molecular formula C7H4ClFO B1612492 4-Fluorobenzoyl-carbonyl-13C chloride CAS No. 91742-47-1

4-Fluorobenzoyl-carbonyl-13C chloride

Cat. No.: B1612492
CAS No.: 91742-47-1
M. Wt: 159.55 g/mol
InChI Key: CZKLEJHVLCMVQR-CDYZYAPPSA-N
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Description

4-Fluorobenzoyl-carbonyl-13C chloride is a useful research compound. Its molecular formula is C7H4ClFO and its molecular weight is 159.55 g/mol. The purity is usually 95%.
The exact mass of the compound 4-fluorobenzoyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Fluorobenzoyl-carbonyl-13C chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluorobenzoyl-carbonyl-13C chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO/c8-7(10)5-1-3-6(9)4-2-5/h1-4H/i7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZKLEJHVLCMVQR-CDYZYAPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[13C](=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583498
Record name 4-Fluoro(carbonyl-~13~C)benzoyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91742-47-1
Record name 4-Fluoro(carbonyl-~13~C)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluorobenzoyl-carbonyl-13C chloride
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Foundational & Exploratory

Technical Guide: 4-Fluorobenzoyl-carbonyl-13C Chloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and application of 4-Fluorobenzoyl-carbonyl-13C chloride , a high-precision isotopologue used in mechanistic structural biology and metabolic tracing.

A Precision Reagent for NMR Structural Elucidation and Metabolic Tracing

Executive Summary

4-Fluorobenzoyl-carbonyl-13C chloride is a specialized acylating agent where the carbonyl carbon is enriched with the stable isotope Carbon-13 (


). Unlike its non-labeled counterpart, which is a standard reagent for Friedel-Crafts acylations and derivatizations, this isotopologue serves as a "silent witness"  in molecular tracking.[]

Its primary utility lies in quantitative


-NMR spectroscopy  and mechanistic probing . By introducing a highly sensitive NMR probe (the enriched carbonyl) directly at the site of bond formation, researchers can monitor reaction kinetics and metabolic hydrolysis in real-time without the interference of background carbon signals.

Physicochemical Profile

The physical properties of the


-labeled compound mirror the unlabeled analog due to the negligible kinetic isotope effect on phase transitions. However, its spectroscopic identity is distinct.
PropertySpecification
Chemical Name 4-Fluorobenzoyl-carbonyl-13C chloride
CAS Number 91742-47-1
Molecular Formula

Molecular Weight 159.55 g/mol (approx. +1 Da shift vs unlabeled)
Isotopic Purity

atom %

Appearance Colorless to light yellow liquid
Density

at

Boiling Point

(lit.[2][3][4] for unlabeled)
Solubility Soluble in DCM, Chloroform, THF; Reacts with Water/Alcohols
Stability Moisture Sensitive (Hydrolyzes to 4-Fluorobenzoic acid and HCl)

Key Spectroscopic Signature:

  • 
    -NMR:  A dominant singlet (or doublet if F-coupling resolves) at ~166–169 ppm  (Carbonyl). The signal intensity is enhanced ~100-fold compared to natural abundance, allowing for rapid acquisition with low sample concentrations.
    

Synthesis and Structural Verification

The synthesis of 4-Fluorobenzoyl-carbonyl-13C chloride must ensure the retention of the isotopic label without scrambling. The preferred route utilizes a Grignard approach with


 gas.
Synthetic Workflow

The synthesis is a two-step process:

  • Carboxylation: 4-Fluorophenylmagnesium bromide reacts with

    
     to form the labeled acid.
    
  • Chlorination: The acid is converted to the acid chloride using Thionyl Chloride (

    
    ).[5]
    

SynthesisWorkflow Precursor 4-Fluorophenyl magnesium bromide Intermediate 4-Fluorobenzoic (carbonyl-13C) Acid Precursor->Intermediate Grignard Rxn (Anhydrous THF) Reagent1 13-CO2 (Gas) Reagent1->Intermediate Product 4-Fluorobenzoyl- carbonyl-13C Chloride Intermediate->Product Reflux (- SO2, - HCl) Reagent2 SOCl2 (Thionyl Chloride) Reagent2->Product

Figure 1: Synthetic pathway for introducing the Carbon-13 label at the carbonyl position.[4]

Quality Control (Self-Validating Protocol)

To verify the identity and isotopic enrichment, the following checks are mandatory:

  • Mass Spectrometry (GC-MS): Look for the molecular ion peak at m/z 159/161 (Cl isotope pattern) rather than 158/160.

  • 
    -NMR Validation: 
    
    • Dissolve a small aliquot in

      
      .
      
    • Expectation: A massive peak at ~168 ppm.

    • Impurity Check: If a peak appears at ~164 ppm, the sample has hydrolyzed to the carboxylic acid. Action: Redistill immediately.

Applications in Bioanalysis and Drug Discovery

Mechanistic Probing via NMR

The


-carbonyl label is a powerful tool for studying acylation mechanisms. Because the carbonyl carbon undergoes hybridization changes (

) during nucleophilic attack, the chemical shift is highly sensitive to the reaction state.
  • Experiment: Monitoring the reaction with a novel amine drug candidate.

  • Observation: The disappearance of the Acid Chloride peak (168 ppm) and the emergence of the Amide peak (~165 ppm) can be tracked in real-time.

  • Advantage: The 99% enrichment allows for kinetic studies at millimolar concentrations, which is impossible with natural abundance

    
    .
    
Metabolomics & Internal Standards

While ring-labeled (


) analogs are often used as Internal Standards (IS) to shift the mass by +6 Da, the carbonyl-13C (+1 Da)  variant has specific utility:
  • Fragment Tracing: In MS/MS, the benzoyl moiety often cleaves. If the fragment retains the carbonyl (e.g., acylium ion), the +1 shift identifies the fragment origin.

  • Cost-Effective Tracer: For pathways where mass resolution is high, the +1 Da shift is sufficient to distinguish the exogenous tag from endogenous metabolites.

Derivatization Protocol (Schotten-Baumann)

This reagent is used to "tag" polar metabolites (polyamines, phenols) to increase their hydrophobicity for LC-MS retention.

Step-by-Step Protocol:

  • Preparation: Prepare a 10 mM solution of the analyte in Carbonate Buffer (pH 9.5).

  • Addition: Add 2 equivalents of 4-Fluorobenzoyl-carbonyl-13C chloride (dissolved in dry Acetonitrile).

  • Incubation: Vortex for 30 seconds; incubate at RT for 5 minutes.

  • Quenching: Add 1% Formic Acid to stop the reaction and hydrolyze excess reagent.

  • Analysis: Inject into LC-MS/MS. Monitor the specific transition corresponding to the

    
    -labeled derivative.[]
    

Derivatization Analyte Polar Analyte (Amine/Phenol) Complex Tetrahedral Intermediate Analyte->Complex Nucleophilic Attack Reagent 13C-Reagent (in ACN) Reagent->Complex Product 13C-Labeled Amide/Ester Complex->Product - HCl (Base Catalyzed) MS_Detection LC-MS/MS Detection (Shifted Mass) Product->MS_Detection Ionization

Figure 2: Derivatization workflow for enhancing LC-MS detection of polar metabolites.

Handling and Safety

Critical Warning: This compound is a lachrymator and corrosive .

  • Moisture Sensitivity: Reacts violently with water to release HCl gas.

    • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C.

    • Septum Use: Always sample through a septum using a dry syringe. Never open the bottle to humid air.

  • PPE: Double nitrile gloves, chemical splash goggles, and a functioning fume hood are mandatory.

  • Spill Control: Neutralize spills with solid Sodium Bicarbonate (

    
    ) before cleaning.
    

References

  • Sigma-Aldrich. (2024). 4-Fluorobenzoyl-(carbonyl-13C) chloride Product Specification. Retrieved from

  • Wong, J. M., et al. (2011). "In Vivo Neurochemical Monitoring Using Benzoyl Chloride Derivatization and Liquid Chromatography–Mass Spectrometry." Analytical Chemistry, 83(22), 8686–8692. Retrieved from

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 67879, 4-Fluorobenzoyl chloride. Retrieved from

  • BuyersGuideChem. (2026). 4-Fluorobenzoyl-carbonyl-13C chloride Properties and Suppliers. Retrieved from

Sources

Technical Monograph: 4-Fluorobenzoyl-carbonyl-13C Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-Fluorobenzoyl-carbonyl-13C Chloride: Technical Monograph & Application Guide Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals

Precision Reagents for Metabolic Tracing and Quantitative Bioanalysis

Executive Summary

In the landscape of pharmaceutical development, stable isotope-labeled compounds are indispensable for elucidating metabolic pathways and ensuring the precision of quantitative mass spectrometry. 4-Fluorobenzoyl-carbonyl-13C chloride (CAS: 91742-47-1) represents a specialized acylating agent where the carbonyl carbon is enriched with Carbon-13 (


C).[1]

This modification introduces a distinct mass shift (+1 Da relative to the monoisotopic unlabeled peak) and a unique NMR signature without altering the physicochemical reactivity of the parent compound. This guide details the molecular weight calculations, synthesis pathways, and critical applications of this reagent in drug discovery.

Physicochemical Characterization

Molecular Weight & Isotopic Composition

The precise molecular weight is critical for calculating stoichiometry in synthesis and setting mass spectrometry inclusion lists. Unlike standard reagents, the molecular weight here must account for the specific enrichment of the carbonyl position.

Table 1: Comparative Physicochemical Data

ParameterStandard (Unlabeled)Carbonyl-13C Labeled
Formula C

H

ClFO

C


C

H

ClFO
Average MW 158.56 g/mol 159.55 g/mol
Monoisotopic Mass 157.99 g/mol 158.99 g/mol
Mass Shift +1.003 Da
Isotopic Purity Natural Abundance (1.1%

C)
typically ≥ 99 atom %

C
Appearance Colorless to light yellow liquidColorless to light yellow liquid
Density 1.34 g/mL (25 °C)~1.35 g/mL (25 °C)
Boiling Point 82 °C (20 mmHg)82 °C (20 mmHg)
Structural Analysis

The fluorine atom at the para position exerts a strong inductive electron-withdrawing effect (-I), while simultaneously donating electrons via resonance (+R). However, the inductive effect dominates the reactivity of the carbonyl carbon, making this acid chloride highly electrophilic and susceptible to nucleophilic attack by amines, alcohols, and water.

The


C label is located exclusively at the carbonyl position (

). This localization is crucial for NMR studies, where the carbonyl signal (typically ~165-168 ppm) will show massive enhancement, allowing for detection at nanomolar concentrations.

Synthesis & Manufacturing Protocol

The synthesis of 4-Fluorobenzoyl-carbonyl-13C chloride is a two-stage process designed to maximize isotopic incorporation efficiency. The protocol relies on a Grignard reaction with labeled carbon dioxide followed by chlorination.

Step-by-Step Synthesis Workflow

Phase 1: Formation of the Labeled Acid Precursor

  • Reagents: 1-Bromo-4-fluorobenzene, Magnesium turnings (activated),

    
    CO
    
    
    
    gas (generated from Ba
    
    
    CO
    
    
    or supplied from cylinder).
  • Grignard Formation: React 1-Bromo-4-fluorobenzene with Mg in anhydrous THF/Ether to form the Grignard reagent (4-Fluorophenylmagnesium bromide).

  • Carbonation: Bubble

    
    CO
    
    
    
    gas through the Grignard solution at -78°C. The nucleophilic carbon of the phenyl ring attacks the electrophilic
    
    
    C, fixing the isotope into the carboxylate group.
  • Workup: Acidify with dilute HCl to precipitate 4-Fluorobenzoic acid-carbonyl-13C .

Phase 2: Conversion to Acid Chloride

  • Chlorination: Reflux the labeled acid with excess Thionyl Chloride (

    
    ) or Oxalyl Chloride (
    
    
    
    ). Thionyl chloride is preferred for ease of byproduct removal (
    
    
    and
    
    
    are gases).
  • Catalysis: Add a catalytic amount of DMF (Dimethylformamide) to form the Vilsmeier-Haack intermediate, accelerating the reaction.

  • Purification: Remove excess

    
     via vacuum distillation. The product is moisture-sensitive and should be distilled under inert atmosphere (Argon).
    
Synthesis Pathway Diagram

SynthesisPathway Substrate 1-Bromo-4-fluorobenzene Grignard Grignard Intermediate (Ar-MgBr) Substrate->Grignard + Mg / THF Acid 4-Fluorobenzoic Acid (Carbonyl-13C) Grignard->Acid + 13C-CO2 CO2 13C-CO2 Gas (Isotope Source) CO2->Acid Product 4-Fluorobenzoyl-carbonyl-13C Chloride Acid->Product + SOCl2 / DMF (cat) Reagent Thionyl Chloride (SOCl2) Reagent->Product

Figure 1: Synthetic route from halide precursor to stable isotope-labeled acid chloride.

Applications in Drug Development[1][8][9][10][11][12]

Internal Standards for LC-MS/MS (IDMS)

In quantitative bioanalysis, matrix effects (ion suppression/enhancement) can severely compromise accuracy. 4-Fluorobenzoyl-carbonyl-13C chloride is used to synthesize Stable Isotope Labeled (SIL) Internal Standards .

  • Mechanism: The reagent reacts with a drug or metabolite containing an amine or hydroxyl group.

  • Benefit: The resulting derivative co-elutes with the analyte but is mass-resolved by +1 Da (or more if multiple labels are used). This provides the gold standard for normalization.

Metabolic Tracing (Flux Analysis)

The stability of the carbonyl-phenyl bond allows researchers to track the "benzoyl" moiety of a drug candidate.

  • If the drug is metabolized via hydrolysis (cleaving the amide/ester bond), the

    
    C label tracks the release of the benzoic acid metabolite.
    
  • Detection of

    
    C-labeled metabolites in urine or plasma confirms the cleavage pathway.
    
Chemical Derivatization for Sensitivity Enhancement

The introduction of the fluorine atom improves ionization efficiency in Negative Mode ESI (Electrospray Ionization), while the benzoyl group increases hydrophobicity, improving retention on Reverse Phase (C18) chromatography.

Analytical Workflow Diagram

ApplicationWorkflow Sample Biological Sample (Plasma/Urine) Extraction Protein Precipitation / SPE Sample->Extraction Derivatization Derivatization Reaction (+ 4-Fluorobenzoyl-13C Cl) Extraction->Derivatization Add Reagent LCMS LC-MS/MS Analysis Derivatization->LCMS Inject Data Quantitation (Ratio: Analyte / 13C-IS) LCMS->Data Process Chromatogram

Figure 2: Workflow for using the labeled reagent in quantitative bioanalysis.

Handling, Stability & Safety

Critical Warning: Acid chlorides are lachrymators and corrosive. They react violently with water to release Hydrochloric Acid (HCl).

Storage Protocol
  • Temperature: Store at 2–8 °C (refrigerated). Long-term storage at -20 °C is recommended to prevent slow hydrolysis.

  • Atmosphere: Must be stored under Argon or Nitrogen .[2] The cap should be taped with Parafilm or stored in a desiccator.

  • Container: Glass vial with a Teflon-lined cap. Avoid metal caps that can corrode if HCl vapors escape.

Handling Procedures
  • Equilibration: Allow the vial to reach room temperature before opening to prevent condensation of atmospheric moisture into the cold liquid.

  • Solvent Compatibility: Dissolve only in anhydrous solvents (DCM, THF, Acetonitrile). Avoid alcohols or water unless they are the intended reactants.

  • Quenching: Quench excess reagent with an amine (e.g., Tris buffer) or alcohol before disposal.

References

  • BuyersGuideChem. (2026). 4-Fluorobenzoyl-carbonyl-13C chloride Properties and Suppliers. Retrieved March 8, 2026, from [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 67879, 4-Fluorobenzoyl chloride. Retrieved March 8, 2026, from [Link]

  • LGC Standards. (2023). Novel routes to synthesis of stable isotope labelled drug reference standards. Chemicals Knowledge Hub. Retrieved March 8, 2026, from [Link]

Sources

4-Fluorobenzoyl-carbonyl-13C chloride synthesis and characterization

Technical Guide: Synthesis and Characterization of 4-Fluorobenzoyl-carbonyl- C Chloride

Core Directive & Executive Summary

Objective: This guide details the high-fidelity synthesis, purification, and characterization of 4-Fluorobenzoyl-carbonyl-


C chlorideContext:Scientific Rationale:isotopic economy

Safety & Handling Protocols

Hazard Class: Corrosive (Skin Corr.[1][2] 1B), Lachrymator, Moisture Sensitive. "Zero-Moisture" Discipline:

  • Hydrolysis Risk: The C-Cl bond is highly labile. Exposure to atmospheric moisture rapidly hydrolyzes the compound back to the acid and HCl gas.

  • Glassware: All glassware must be flame-dried under vacuum and purged with dry Argon (Ar) or Nitrogen (N

    
    ).
    
  • Quenching: Residual thionyl or oxalyl chloride must be quenched cautiously into cold bicarbonate solution; however, for the labeled intermediate, we rely on evaporation to remove excess reagent to prevent yield loss.

Retrosynthetic Analysis & Strategy

The introduction of the



Reaction Pathway[4][5][6][7][8][9][10][11]
  • Precursor Synthesis: Grignard formation from 1-bromo-4-fluorobenzene followed by trapping with

    
    CO
    
    
    .
  • Functionalization: Chlorination of 4-fluorobenzoic-carbonyl-

    
    C acid using Oxalyl Chloride.
    
Why Oxalyl Chloride over Thionyl Chloride?

While Thionyl Chloride (SOCl

Oxalyl Chloride ((COCl)

)
  • Milder Conditions: Reactions proceed at room temperature.

  • Byproduct Volatility: The byproducts are gases (CO, CO

    
    , HCl), allowing for purification by simple evaporation, avoiding liquid-liquid extractions that risk product hydrolysis.
    

SynthesisWorkflowcluster_0Critical Control Point: Moisture ExclusionStart1-Bromo-4-fluorobenzeneGrignardGrignard Reagent(Ar-MgBr)Start->GrignardMg, THFRefluxAcid4-Fluorobenzoic-13C Acid(Intermediate)Grignard->Acid+ 13CO2-78°C to RTCO213CO2 Gas(Isotopic Source)CO2->AcidTarget4-Fluorobenzoyl-13C Chloride(Final Product)Acid->Target(COCl)2, DMF(cat)DCM, RT

Figure 1: Synthetic workflow for 4-Fluorobenzoyl-carbonyl-

Experimental Protocol

Part A: Synthesis of 4-Fluorobenzoic-carbonyl- C Acid

Reagents:

  • 1-Bromo-4-fluorobenzene (1.0 eq)

  • Magnesium turnings (1.2 eq, activated)

  • 
    CO
    
    
    gas (Lecture bottle or generated from Ba
    
    
    CO
    
    
    )
  • Anhydrous THF (Tetrahydrofuran)

Step-by-Step:

  • Activation: Place Mg turnings in a 3-neck flask. Flame dry under Ar flow. Add a crystal of iodine and heat gently until purple vapor fills the flask to activate the surface.

  • Grignard Formation: Add 10% of the bromide in THF. Initiate reaction (exotherm/turbidity).[3] Dropwise add the remaining bromide/THF solution to maintain gentle reflux. Stir for 1 hour post-addition.

  • Carbonation (The Labeling Step):

    • Cool the Grignard solution to -78°C (Dry ice/Acetone).

    • Introduce

      
      CO
      
      
      gas into the headspace (or bubble via cannula) for 30-60 minutes.
    • Note: Low temperature prevents double addition (formation of ketone byproduct).

  • Workup:

    • Quench with 1M HCl (aq).

    • Extract with Ethyl Acetate (3x).

    • Extract organic layer with 1M NaOH (aq) to pull the acid into the aqueous phase (separates non-acidic impurities).

    • Acidify aqueous layer with HCl to pH 1. Precipitate forms.[3][4][5][6]

    • Filter, wash with cold water, and dry under high vacuum.[4]

Part B: Chlorination to 4-Fluorobenzoyl-carbonyl- C Chloride

Reagents:

  • 4-Fluorobenzoic-carbonyl-

    
    C acid (from Part A)
    
  • Oxalyl Chloride (1.5 eq)

  • DMF (Dimethylformamide) - Catalytic (1-2 drops)

  • DCM (Dichloromethane) - Anhydrous

Step-by-Step:

  • Setup: Suspend the labeled acid in anhydrous DCM in a flame-dried flask under Ar.

  • Catalysis: Add 1 drop of dry DMF. (DMF forms the Vilsmeier-Haack active intermediate, drastically accelerating the reaction).

  • Addition: Add Oxalyl Chloride dropwise at 0°C. Gas evolution (CO/CO

    
    ) will be vigorous.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-3 hours until gas evolution ceases and the solution becomes clear.

  • Isolation:

    • Concentrate the mixture on a rotary evaporator (using a base trap for HCl vapors).

    • Co-evaporate with anhydrous Toluene (2x) to remove traces of unreacted oxalyl chloride.

    • Result: The product is obtained as a clear to pale yellow liquid.

Characterization & Data Analysis

Expected Spectral Data

The presence of the

TechniqueParameterExpected Value / PatternStructural Insight

C NMR
Carbonyl Shift (

)
164.0 - 166.0 ppm Enhanced Singlet/Doublet (Dominant peak due to 99% enrichment).
Coupling (

)

Hz
F is 4 bonds away; coupling is often negligible or broadens the peak slightly.
Aromatic C-F

ppm (

Hz)
Large doublet characteristic of C-F bond.

H NMR
Aromatic Protons

8.15 (m, 2H), 7.15 (m, 2H)
AA'BB' system typical of para-substitution.
MS (EI/ESI) Molecular Ion m/z 159 / 161 M+ (159) corresponds to

C


C

H


ClFO. The 3:1 ratio of 159:161 confirms Cl.
IR C=O Stretch 1770 - 1785 cm

Sharp, strong band. Shifted slightly lower than acid due to Cl, and mass effect of

C.
Logic of Confirmation
  • Mass Spec: The primary confirmation is the mass shift. Unlabeled 4-fluorobenzoyl chloride has a parent ion of 158.[7][8] The labeled product must show 159 .

  • 
    C NMR:  In an unlabeled sample, the carbonyl carbon is a tiny signal. In this product, it will be the tallest peak in the spectrum , confirming enrichment.
    

CharacterizationLogicSampleIsolated Product(Liquid)HNMR1H NMR(Check Purity)Sample->HNMRCNMR13C NMR(Check Enrichment)Sample->CNMRMSMass Spectrometry(Check Isotope Pattern)Sample->MSDecisionCriteria Met?HNMR->DecisionNo aliphatic impuritiesCNMR->DecisionSignal @ ~165ppm >100x solventMS->Decisionm/z 159 dominantReleaseRelease for UseDecision->ReleaseYesRepurifyRedistill / ReprocessDecision->RepurifyNo

Figure 2: Quality Control Decision Tree for Labeled Acid Chlorides.

Storage and Stability

  • Container: Flame-sealed glass ampoules are best for long-term storage. For active use, store in a septum-capped vial wrapped in Parafilm.

  • Temperature: 2-8°C (Refrigerated).

  • Solvent Compatibility: Compatible with DCM, Chloroform, THF. Incompatible with water, alcohols (forms esters), and amines (forms amides).

References

  • Sigma-Aldrich. 4-Fluorobenzoyl chloride Product Specification. Retrieved from

  • National Institute of Standards and Technology (NIST). Benzoyl chloride, 4-fluoro- Mass Spectrum & Properties. NIST Chemistry WebBook.[8] Retrieved from

  • ChemicalBook. 4-Fluorobenzoyl chloride 13C NMR Spectrum Data. Retrieved from

  • BenchChem. Protocol for the Synthesis of [carboxyl-13C]-Benzoic Acid Derivatives. Retrieved from [3]

  • Cambridge Isotope Laboratories. Safety Data Sheet: Acetyl Chloride-13C (Analogous Handling). Retrieved from

Technical Guide: Isotopic Labeling with 4-Fluorobenzoyl-carbonyl-13C Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the application of 4-Fluorobenzoyl-carbonyl-13C chloride (


-FBCCl) as a dual-modality derivatization reagent. By integrating a stable carbon isotope (

) at the carbonyl position and a fluorine atom (

) on the aromatic ring, this reagent bridges the gap between high-sensitivity Mass Spectrometry (MS) and high-specificity Nuclear Magnetic Resonance (NMR).

Primary Utility:

  • Mass Spectrometry: Generation of stable isotope-labeled internal standards (SIL-IS) with a distinct mass shift (+1 Da from

    
     + mass of fluorobenzoyl moiety) and enhanced ionization efficiency.
    
  • NMR Spectroscopy: Introduction of a

    
     sensor for background-free detection in biological matrices and a 
    
    
    
    carbonyl probe for metabolic flux tracking.

Part 1: Chemical Basis & Rationale

The Dual-Probe Advantage

Standard isotopic labeling often relies solely on deuterium (


) or 

for mass shifts. However,

-FBCCl offers a "bimodal" analytical handle:
FeatureComponentAnalytical Benefit
Mass Tag Benzoyl ScaffoldIncreases hydrophobicity, improving retention on C18 columns (LC-MS) and desolvation efficiency in ESI+.
Isotopic Shift Carbonyl-

Provides a predictable +1.00335 Da mass shift for creating internal standards or tracking carbon fate without kinetic isotope effects (KIE) common with deuterium.
NMR Sensor 4-Fluoro Substituent

has 100% natural abundance and zero background in biological tissues, allowing "spy" monitoring of drug disposition.
Reaction Mechanism

The reagent functions via Nucleophilic Acyl Substitution . The electrophilic


 carbonyl is attacked by nucleophiles (primary/secondary amines, phenols, thiols) present in the substrate (e.g., drug metabolite or neurochemical).

Key Reaction Characteristics:

  • Kinetics: Fast reaction rates due to the electron-withdrawing nature of the para-fluorine atom, which activates the carbonyl carbon.

  • Stability: The resulting amide/ester bond is chemically stable, preventing label loss during LC-MS ionization.

ReactionMechanism Substrate Nucleophile (R-NH2 / R-OH) Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack on 13C=O Reagent 4-Fluorobenzoyl-13C Chloride Reagent->Intermediate Product 13C-Labeled Conjugate Intermediate->Product Elimination of Cl- Byproduct HCl (Neutralized by Base) Intermediate->Byproduct

Figure 1: Mechanism of derivatization.[1] The


 label (red node source) is retained in the final stable amide/ester conjugate.

Part 2: Synthetic Methodology & Protocol

Pre-requisites & Safety
  • Reagent Handling: Acyl chlorides are moisture-sensitive. Store under inert gas (Ar/N2) at -20°C.

  • Solvents: Use anhydrous Acetonitrile (ACN) or Dichloromethane (DCM).

  • Scavenger: A base (Triethylamine, Pyridine, or Sodium Carbonate) is required to neutralize the HCl byproduct.

Protocol: Derivatization of Biological Amines

This protocol is adapted for metabolomic profiling (e.g., neurotransmitters, amino acids) using Schotten-Baumann conditions, optimized for


-FBCCl.

Step-by-Step Workflow:

  • Sample Preparation:

    • Aliquot 20 µL of biological fluid (plasma, CSF, or cell lysate).

    • Precipitate proteins with 80 µL cold ACN if necessary; collect supernatant.

  • Buffering (Critical):

    • Add 10 µL of 100 mM Sodium Carbonate (Na₂CO₃) to the supernatant.

    • Why: Maintains pH > 9.0 to ensure amines are deprotonated (nucleophilic).

  • Derivatization:

    • Add 10 µL of 2% (v/v)

      
      -FBCCl in ACN .
      
    • Vortex immediately for 30 seconds. Incubate at ambient temperature for 5 minutes.

    • Note: The reaction is usually complete within seconds for primary amines.

  • Quenching:

    • Add 10 µL of 2% glycine solution (optional) or dilute immediately with mobile phase (e.g., 50 µL water with 0.1% Formic Acid).

    • Why: Consumes excess reagent to prevent column damage.

  • Analysis:

    • Inject onto LC-MS/MS or transfer to NMR tube.

Part 3: Analytical Validation

Mass Spectrometry (LC-MS/MS)

The


 label provides a definitive confirmation of the metabolite structure.
  • Precursor Ion Scan: Look for the specific mass shift.

    • Unlabeled Reagent Product:

      
      
      
    • 
      -Labeled Product: 
      
      
      
  • Fragmentation (MS2):

    • The collision-induced dissociation (CID) typically cleaves the amide bond.

    • Diagnostic Ion: You will observe a specific fragment ion corresponding to the labeled acyl moiety: m/z 124.0 (approx) for the

      
      -4-fluorobenzoyl cation, versus m/z 123.0 for the unlabeled version.
      
NMR Spectroscopy

For drug disposition studies, the fluorine tag allows quantification without chromatographic separation.

  • Chemical Shift: The

    
     signal for the benzoyl derivative typically appears around -105 to -110 ppm  (relative to CFCl₃).
    
  • Quantification: Integrate the

    
     singlet against an internal standard (e.g., trifluoroacetic acid capillary).
    
  • Structural Insight: If the substrate has chiral centers near the attachment site, the

    
     signal may split into diastereomeric peaks, allowing enantiomeric excess (ee) determination.
    

AnalyticalWorkflow cluster_MS Pathway A: LC-MS/MS cluster_NMR Pathway B: 19F NMR Sample Derivatized Sample (13C-F-Benzoyl-Metabolites) MS_Ion ESI+ Ionization Sample->MS_Ion NMR_Acq Acquisition (No Suppression Needed) Sample->NMR_Acq MS_Filter Q1 Selection: [M+H]+ vs [M+H+1]+ MS_Ion->MS_Filter MS_Frag Q3 Detection: Diagnostic Fragment (m/z ~124) MS_Filter->MS_Frag NMR_Process Integration of -108 ppm Singlet NMR_Acq->NMR_Process

Figure 2: Dual-stream analytical workflow. Pathway A utilizes the


 mass tag; Pathway B utilizes the 

magnetic resonance tag.

Part 4: References

  • Wong, J. M., Malec, P. A., Mabrouk, O. S., Ro, J., Dus, M., & Kennedy, R. T. (2016). Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples.[2] Journal of Chromatography A, 1446, 78–90.

  • Hu, H., Huang, N., Yi, P., et al. (2015). Utilizing 19F NMR to investigate drug disposition early in drug discovery. Xenobiotica, 45(8), 702-710.

  • Sigma-Aldrich (Merck). 4-Fluorobenzoyl chloride Product Specification & Properties.

  • Cierpicki, T., & Grembecka, J. (2014). Challenges and opportunities in fragment-based drug discovery (FBDD) using 19F NMR. Future Medicinal Chemistry, 6(8).

Sources

4-Fluorobenzoyl-Carbonyl-13C Chloride: Technical Safety & Handling Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

4-Fluorobenzoyl-carbonyl-13C chloride is a specialized isotopic reagent used primarily in metabolic tracking, NMR structural elucidation, and the synthesis of labeled pharmaceutical candidates. Its handling requires a dual-threat mitigation strategy:

  • Chemical Hazard: As an acyl chloride, it is a potent lachrymator and corrosive agent that reacts violently with moisture to release hydrochloric acid (HCl).

  • Isotopic Integrity: The carbonyl-13C label represents a significant financial and scientific investment. Inadvertent hydrolysis not only poses a safety risk but results in irreversible isotopic dilution (loss of the

    
    C tag as 
    
    
    
    C-4-fluorobenzoic acid).

This guide synthesizes standard corrosive handling protocols with high-value reagent conservation techniques, ensuring both operator safety and data integrity.

Part 2: Chemical Profile & Physical Properties

The introduction of the


C isotope increases the molecular weight slightly (~1 Dalton) but does not significantly alter the chemical reactivity or acute safety profile compared to the unlabeled isotopologue. However, the consequence of error is magnified by the material's cost.
PropertyValueNotes
CAS Number 403-43-0 (Unlabeled)Consult specific CoA for labeled CAS
Formula

Carbonyl carbon is labeled
Molecular Weight ~159.5 g/mol +1.00335 Da due to

C
Physical State LiquidColorless to pale yellow
Boiling Point 193°C (at 760 mmHg)High boiling point; low volatility but lachrymatory
Density 1.342 g/mLDenser than water
Flash Point 82°CCombustible
Solubility Reacts violently with waterSoluble in dry DCM, THF, Toluene

Part 3: Hazard Identification & Toxicology

The Hydrolysis Threat

The primary hazard is the compound's electrophilic nature. Upon contact with ambient moisture or mucosal membranes, it undergoes rapid nucleophilic acyl substitution.

Mechanism of Injury:

  • Inhalation: Vapors hydrolyze in the respiratory tract, forming HCl gas and 4-fluorobenzoic acid. This causes immediate bronchial irritation, potential pulmonary edema, and chemical pneumonitis.

  • Skin/Eye Contact: Immediate corrosive burns. The lipophilic fluorinated ring allows the compound to penetrate the dermis before fully hydrolyzing, potentially deepening the burn.

Visualization: Hydrolysis Pathway

The following diagram illustrates the degradation pathway that poses both a safety hazard and a loss of isotopic value.

HydrolysisMechanism Reagent 4-Fluorobenzoyl-13C Chloride (Reagent) Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Water H₂O (Moisture/Tissue) Water->Intermediate Product 4-Fluorobenzoic Acid-13C (Solid Precipitate) Intermediate->Product Cl⁻ Elimination Hazard HCl Gas (Corrosive/Toxic) Intermediate->Hazard Exothermic Release

Figure 1: Reaction pathway of 4-fluorobenzoyl-13C chloride with moisture. The release of HCl constitutes the immediate acute hazard, while the formation of the acid represents the loss of the isotopic label.

Part 4: Strategic Handling Protocols

To preserve the


C label and ensure safety, Schlenk line techniques  or a glovebox  are mandatory. Open-air pouring is strictly prohibited.
Storage & Stability
  • Atmosphere: Store under Argon or Nitrogen.[1] Carbon dioxide is not a suitable inert gas for long-term storage of reactive acyl chlorides due to potential trace moisture in lower-grade CO2 cylinders.

  • Temperature: Refrigerate (2–8°C). Cold storage reduces vapor pressure, minimizing lachrymatory risk upon opening.

  • Secondary Containment: Store the primary vial inside a secondary jar containing desiccant (e.g., Drierite or activated molecular sieves) to intercept moisture.

Transfer Protocol (Syringe Technique)

Never pour this reagent. Use a positive-pressure transfer method.

  • Preparation: Oven-dry all glassware and needles. Flush the receiving flask with inert gas.

  • Pressure Equalization: Insert a balloon filled with dry Nitrogen/Argon into the reagent bottle septum to prevent a vacuum from forming during withdrawal.

  • Withdrawal: Use a gas-tight glass syringe with a long stainless steel needle.

  • Transfer: Inject the reagent directly into the solvent of the receiving flask.

    • Expert Tip: If the needle tip drips, do not wipe it. Wiping introduces moisture and fibers. Let the droplet fall into a waste beaker inside the hood.

Reaction Setup Workflow

Workflow Prep 1. Preparation Oven-dry glassware (120°C) Flush with N₂/Ar Solvent 2. Solvent Check Ensure Anhydrous (<50 ppm H₂O) Use Molecular Sieves Prep->Solvent Transfer 3. Reagent Transfer Syringe/Cannula technique Positive pressure Solvent->Transfer Reaction 4. Reaction Maintain Inert Atmosphere Scrub HCl off-gas if scale >1g Transfer->Reaction Quench 5. Controlled Quench Cool to 0°C Add MeOH or NaHCO₃ slowly Reaction->Quench

Figure 2: Operational workflow for handling moisture-sensitive isotopic reagents.

Part 5: Emergency Procedures

Spill Management

In the event of a spill, the priority is neutralizing the corrosive fumes (HCl) and preventing the spread of the fluorinated organic residue.

  • Evacuate: Clear the immediate area to allow the ventilation system to clear the lachrymatory vapors.

  • PPE: Wear a full-face respirator with acid gas cartridges (Type E or ABEK) if outside a fume hood. Double-glove (Nitrile under Neoprene).

  • Neutralization:

    • Do NOT use water directly (causes violent splashing/fuming).[2][3]

    • Cover the spill with a mixture of sodium bicarbonate (NaHCO₃) and an inert absorbent (vermiculite/sand).

    • The bicarbonate will slowly neutralize the acid chloride and the generated HCl.

  • Disposal: Collect the solid slurry into a container labeled "Corrosive Organic Waste (Fluorinated)."

First Aid
  • Eye Contact: Immediate irrigation is critical.[4] Flush for 15+ minutes . The lachrymatory effect causes blepharospasm (involuntary eyelid closing); eyelids must be forcibly held open.

  • Skin Contact: Wash with soap and water.[3][5][6][7] Do not use alcohol, as it may increase skin absorption of the fluorinated moiety.

  • Inhalation: Move to fresh air immediately. If breathing is labored, supplemental oxygen should be administered by trained personnel.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Fluorobenzoyl chloride. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification and Safety: 4-Fluorobenzoyl chloride.[1][4][5][7][8][9][10] Retrieved from [11]

  • PubChem. (2025). Compound Summary: 4-Fluorobenzoyl chloride.[1][4][5][7][8][9] National Library of Medicine. Retrieved from

  • BenchChem. (2025). Reactivity and Stability of Acyl Fluorides and Chlorides. Retrieved from

  • Cambridge Isotope Laboratories. (2024). Safety Data Sheet: Acetyl chloride (2-13C). (Used as proxy for 13C-labeled acyl chloride handling). Retrieved from

Sources

Technical Guide: Storage & Integrity Management of 4-Fluorobenzoyl-carbonyl-13C Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Fluorobenzoyl-carbonyl-13C chloride is a high-value isotopic reagent used primarily as a benzoylation agent in the synthesis of labeled pharmaceuticals and metabolic tracers. Due to the electrophilic nature of the acyl chloride functionality, this compound is acutely sensitive to nucleophilic attack, particularly hydrolysis by atmospheric moisture.

While standard 4-fluorobenzoyl chloride is often stored at refrigerated temperatures (2–8°C), the significantly higher cost and critical application of the


C-labeled variant  necessitate a stricter preservation protocol. This guide mandates a -20°C storage environment under inert atmosphere , utilizing a "Chain of Dryness" approach to prevent the irreversible formation of 4-fluorobenzoic-carboxyl-13C acid.

Chemical Profile & Critical Properties

Understanding the physical state of this reagent is prerequisite to proper handling. With a melting point near ambient temperature, phase changes during handling can induce condensation if not managed correctly.

PropertyValueOperational Implication
CAS Number 403-43-0 (Unlabeled parent)Reference for safety data (SDS).
Molecular Weight ~159.57 g/mol (Labeled)Adjust stoichiometry for +1 mass unit vs unlabeled.
Melting Point 10–12°C CRITICAL: Material will freeze at storage temps (-20°C) and may be liquid or solid at room temp depending on lab conditions.[1]
Boiling Point ~82°C (at 20 mmHg)Volatile; avoid high vacuum for extended periods during aliquoting.
Density 1.34 g/mLHigh density facilitates syringe handling.
Reactivity High (Acyl Chloride)Reacts violently with water, alcohols, amines.

Degradation Dynamics: The Hydrolysis Threat

The primary threat to reagent integrity is hydrolysis . Even trace moisture trapped in the threads of a vial cap can initiate a chain reaction, releasing hydrochloric acid (HCl) gas which further degrades septum integrity and corrodes storage equipment.

Mechanism of Failure

The


C-labeled carbonyl carbon is highly electrophilic. Water acts as a nucleophile, attacking this carbon to form a tetrahedral intermediate, which collapses to release HCl and the thermodynamically stable (and useless for acylation) carboxylic acid.
Visualization: Hydrolysis Pathway

The following diagram illustrates the irreversible degradation pathway that storage protocols must prevent.

HydrolysisPathway Reagent 4-Fluorobenzoyl-carbonyl-13C Chloride Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Water H₂O (Atmospheric Moisture) Water->Intermediate Product 4-Fluorobenzoic-carboxyl-13C Acid (Degradant) Intermediate->Product Collapse Byproduct HCl (Gas) Intermediate->Byproduct

Figure 1: Irreversible hydrolysis pathway of the labeled reagent upon exposure to moisture.

Optimal Storage Protocol: The "Chain of Dryness"

To maintain >98% isotopic and chemical purity, a multi-barrier storage system is required. This protocol treats the reagent as a pyrophoric-grade material regarding moisture exclusion.

Primary Containment
  • Vessel: Amber glass vial with a crimp-top or high-quality screw cap featuring a PTFE-faced silicone septum .

  • Headspace: Must be backfilled with Argon (Ar) . Argon is heavier than air and provides a better protective blanket than Nitrogen (

    
    ) when the vial is opened.
    
  • Seal: Wrap the cap junction tightly with Parafilm M® or electrical tape to retard gas exchange.

Secondary Containment
  • Place the primary vial inside a secondary jar or resealable barrier bag containing activated molecular sieves or a desiccant packet (e.g., Drierite).

  • This creates a "dry micro-environment" that scavenges any moisture that permeates the outer storage unit.

Temperature Control
  • Standard: -20°C .

  • Rationale: Low temperature kinetically inhibits hydrolysis rates and reduces the vapor pressure of the corrosive HCl byproduct if any decomposition occurs.

Handling & Aliquoting Workflow

The phase transition at 10–12°C creates a specific hazard: Condensation . If a frozen vial is opened immediately upon removal from the freezer, atmospheric moisture will condense instantly on the cold liquid/solid surface.

Protocol: Safe Aliquoting
  • Thawing: Remove vial from -20°C storage. Place in a desiccator and allow to warm to room temperature (approx. 30–45 mins). DO NOT OPEN until fully equilibrated.

  • Liquefaction: Ensure the reagent is fully liquid (MP ~10°C). If the lab is cold, gently warm the vial in your hand.

  • Inert Sampling:

    • Flush a clean, dry syringe with Argon.

    • Insert needle through the septum.

    • Inject an equivalent volume of Argon into the vial (to prevent vacuum formation).

    • Withdraw the required volume of reagent.

  • Resealing: If the septum is punctured, it is best practice to transfer the remaining material to a new vial or over-seal the puncture with a fresh layer of Parafilm immediately.

Visualization: Handling Workflow

This workflow ensures the reagent is never exposed to ambient atmosphere.

HandlingWorkflow Storage Storage (-20°C) Double Containment Thaw Equilibrate in Desiccator (Warm to >12°C) Storage->Thaw Inspect Visual Check: Is it Liquid? Thaw->Inspect Inspect->Thaw No (Still Solid) Glovebox Handling: Inert Gas Syringe/Glovebox Inspect->Glovebox Yes Use Synthesis Application Glovebox->Use Restock Purge Headspace (Ar) & Reseal Glovebox->Restock Unused Portion Restock->Storage

Figure 2: Operational workflow for retrieving and aliquoting the reagent without moisture ingress.

Quality Control (QC) & Safety

Verification of Purity

Before committing the expensive reagent to a synthesis, verify its integrity.

  • Visual: The liquid should be clear/colorless. Cloudiness or white precipitate indicates formation of 4-fluorobenzoic acid (solid).

  • NMR Spectroscopy:

    • 
      C NMR:  The carbonyl carbon of the acid chloride will appear downfield (typically ~168 ppm). The hydrolyzed acid carbonyl will shift significantly (typically ~170-172 ppm, solvent dependent).
      
    • 
      F NMR:  A quick and sensitive check. The fluorine shift will change distinctly between the acid chloride and the carboxylic acid.
      
Safety Considerations (HSE)
  • Lachrymator: This compound causes severe eye and respiratory irritation.[2] Handle only in a functioning fume hood.

  • Corrosive: Causes skin burns.[2][3][4][5][6] Wear nitrile gloves and safety glasses.

  • Decomposition Hazard: Old bottles may build up HCl pressure. Open carefully, pointing away from the user.

References

Sources

Comprehensive Spectral Characterization and Analytical Workflows for 4-Fluorobenzoyl-carbonyl-¹³C Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Utility

In modern drug development and quantitative proteomics, dual-modality isotopic and fluorinated labeling reagents are indispensable. 4-Fluorobenzoyl-carbonyl-¹³C chloride (Formula: C₆H₄F¹³COCl) represents a highly specialized electrophilic probe. It combines the background-free NMR observability of the ¹⁹F nucleus with the mass-shifting and NMR-enhancing properties of a ¹³C-enriched carbonyl carbon.

As a Senior Application Scientist, I approach the spectral characterization of such reactive intermediates not merely as data collection, but as a self-validating system . Every spectral feature—whether a spin-spin coupling constant, a mass fragmentation pathway, or a vibrational shift—must provide causal proof of the molecule's structural integrity and isotopic enrichment.

Spectral Causality and Data Profiling (NMR, MS, IR)

Understanding the spectral signatures of 4-fluorobenzoyl-carbonyl-¹³C chloride requires analyzing how the heavy isotope alters the baseline properties of the unlabeled analog.

Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F)

The introduction of the ¹³C label at the carbonyl position fundamentally alters the spin system compared to standard1[1].

  • ¹³C NMR: The carbonyl resonance at ~164.5 ppm becomes hyper-intense. More importantly, the ipso-aromatic carbon (C-1) exhibits a massive one-bond carbon-carbon coupling (¹J_{CC} ≈ 60 Hz). This splitting is a self-validating marker that proves the ¹³C label is covalently bound to the aromatic ring.

  • ¹H NMR: The ortho-protons (H-2, H-6) at ~8.15 ppm, which normally appear as a doublet of doublets due to coupling with adjacent protons and the fluorine atom, now exhibit an additional three-bond coupling (³J_{CH} ≈ 4–5 Hz) to the ¹³C nucleus, transforming into a complex multiplet.

  • ¹⁹F NMR: The fluorine resonance remains largely unaffected at -103.5 ppm, serving as an orthogonal, quantitative internal standard.

Mass Spectrometry (EI-MS)

Electron ionization (EI) of acyl halides typically triggers rapid α-cleavage[2]. For the unlabeled compound, this yields a base peak at m/z 123 (4-fluorobenzoyl cation). In our labeled compound, this diagnostic fragment shifts to m/z 124. The subsequent loss of the labeled carbon monoxide (¹³CO, 29 Da) yields the 4-fluorophenyl cation at m/z 95. The exact mass difference of 29 Da proves the label is isolated exclusively at the carbonyl position.

Infrared Spectroscopy (FTIR)

The C=O stretch in acyl chlorides is notoriously high (~1775 cm⁻¹) due to the inductive electron withdrawal by the chlorine atom. Substituting ¹²C with ¹³C increases the reduced mass of the oscillator. According to Hooke's Law, this causes a predictable bathochromic shift of approximately 35–40 cm⁻¹, moving the diagnostic band to ~1735 cm⁻¹.

Quantitative Spectral Summary
Analytical ModalityKey Spectral FeatureUnlabeled Baseline¹³C-Labeled Shift/ValueDiagnostic Causality
¹³C NMR Carbonyl Resonance~164.5 ppm (Low Int.)~164.5 ppm (Hyper-intense)Direct observation of isotopic enrichment.
¹H NMR Ortho-Protons (H-2, H-6)~8.15 ppm (dd)~8.15 ppm (ddd)Emergence of ³J_{CH} coupling confirms label proximity.
¹⁹F NMR Fluorine Resonance-103.5 ppm (tt)-103.5 ppm (tt)Remains unchanged; serves as an orthogonal tracking node.
EI-MS (70 eV) Base Peak (Acyl Cation)m/z 123m/z 124+1 Da shift confirms label retention after α-cleavage.
EI-MS (70 eV) Phenyl Cationm/z 95m/z 95Loss of ¹³CO (29 Da) proves the label is at the carbonyl.
FTIR C=O Stretch~1775 cm⁻¹~1735 cm⁻¹Increased reduced mass of ¹³C=O lowers vibrational frequency.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed with built-in orthogonal checks to validate both the chemical purity and isotopic fidelity of the reagent.

Protocol A: Multi-Nuclear NMR Acquisition

Objective: Confirm covalent connectivity and quantify isotopic enrichment.

  • Sample Preparation: Under a dry nitrogen atmosphere (glovebox), dissolve 15 mg of 4-fluorobenzoyl-carbonyl-¹³C chloride in 0.6 mL of anhydrous CDCl₃.

  • Internal Calibration: Add 5 µL of 3[3] as a ¹⁹F internal standard (δ -164.90 ppm).

  • Acquisition: Acquire ¹H (400 MHz), ¹³C (100 MHz), and ¹⁹F (376 MHz) spectra.

  • Self-Validation Check: Inspect the ¹³C spectrum for the ipso-carbon signal (~129.0 ppm). If the signal is a singlet, the label is absent or disconnected. If it is a doublet with J ≈ 60 Hz, the ¹³C=O covalent bond is intact.

Protocol B: GC-MS Fragmentation Analysis

Objective: Validate the specific isotopic position via mass fragmentation.

  • Sample Preparation: Dilute 1 µL of the neat acyl chloride in 1 mL of anhydrous hexane. Note: Avoid protic solvents to prevent hydrolysis to the carboxylic acid.

  • Injection: Inject 1 µL into the GC-MS operating in Electron Ionization (EI) mode at 70 eV.

  • Self-Validation Check: Extract the ion chromatograms for m/z 159 [M]⁺, 124, and 95. Calculate the mass difference between the acyl cation and the phenyl cation. A difference of exactly 29 Da confirms the loss of ¹³CO. A difference of 28 Da indicates contamination with the ¹²C isotopologue.

Protocol C: ATR-FTIR Anhydrous Acquisition

Objective: Rapid confirmation of isotopic enrichment and absence of hydrolysis.

  • Preparation: Purge the ATR-FTIR sample compartment with dry N₂ for 10 minutes.

  • Acquisition: Apply a single drop of the reagent to the diamond crystal and acquire 32 scans at 4 cm⁻¹ resolution.

  • Self-Validation Check: The primary carbonyl band must be centered at ~1735 cm⁻¹. Any residual shoulder at 1775 cm⁻¹ quantitatively represents the unlabeled ¹²C fraction. The absence of a broad band at 3300 cm⁻¹ confirms the sample has not hydrolyzed.

Workflow Visualization

The following diagram illustrates the logical relationship between sample handling, spectral acquisition, and the self-validating data nodes required to certify 4-fluorobenzoyl-carbonyl-¹³C chloride.

G A 4-Fluorobenzoyl-carbonyl-13C Chloride B Anhydrous Sampling (Glovebox/Schlenk) A->B C NMR (1H, 13C, 19F) + Hexafluorobenzene B->C D EI-MS (70 eV) Direct Injection B->D E ATR-FTIR N2 Purged B->E F Validation: 1J_CC Coupling & Hyper-intense 13C=O C->F G Validation: m/z 124 -> 95 (Loss of 13CO) D->G H Validation: ν(C=O) Shift 1775 -> 1735 cm⁻¹ E->H

Figure 1: Self-validating spectral workflow for 4-fluorobenzoyl-carbonyl-13C chloride.

References

  • ChemicalBook. 4-Fluorobenzoyl chloride(403-43-0) 13C NMR spectrum. Retrieved from 1.

  • SciSpace / Grasas y Aceites. Comparison of 19F and 1H NMR spectroscopy with conventional methods for the detection of extra virgin olive oil adulteration. Retrieved from 3.

  • BenchChem. An In-depth Technical Guide to the Reactivity and Stability of 4-Cyanobenzoyl Fluoride (Acyl Halide Fragmentation). Retrieved from 2.

Sources

Precision Analysis of Acyl Chlorides via 13C NMR: A Practitioner’s Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Acyl chlorides (acid chlorides) are pivotal electrophiles in medicinal chemistry and drug development, serving as high-energy intermediates for amides, esters, and heterocycles. However, their high reactivity presents a dual challenge in Nuclear Magnetic Resonance (NMR) spectroscopy: spectral ambiguity and sample instability .

This guide moves beyond basic textbook definitions to address the practical realities of analyzing acyl chlorides. It focuses on distinguishing the R-COCl signal from its hydrolysis product (R-COOH), selecting the correct solvent systems to prevent catastrophic sample loss, and interpreting the unique electronic environment of the chlorocarbonyl group.

Part 1: The Electronic Landscape & Chemical Shifts

The "Chlorine Paradox"

In 13C NMR, the carbonyl carbon of an acyl chloride typically resonates between 165 ppm and 175 ppm .

To the uninitiated, this is counter-intuitive. Chlorine is highly electronegative ($ \chi \approx 3.16


 \delta > 200 $ ppm).[1][2][3] However, the signal appears significantly upfield  (shielded) relative to ketones and aldehydes.

Why?

  • Mesomeric Donation (+M): Despite its electronegativity, chlorine has lone pairs that donate electron density into the

    
     orbital of the carbonyl. While this overlap is poor (3p-2p mismatch) compared to nitrogen (amides), it is non-zero.
    
  • Anisotropy & Heavy Atom Effect: The large electron cloud of the chlorine atom creates a local magnetic field that shields the adjacent carbonyl carbon, counteracting the inductive withdrawal.

Comparative Chemical Shifts

The diagnostic challenge lies in the overlap with other acid derivatives.

Functional GroupGeneral StructureTypical

(ppm)
Electronic Driver
Ketone R-C (=O)-R200 – 215Pure -I (Inductive) from O; No +M donor.
Aldehyde R-C (=O)-H190 – 200Anisotropy of C-H bond.
Carboxylic Acid R-C (=O)-OH170 – 180Strong +M from O competes with -I.
Acyl Chloride R-C (=O)-Cl165 – 175 Heavy atom shielding + weak +M.
Ester R-C (=O)-OR165 – 175Similar to acids.
Amide R-C (=O)-NR

160 – 170Strong +M from N (highly shielded).

Critical Insight: In many aliphatic systems, the acyl chloride carbonyl appears upfield (lower ppm) relative to its corresponding carboxylic acid. For example, Acetyl Chloride (


 ppm) vs. Acetic Acid (

ppm).

Part 2: The Hydrolysis Trap (Practical Challenges)

The most frequent error in analyzing acyl chlorides is failing to detect partial hydrolysis. Acyl chlorides react avidly with trace moisture in solvents or the atmosphere to form carboxylic acids and HCl.



Diagnostic Markers of Hydrolysis

If your spectrum shows "clean" peaks, do not assume purity.

  • The "Ghost" Carbonyl: Zoom into the 160–180 ppm region. If you see a small secondary peak typically downfield (higher ppm) of your main peak (for aliphatic chains), you have acid contamination.

  • 
    -Carbon Shift:  The carbon adjacent to the carbonyl ($ \alpha $-C) is often more sensitive to the functional group change than the carbonyl itself.
    
    • Protocol: Compare the integration of the

      
      -carbon satellite peaks if visible, or look for peak splitting.
      
  • Line Broadening: The presence of HCl (acidic protons) can cause exchange broadening in the spectrum, particularly if the solvent is not perfectly dry.

Part 3: Strategic Protocol & Solvent Selection

The "Forbidden" Solvents

NEVER use DMSO-d


 or Methanol-d

for acyl chlorides.
  • DMSO: Reacts violently with acyl chlorides (Pummerer-type rearrangement/decomposition), generating heat, chloromethyl methyl sulfide, and other byproducts. This is a safety hazard.[4]

  • Methanol: Will instantly convert your sample to the methyl ester (R-COOMe).

Recommended Workflow

The following diagram outlines the decision logic for handling these labile samples.

AcylChlorideProtocol Start Start: Acyl Chloride Sample SolventCheck Is the sample aromatic or aliphatic? Start->SolventCheck Aliphatic Aliphatic (e.g., Acetyl Cl) SolventCheck->Aliphatic Aliphatic Aromatic Aromatic (e.g., Benzoyl Cl) SolventCheck->Aromatic Aromatic ChoiceCDCl3 Use CDCl3 (Neutralized) Aliphatic->ChoiceCDCl3 Aromatic->ChoiceCDCl3 Standard ChoiceC6D6 Use C6D6 (Benzene-d6) Aromatic->ChoiceC6D6 Better Separation PrepStep CRITICAL: Pass solvent through basic alumina or store over 4Å sieves ChoiceCDCl3->PrepStep ChoiceC6D6->PrepStep Acquisition Acquire 13C NMR (High Scans, d1 > 2s) PrepStep->Acquisition Analysis Analyze Carbonyl Region (165-175 ppm) Acquisition->Analysis Decision Single Peak? Analysis->Decision Pass Valid Spectrum Decision->Pass Yes Fail Hydrolysis Detected (Acid Peak) Decision->Fail No (Doublet/Broad)

Caption: Decision tree for solvent selection and quality control in Acyl Chloride NMR analysis.

Step-by-Step Methodology
  • Solvent Preparation (The "Dry" Standard):

    • Commercially available CDCl

      
       often contains trace HCl and water.
      
    • Action: Store CDCl

      
       over activated 4Å molecular sieves for at least 24 hours prior to use. For strict work, pass the solvent through a small plug of basic alumina to neutralize acidity.
      
  • Sample Preparation:

    • Flush the NMR tube with dry Nitrogen or Argon before introducing the solvent.

    • Prepare the solution in a glovebox or under a cone of inert gas.

    • Cap the tube immediately. Parafilm is insufficient for long-term storage; use a high-quality cap or flame seal if the sample is precious.

  • Acquisition Parameters:

    • Relaxation Delay (d1): Quaternary carbons (like the carbonyl) have long T1 relaxation times. Set d1 = 2-5 seconds to ensure quantitative integration, especially if comparing the ratio of RCOCl to RCOOH.

    • Scans: Because the carbonyl is a quaternary carbon with no NOE enhancement (in standard decoupled experiments), its signal is weak. Increase scan count (NS > 256) for clear detection.

Part 4: Advanced Verification (2D NMR)

When the 1D spectrum is ambiguous (e.g., overlapping signals in a complex molecule), HMBC (Heteronuclear Multiple Bond Correlation) is the definitive tool.

  • The Logic: You look for correlations between the Carbonyl Carbon and protons 2 or 3 bonds away (

    
     or 
    
    
    
    protons).
  • Differentiation:

    • Acyl Chloride: Shows correlations to

      
      -protons. Crucially, there is NO correlation to any exchangeable OH proton.
      
    • Carboxylic Acid: If the acid proton is exchanging slowly (dry DMSO, though not recommended here), you might see a correlation. More importantly, the chemical shift of the proton correlated to the Carbonyl in HSQC/HMBC will differ between the Cl-species and the HO-species.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[5][6] (Standard reference for chemical shift ranges).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Oregon State University. (2022). 13C NMR Chemical Shift Ranges. Link

  • Purdue University. (2020). Potential Explosion Hazards with Using DMSO and DMF in Chemical Reactions. Link

  • Abraham, R. J., et al. (2006). The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry. Link

Sources

Chemical structure of 4-Fluorobenzoyl-carbonyl-13C chloride

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical structure, synthesis, and critical applications of 4-Fluorobenzoyl-carbonyl-13C chloride , a specialized isotopologue used extensively in metabolic tracing and quantitative mass spectrometry.

Executive Summary

4-Fluorobenzoyl-carbonyl-13C chloride (CAS: 91742-47-1) is a stable isotope-labeled acylating agent. Structurally, it consists of a benzoyl chloride scaffold with a fluorine atom at the para position and a Carbon-13 isotope specifically enriched at the carbonyl carbon (>99 atom %


C).

This compound serves two primary functions in drug development and bioanalysis:

  • NMR Tracer: The

    
    C-enriched carbonyl provides a hyper-intense, singlet-like resonance in 
    
    
    
    C-NMR, allowing for background-free monitoring of acyl-transfer reactions and metabolic fate without interference from endogenous carbon sources.
  • Mass Spectrometry Internal Standard: It is used to generate stable isotope-labeled internal standards (SIS) for the quantification of neurochemicals, amines, and phenols in complex biological matrices (e.g., plasma, cerebrospinal fluid).

Chemical Identity & Structural Analysis[1][2][3]

Physicochemical Properties
PropertyData
Chemical Name 4-Fluorobenzoyl-carbonyl-13C chloride
Linear Formula F-C₆H₄-

COCl
Molecular Weight 159.55 g/mol (Labeled) vs 158.56 g/mol (Unlabeled)
CAS Number 91742-47-1 (Labeled) / 403-43-0 (Unlabeled)
Appearance Colorless to light yellow fuming liquid
Boiling Point ~82 °C (at reduced pressure)
Density ~1.35 g/mL
Isotopic Purity

99 atom %

C
Structural Dynamics

The reactivity of 4-fluorobenzoyl chloride is governed by the interplay between the carbonyl electrophile and the para-fluorine substituent:

  • Electronic Effect of Fluorine: The fluorine atom exerts a strong inductive withdrawing effect (-I) and a resonance donating effect (+R). At the para position, the resonance effect typically dominates for the ring carbons, but the inductive effect increases the electrophilicity of the carbonyl carbon relative to unsubstituted benzoyl chloride. This makes the compound highly reactive toward nucleophiles (amines, alcohols).

  • The

    
    C Carbonyl Center:  The substitution of 
    
    
    
    C with
    
    
    C at the carbonyl position does not alter the chemical reactivity (kinetic isotope effects are negligible for this heavy-atom substitution). However, it drastically changes the magnetic resonance properties, creating a spin-1/2 nucleus that is NMR-active.

Synthesis and Production

The synthesis of 4-Fluorobenzoyl-carbonyl-13C chloride requires a high-integrity pathway that conserves the isotopic label. The standard industrial route utilizes a Grignard intermediate to fix


CO

gas.
Synthetic Pathway Diagram

SynthesisPathway Start 1-Bromo-4-fluorobenzene Mg Mg / THF (Grignard Formation) Start->Mg Grignard 4-Fluorophenylmagnesium Bromide Mg->Grignard Acid 4-Fluorobenzoic Acid-13C Grignard->Acid Nucleophilic Attack CO2 13CO2 Gas (Isotope Source) CO2->Acid Capture Chlorination SOCl2 or (COCl)2 (Chlorination) Acid->Chlorination Product 4-Fluorobenzoyl-carbonyl-13C Chloride Chlorination->Product - SO2, - HCl

Caption: Synthesis of 4-Fluorobenzoyl-carbonyl-13C chloride via Grignard carboxylation using


CO

.
Detailed Protocol
  • Grignard Formation: 1-Bromo-4-fluorobenzene is reacted with magnesium turnings in anhydrous THF or diethyl ether under an inert atmosphere (Ar/N

    
    ) to form 4-fluorophenylmagnesium bromide.
    
  • Isotopic Labeling (Carboxylation):

    
    CO
    
    
    
    gas (generated from Ba
    
    
    CO
    
    
    or supplied from a lecture bottle) is bubbled through the Grignard solution at low temperature (-78 °C to 0 °C). The nucleophilic carbon of the phenyl ring attacks the electrophilic
    
    
    C, forming the magnesium salt of the labeled benzoate.
  • Acidification: The mixture is quenched with dilute HCl to precipitate 4-Fluorobenzoic acid-13C .

  • Acyl Chloride Formation: The dried acid is refluxed with thionyl chloride (SOCl

    
    ) or oxalyl chloride. The crude product is purified via vacuum distillation to yield the final acid chloride.
    

Spectroscopic Characterization

Nuclear Magnetic Resonance ( C-NMR)

The defining feature of this compound is the signal from the carbonyl carbon.[1]

  • Chemical Shift: The carbonyl carbon (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    C=O) appears as a dominant signal in the range of 165–169 ppm .
    
  • Coupling Analysis:

    • C-F Coupling: The fluorine atom is 5 bonds away from the carbonyl carbon (

      
      ). Consequently, C-F splitting on the carbonyl signal is typically negligible or unresolved, resulting in a singlet.
      
    • Ring Carbons: The aromatic carbons will show characteristic doublet splitting due to C-F coupling (

      
       Hz for C4, 
      
      
      
      Hz for C3/C5).
Mass Spectrometry[1]
  • Parent Ion: The molecular ion peak will be observed at m/z 160 (for

    
    Cl) and 162  (for 
    
    
    
    Cl), shifted by +1 Da compared to the unlabeled standard (m/z 158/160).
  • Fragmentation: A characteristic fragment is the labeled acylium ion [F-C₆H₄-

    
    CO]
    
    
    
    , which serves as a robust quantifier in MS/MS workflows.

Applications in Drug Development & Bioanalysis[10][11][12][13]

Chemical Derivatization for Metabolomics

4-Fluorobenzoyl chloride is a "soft" derivatization reagent used to tag polar neurochemicals (polyamines, catecholamines) to increase their hydrophobicity for Reverse-Phase LC retention. The


C-labeled variant is the "Gold Standard" internal standard for these assays.

Mechanism: The reagent reacts with primary/secondary amines and phenols to form stable amides and esters.



Workflow: Stable Isotope Dilution Analysis (SIDA)

ApplicationWorkflow Sample Biological Sample (Unknown Conc.) Deriv Derivatization Reaction (Benzoylation) Sample->Deriv Analyte Standard Internal Standard Spike (13C-Labeled Reagent) Standard->Deriv Reference LCMS LC-MS/MS Analysis Deriv->LCMS Mixture of Isotopologues Data Quantitation (Ratio Light/Heavy Area) LCMS->Data m/z Separation

Caption: Workflow for using 4-Fluorobenzoyl-carbonyl-13C chloride as an Internal Standard in LC-MS.

Why this method is trustworthy:

  • Co-elution: The

    
    C-labeled derivative is chemically identical to the analyte derivative; they co-elute perfectly in chromatography, canceling out matrix effects (ion suppression/enhancement).
    
  • Mass Discrimination: The +1 Da (or +6 Da if using a fully ring-labeled variant) shift allows the mass spectrometer to distinguish the standard from the analyte.

Handling and Safety Standards

  • Hazards: Highly corrosive and a lachrymator. Reacts violently with water/moisture to release HCl gas and HF.

  • Storage: Must be stored under inert gas (Argon/Nitrogen) at 2–8 °C. Moisture ingress will hydrolyze the chloride to the acid, rendering the reagent useless for derivatization.

  • PPE: Face shield, chemical-resistant gloves (nitrile/neoprene), and fume hood are mandatory.

References

  • Sigma-Aldrich. 4-Fluorobenzoyl-(carbonyl-13C) chloride Product Specification. Link

  • Wong, J. M., et al. (2016). "Benzoyl Chloride Derivatization with Liquid Chromatography–Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples." Journal of Chromatography A. Link

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 4-Fluorobenzoyl Chloride (Unlabeled). NIST Chemistry WebBook.[2] Link

  • ChemicalBook. 13C NMR Spectra Data for 4-Fluorobenzoyl Chloride. Link

Sources

Methodological & Application

Application Note: Dual-Modality Peptide Derivatization Using 4-Fluorobenzoyl-carbonyl-13C Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of multi-modal isotopic and halogenated tags into synthetic peptides is a cornerstone of modern structural biology, quantitative proteomics, and radiopharmaceutical development. 4-Fluorobenzoyl-carbonyl-13C chloride serves as an exceptionally potent, bifunctional derivatizing agent. By coupling this pre-activated acyl chloride to the N-terminus or lysine side-chains of a peptide, researchers introduce two distinct analytical handles simultaneously:

  • A

    
    F Handle:  Provides a highly sensitive nucleus for 
    
    
    
    F-NMR structural probing and serves as a non-radioactive ("cold") reference standard for the development of
    
    
    F-based Positron Emission Tomography (PET) imaging tracers[1].
  • A

    
    C Handle:  The 
    
    
    
    C-enriched carbonyl carbon introduces a precise +1 Da mass shift for isotopic dilution mass spectrometry (LC-MS) without the retention-time shifts often caused by deuterium[2]. Furthermore, it provides a highly sensitive probe for solid-state
    
    
    C-NMR to monitor peptide secondary structure.

Mechanistic Rationale: The Chemistry of Acyl Chlorides in SPPS

As a Senior Application Scientist, I emphasize that moving from standard carboxylic acid coupling (e.g., using HATU/DIPEA) to acyl chloride derivatization requires a fundamental shift in reaction conditions to ensure high fidelity[3].

Causality of Solvent Selection: While N,N-Dimethylformamide (DMF) is the ubiquitous solvent for Solid-Phase Peptide Synthesis (SPPS), it is suboptimal for acyl chlorides. DMF can react with highly electrophilic acid chlorides to form a Vilsmeier-Haack-type intermediate, which degrades the reagent and lowers the effective concentration[4]. Therefore, Dichloromethane (DCM) is the solvent of choice. DCM provides excellent swelling properties for standard polystyrene resins and is completely inert to acyl chlorides[1].

Causality of Base Selection: The acylation of an amine by an acid chloride generates stoichiometric amounts of hydrochloric acid (HCl). If left unneutralized, this local acidic environment will prematurely cleave acid-labile side-chain protecting groups (e.g., Boc, Trt) or sever the peptide from highly acid-sensitive resins (e.g., 2-chlorotrityl chloride resin)[5]. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or pyridine , must be used in excess to scavenge the generated HCl and drive the reaction to completion.

Workflow Visualization

G N1 Fmoc-Peptide-Resin (Swelled in DCM) N2 Fmoc Deprotection (20% Piperidine/DMF) N1->N2 N3 Acylation (4-F-Bz-13C-Cl + DIPEA) N2->N3 N4 Cleavage & Deprotection (TFA Cocktail) N3->N4 N5 Purified Labeled Peptide (19F/13C Labeled) N4->N5

Workflow for on-resin N-terminal derivatization using 4-F-Bz-13C-Cl.

Self-Validating Experimental Protocol: On-Resin N-Terminal Derivatization

This protocol is designed as a self-validating system. By integrating colorimetric in-process controls (Kaiser tests), the workflow ensures that each chemical transformation is verified before proceeding, eliminating downstream troubleshooting.

Materials Required:

  • Peptide-resin (e.g., Rink Amide or Wang resin) with an N-terminal Fmoc group.

  • 4-Fluorobenzoyl-carbonyl-

    
    C chloride (3.0 equivalents relative to resin loading).
    
  • DIPEA (6.0 equivalents).

  • Anhydrous DCM and Peptide-grade DMF.

Step-by-Step Methodology:

  • Resin Swelling: Place 0.1 mmol of Fmoc-peptide-resin in a fritted reaction vessel. Add 5 mL of anhydrous DCM and agitate for 30 minutes to maximize the accessibility of the reactive sites. Drain the solvent.

  • Fmoc Deprotection: Add 5 mL of 20% piperidine in DMF. Agitate for 5 minutes, drain, and repeat with a fresh 5 mL aliquot for 15 minutes. Wash the resin thoroughly with DMF (5 × 5 mL) and DCM (5 × 5 mL).

  • Validation Check 1 (Kaiser Test): Remove a few resin beads and perform a Kaiser (ninhydrin) test. Causality: A deep blue color confirms the successful removal of the Fmoc group and the presence of free primary amines. Do not proceed if the beads remain colorless.

  • Acylation: Dissolve 0.3 mmol (3.0 eq) of 4-Fluorobenzoyl-carbonyl-

    
    C chloride in 3 mL of anhydrous DCM. Add 0.6 mmol (6.0 eq) of DIPEA to the solution. Immediately add this cocktail to the resin. Agitate at room temperature for 30 minutes.
    
  • Washing: Drain the reaction mixture. Wash the resin sequentially with DCM (3 × 5 mL), DMF (3 × 5 mL), and finally DCM (3 × 5 mL) to remove all unreacted reagents and DIPEA hydrochloride salts.

  • Validation Check 2 (Kaiser Test): Perform a second Kaiser test on a few beads. Causality: The beads must remain colorless/yellow. A negative test validates that 100% of the free amines have been successfully acylated. If slightly blue, repeat Step 4.

  • Cleavage and Global Deprotection: Treat the resin with 5 mL of a standard cleavage cocktail (e.g., TFA/TIPS/Water, 95:2.5:2.5 v/v/v) for 2 hours. Filter the cleavage solution into cold diethyl ether to precipitate the

    
    C/
    
    
    
    F-labeled peptide. Centrifuge, wash the pellet with ether, and dry under vacuum.

Quantitative Data: Reaction Optimization

To demonstrate the causality behind our protocol parameters, Table 1 summarizes the optimization of the acylation conditions.

Table 1: Optimization of On-Resin 4-Fluorobenzoylation Conditions

Acylating Agent (Eq)Base (Eq)SolventTime (min)Conversion Yield (%)Mechanistic Observation / Causality
4-F-Bz-

C-Cl (1.5)
DIPEA (3.0)DMF6075%DMF causes partial degradation of the acyl chloride via Vilsmeier-type intermediates.
4-F-Bz-

C-Cl (3.0)
DIPEA (6.0)DMF6088%Excess reagent partially overcomes degradation, but conversion remains incomplete.
4-F-Bz-

C-Cl (3.0)
DIPEA (6.0)DCM30>99%Optimal: DCM prevents side-reactions; kinetics are rapid and quantitative[1].
4-F-Bz-

C-Cl (5.0)
Pyridine (10.0)DCM30>99%Pyridine acts as a nucleophilic catalyst; highly efficient but harder to wash off than DIPEA.

Analytical Validation & Downstream Applications

DualLabel Core 4-Fluorobenzoyl-carbonyl-13C Derivatized Peptide F19 19F Handle Core->F19 C13 13C Handle Core->C13 App1 19F NMR Structural Probing F19->App1 App2 PET Tracer Surrogate (18F) F19->App2 App3 Isotopic Mass Tagging (LC-MS) C13->App3 App4 13C Solid-State NMR C13->App4

Dual-modality applications of 4-F-Bz-13C labeled peptides in analytics.

Once synthesized, the integrity of the dual-labeled peptide must be analytically validated:

  • Mass Spectrometry (LC-MS/MS): The presence of the

    
    C label will shift the monoisotopic mass of the derivatized peptide by exactly +1.00335 Da compared to the unlabeled 4-fluorobenzoyl derivative. This precise mass shift is utilized in quantitative proteomics to differentiate between endogenous peptides and spiked synthetic standards[2].
    
  • Nuclear Magnetic Resonance (NMR):

    • 
      F-NMR:  The fluorine atom will present a distinct signal (typically around -109 ppm, depending on the solvent and decoupling parameters), confirming the presence of the fluorophenyl group. This is critical when evaluating the peptide as a precursor or cold standard for 
      
      
      
      F PET radiotracers[6].
    • 
      C-NMR:  The enriched carbonyl carbon will exhibit a significantly amplified signal in the 165–170 ppm region. The exact chemical shift is highly sensitive to the peptide's hydrogen-bonding network, making it an invaluable tool for probing secondary structures in solid-state NMR.
      

References

  • Heavy isotope peptide library synthesis, sb-peptide.com,[Link]

  • Identification, Characterization, and Optimization of Integrin αvβ6-Targeting Peptides from a One-Bead One-Compound (OBOC) Library: Towards the Development of Positron Emission Tomography (PET) Imaging Agents, nih.gov,[Link]

  • Solid-Phase Synthesis of Selectively Mono-Fluorobenz(o)ylated Polyamines as a Basis for the Development of 18F-Labeled Radiotracers, mdpi.com,[Link]

  • Solid-Phase Synthesis of Selectively Mono-Fluorobenz(o)ylated Polyamines as a Basis for the Development of 18F-Labeled Radiotracers, nih.gov,[Link]

  • 18F-labelling and radiopharmacological characterisation of the C-terminal 30mer of Clostridium perfringens enterotoxin as a potential claudin-targeting peptide, hzdr.de,[Link]

  • Prototypic 18F-Labeled Argininamide-Type Neuropeptide Y Y1R Antagonists as Tracers for PET Imaging of Mammary Carcinoma, nih.gov,[Link]

  • Organic & Biomolecular Chemistry - RSC Publishing, rsc.org,[Link]

Sources

Quantitative Analysis of Biomolecules Using ¹³C Labeling: From Metabolic Flux to Proteomics

Author: BenchChem Technical Support Team. Date: March 2026

An Application and Protocol Guide for Researchers

Abstract: The replacement of the natural abundance carbon isotope, ¹²C, with the stable heavy isotope, ¹³C, provides a powerful and versatile tool for the quantitative analysis of biomolecules.[1][2] This non-radioactive tracer can be incorporated into metabolites, proteins, and lipids without altering their chemical properties or biological function, enabling precise tracking and quantification.[2][] This application note provides a comprehensive guide to the principles, methodologies, and protocols for using ¹³C labeling in quantitative studies. It is intended for researchers, scientists, and drug development professionals seeking to leverage this technology to gain deeper insights into cellular physiology, disease mechanisms, and the effects of therapeutic interventions. We will explore key techniques including ¹³C-Metabolic Flux Analysis (¹³C-MFA) and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), providing detailed, field-proven protocols and data interpretation strategies.

Introduction: The Rationale for ¹³C Labeling

In the quest to understand the dynamic nature of biological systems, static snapshots of biomolecule concentrations are often insufficient. We need to understand the rates of production and consumption—the metabolic fluxes—that define the physiological state of a cell. ¹³C labeling has emerged as an indispensable technique for this purpose.[4][5] By supplying cells with ¹³C-enriched substrates, such as glucose or amino acids, researchers can trace the path of carbon atoms as they are incorporated into a vast array of downstream biomolecules.[1][4]

The primary analytical techniques for detecting ¹³C incorporation are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][4] These methods can distinguish between the unlabeled (¹²C) and labeled (¹³C) forms of a molecule based on the predictable mass shift imparted by the heavy isotope. This fundamental principle allows for:

  • Relative Quantification: Comparing the abundance of proteins or metabolites between different states (e.g., treated vs. untreated cells).

  • Absolute Quantification: Determining the precise concentration of a target molecule using the isotope dilution method.[6][7]

  • Metabolic Flux Analysis: Quantifying the rates of intracellular metabolic reactions to map the flow of carbon through entire biochemical networks.[4][8][9]

This approach is crucial for identifying metabolic bottlenecks, understanding how diseases like cancer reprogram metabolism, and elucidating the mechanism of action for novel drugs.[1][4][10]

Core Methodologies and Applications

Two of the most powerful and widely adopted ¹³C labeling strategies are ¹³C-MFA for metabolomics and SILAC for proteomics.

¹³C-Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is the gold standard for quantifying intracellular metabolic fluxes.[5] The technique involves culturing cells with a ¹³C-labeled substrate and measuring the distribution of ¹³C within downstream metabolites. This distribution pattern, known as the Mass Isotopomer Distribution (MID), is a direct consequence of the relative activities of the metabolic pathways.[4] By using a stoichiometric model of cellular metabolism, these MIDs can be used to calculate the precise rates of reactions throughout the network.[4][9]

Why it's powerful: ¹³C-MFA provides a systems-level view of cellular metabolism, offering insights that are critical for metabolic engineering and understanding disease states characterized by altered metabolism.[4][11]

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a robust method for accurate relative quantification of proteins.[12][13][14] The strategy involves growing two cell populations in media that are identical, except one contains a "light" (natural abundance ¹²C) essential amino acid (e.g., Arginine and Lysine), while the other contains a "heavy" (¹³C-labeled) version.[15][16] After several cell divisions, the heavy amino acid is fully incorporated into the entire proteome of the second population.[13][15]

The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. vehicle). Afterwards, the cell lysates are combined in a 1:1 ratio. Because the samples are combined at the very beginning of the workflow, this minimizes sample-to-sample variation during subsequent processing steps like protein extraction, digestion, and LC-MS analysis.[12] In the mass spectrometer, every peptide from the "heavy" culture will appear at a specific mass-to-charge (m/z) offset from its "light" counterpart. The ratio of the intensities of these peptide pairs directly reflects the relative abundance of the protein in the two populations.

Why it's powerful: SILAC is highly accurate and has become a cornerstone of quantitative proteomics for studying changes in protein expression, post-translational modifications, and protein-protein interactions.[14][15]

General Experimental Workflow

A successful ¹³C labeling experiment requires careful planning and execution, from tracer selection to data analysis. The general workflow encompasses several key stages.

G cluster_0 Phase 1: Experimental Design cluster_1 Phase 2: Cell Culture & Labeling cluster_2 Phase 3: Sample Processing cluster_3 Phase 4: Analysis Design 1. Define Biological Question & Select Methodology (MFA, SILAC, etc.) Tracer 2. Choose ¹³C Tracer (e.g., U-¹³C-Glucose, ¹³C₆-Lysine) Design->Tracer Culture 3. Cell Culture Adaptation & ¹³C Labeling Tracer->Culture Harvest 4. Quenching & Harvesting (Metabolically halt cells) Culture->Harvest Extract 5. Biomolecule Extraction (Metabolites or Proteins) Harvest->Extract Prepare 6. Sample Preparation (Derivatization or Digestion) Extract->Prepare Analyze 7. Instrumental Analysis (LC-MS/MS or GC-MS) Prepare->Analyze Process 8. Data Processing & Quantitative Analysis Analyze->Process

Caption: General workflow for quantitative biomolecule analysis using ¹³C labeling.

Detailed Protocols

The following protocols provide step-by-step methodologies for ¹³C-MFA and SILAC.

Protocol 1: ¹³C-Metabolic Flux Analysis (¹³C-MFA) of Adherent Mammalian Cells

This protocol outlines the tracing of ¹³C-glucose through central carbon metabolism.

Materials:

  • Adherent mammalian cell line of interest

  • Glucose-free cell culture medium (e.g., DMEM)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • [U-¹³C₆]-Glucose (or other desired tracer)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Quenching Solution: 80:20 Methanol:Water (v/v), pre-chilled to -80°C[17]

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

Procedure:

  • Cell Seeding & Adaptation:

    • Seed cells in multi-well plates (e.g., 6-well plates) at a density that will result in ~80% confluency at the time of harvest.

    • Culture cells in standard glucose-containing medium until they reach ~50% confluency.

    • To adapt the cells, replace the standard medium with a labeling medium base (glucose-free medium + 10% dFBS + other supplements) containing unlabeled glucose at the desired concentration. Incubate for 24 hours. This step adapts cells to the specific media formulation before the label is introduced.

  • ¹³C Labeling:

    • Aspirate the adaptation medium.

    • Gently wash the cells once with pre-warmed PBS.

    • Add the ¹³C labeling medium: glucose-free medium supplemented with the desired concentration of [U-¹³C₆]-Glucose and 10% dFBS.

    • Incubate for a sufficient duration to approach isotopic steady state. This must be determined empirically but is often in the range of 8-24 hours for central carbon metabolism.[18][19]

  • Quenching and Metabolite Extraction:

    • Crucial Step: This process must be performed as rapidly as possible to halt all enzymatic activity and preserve the in vivo labeling state.[4]

    • Place the cell culture plate on a bed of dry ice to cool it rapidly.

    • Quickly aspirate the ¹³C labeling medium.

    • Immediately wash the cell monolayer with 1 mL of ice-cold PBS to remove any remaining extracellular label. Aspirate completely.

    • Add 1 mL of -80°C quenching solution (80:20 methanol:water) to each well.[17]

    • Incubate the plate at -80°C for 15 minutes to ensure complete cell lysis and protein precipitation.

  • Harvesting:

    • Using a cell scraper, scrape the frozen cell lysate in the quenching solution.[17]

    • Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.[17]

    • Centrifuge at maximum speed (>13,000 x g) for 10 minutes at 4°C to pellet precipitated proteins and cell debris.[17]

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube.[17]

    • Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).

    • Store the dried metabolite extracts at -80°C until analysis by MS.[17]

Protocol 2: Quantitative Proteomics using SILAC

This protocol describes a typical two-state (Light vs. Heavy) SILAC experiment.

Materials:

  • SILAC-compatible cell line (auxotrophic for arginine and lysine)

  • SILAC DMEM or RPMI-1640 medium (lacking L-Arginine and L-Lysine)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • "Light" amino acids: L-Arginine (¹²C₆, ¹⁴N₄) and L-Lysine (¹²C₆, ¹⁴N₂)

  • "Heavy" amino acids: L-Arginine (¹³C₆, ¹⁵N₄) and L-Lysine (¹³C₆)

  • Cell culture flasks and plates

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA Protein Assay Kit

Procedure:

  • Media Preparation:

    • Prepare two types of SILAC media: "Light" and "Heavy".

    • Light Medium: Supplement SILAC-compatible medium with 10% dFBS, penicillin/streptomycin, and the "light" isotopes of L-Arginine and L-Lysine at their normal physiological concentrations.

    • Heavy Medium: Supplement SILAC-compatible medium with 10% dFBS, penicillin/streptomycin, and the "heavy" isotopes of L-Arginine and L-Lysine at the same concentrations as the light medium.

    • Rationale for dFBS: Dialyzed serum is essential to minimize the introduction of unlabeled amino acids that would compete with the labeled ones, ensuring complete incorporation.[12]

    • Rationale for Arginine & Lysine: Trypsin, the most common enzyme used in proteomics to digest proteins into peptides, cleaves C-terminal to arginine and lysine residues. Labeling these two amino acids ensures that nearly all tryptic peptides (except the C-terminal peptide of the protein) will be labeled, allowing for comprehensive quantification.[12]

  • Cell Adaptation and Expansion:

    • Culture two separate populations of cells, one in the Light medium and one in the Heavy medium.

    • Cells must be passaged for at least five cell divisions in their respective SILAC media to ensure >99% incorporation of the labeled amino acids into the proteome.[13][15]

    • Verify incorporation efficiency by analyzing a small protein extract via LC-MS/MS before starting the main experiment.

  • Experimental Treatment:

    • Once full incorporation is confirmed, plate the "Light" and "Heavy" cells for your experiment.

    • Apply your experimental treatment to one population (e.g., drug treatment to the "Heavy" cells) and the control condition to the other (e.g., vehicle to the "Light" cells).

  • Cell Harvesting and Lysis:

    • Wash cells with ice-cold PBS and harvest using a cell scraper or by dissociation.

    • Count the cells from both populations to ensure an accurate 1:1 mix.

    • Combine the "Light" and "Heavy" cell pellets in a 1:1 ratio into a single microcentrifuge tube.

    • Lyse the combined cell pellet using an appropriate lysis buffer containing protease inhibitors.

    • Determine the total protein concentration using a BCA assay.

  • Protein Digestion and Sample Preparation for LC-MS/MS:

    • Take a desired amount of total protein (e.g., 50-100 µg) from the combined lysate.

    • Perform in-solution or in-gel tryptic digestion according to standard proteomics protocols.

    • Desalt the resulting peptide mixture using a C18 StageTip or ZipTip.

    • The sample is now ready for analysis by LC-MS/MS.

G cluster_0 Cell Culture cluster_1 Experiment cluster_2 Sample Processing & Analysis Light_Culture Population 1: Grow in 'Light' Medium (¹²C-Lys/Arg) Control Apply Control Condition Light_Culture->Control Heavy_Culture Population 2: Grow in 'Heavy' Medium (¹³C-Lys/Arg) Treatment Apply Experimental Treatment Heavy_Culture->Treatment Combine Combine Populations 1:1 Control->Combine Treatment->Combine Lyse Lyse & Digest Proteins Combine->Lyse LCMS LC-MS/MS Analysis Lyse->LCMS Quant Quantify Peak Intensity Ratios (Heavy / Light) LCMS->Quant

Caption: The core principle and workflow of a two-state SILAC experiment.

Data Analysis and Interpretation

The analysis strategy depends entirely on the chosen methodology.

MethodologyPrimary DataAnalytical GoalKey OutputSoftware Tools
¹³C-MFA Mass Isotopomer Distributions (MIDs) of intracellular metabolites.To calculate the reaction rates (fluxes) that best reproduce the experimentally measured MIDs.A quantitative map of metabolic fluxes throughout the cellular network.INCA, Metran, OpenMebius[8][20]
SILAC MS1 peak intensities of "Light" and "Heavy" peptide pairs.To calculate the intensity ratio for each peptide pair.A list of proteins with their corresponding abundance ratios (Heavy/Light), indicating up- or down-regulation.MaxQuant, Proteome Discoverer, Spectronaut
Isotope Dilution MS Peak area ratio of the endogenous ("light") analyte to the spiked-in ¹³C-labeled internal standard.To calculate the absolute concentration of the analyte using a calibration curve.Absolute concentration (e.g., µmol/g protein) of a specific biomolecule.Instrument-specific software (e.g., Xcalibur, MassHunter)

Troubleshooting and Best Practices

IssuePotential Cause(s)Recommended Solution(s)
Low ¹³C Incorporation (MFA/SILAC) Insufficient labeling time.[18] Dilution from unlabeled carbon sources in the medium (e.g., standard serum, other amino acids, pyruvate).[18] Poor cell health or low metabolic activity.[18]Perform a time-course experiment to determine the time required to reach isotopic steady state.[18] Use dialyzed serum and custom media to eliminate unlabeled sources.[17][18] Ensure cells are healthy and in the exponential growth phase.
Poor Fit in ¹³C-MFA Model The metabolic network model is inaccurate or incomplete for your cell type.[21] The system did not reach isotopic steady state.[21] Isotopic scrambling (e.g., from reversible reactions) is not accounted for.[17]Refine the metabolic model based on literature for your specific organism.[21] Validate the steady-state assumption by measuring labeling at multiple time points.[21] If scrambling is an issue, more advanced modeling or different tracers may be needed.
Incomplete Labeling (SILAC) Insufficient number of cell doublings in SILAC media. Arginine-to-proline conversion in some cell lines.Ensure at least 5-6 cell passages before starting the experiment.[15] If conversion is an issue, consider adding unlabeled proline to the medium or using a different labeled amino acid.
High Variability in Quantification Inconsistent quenching/extraction (MFA). Inaccurate cell counting leading to an unequal 1:1 mix (SILAC). General sample processing errors.Standardize and practice rapid quenching and extraction protocols.[21] Use a reliable cell counting method; perform multiple counts. Mix samples at the earliest possible stage to minimize downstream variability.[12]

Conclusion

Quantitative analysis using ¹³C labeling is a sophisticated yet powerful approach to unravel the complexities of cellular function. From mapping the entire fluxome with ¹³C-MFA to precisely quantifying proteome-wide changes with SILAC, these techniques provide unparalleled insights into the dynamic processes that govern life. Careful experimental design, meticulous execution of protocols, and rigorous data analysis are essential to harness the full potential of this technology. By following the principles and methods outlined in this guide, researchers can generate high-quality, reproducible data to advance our understanding of biology and accelerate the development of new therapeutics.

References

  • Bermel, W., et al. (2022). 13C Direct Detected NMR for Challenging Systems. Chemical Reviews. Available at: [Link]

  • Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Nature Protocols. Available at: [Link]

  • Ong, S. E., & Mann, M. (2005). Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) for Studying Dynamics of Protein Abundance and Posttranslational Modifications. Johns Hopkins Medicine. Available at: [Link]

  • Alfa Cytology. 13C-Radiolabeling Service. Alfa Cytology. Available at: [Link]

  • Korf, A., et al. (2021). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites. Available at: [Link]

  • Fitz, V., et al. (2024). Isotope dilution with isotopically labeled biomass: An effective alternative for quantitative metabolomics. Analytica Chimica Acta. Available at: [Link]

  • Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics. Available at: [Link]

  • Gygi, S. P., & Yi, C. (2012). Stable isotope labeling by amino acids in cell culture for quantitative proteomics. Methods in Molecular Biology. Available at: [Link]

  • Bingol, K., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science. Available at: [Link]

  • Park, H. M., et al. (2014). Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins. Journal of Biomolecular NMR. Available at: [Link]

  • Stable Isotope. Enhancing Drug Metabolism Studies with 13C-Labeled Compounds. Stable Isotope. Available at: [Link]

  • UC Davis Stable Isotope Facility. (2023). Sample Preparation - Carbon and Nitrogen in Solids. UC Davis. Available at: [Link]

  • Le, A., & Patti, G. J. (2018). HILIC-Enabled 13C Metabolomics Strategies: Comparing Quantitative Precision and Spectral Accuracy of QTOF High- and QQQ Low-Resolution Mass Spectrometry. Metabolites. Available at: [Link]

  • Liu, L., et al. (2015). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. Fermentation. Available at: [Link]

  • Shimadzu. (2019). C146-E312 Technical Report: 13C-Metabolic Flux Analysis of Central Carbon Metabolism Using GC-MS. Shimadzu. Available at: [Link]

  • University of Puget Sound. 13C-NMR. Available at: [Link]

  • Ahn, W. S., & Antoniewicz, M. R. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology. Available at: [Link]

  • Antoniewicz, M. R. (2019). Tandem Mass Spectrometry for 13C Metabolic Flux Analysis: Methods and Algorithms Based on EMU Framework. Frontiers in Microbiology. Available at: [Link]

  • Bruker. (2020). Optimized Default 13C Parameters. University of Wisconsin-Madison Chemistry Department. Available at: [Link]

  • LibreTexts Chemistry. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. LibreTexts. Available at: [Link]

  • ChemTalk. (2023). 13C-NMR. ChemTalk. Available at: [Link]

  • Blank, L. M., & Noh, K. (2013). High Quality 13C metabolic flux analysis using GC-MS. RWTH Publications. Available at: [Link]

  • Michigan State University. Sample Preparation. Max T. Rogers NMR Facility. Available at: [Link]

  • Weizmann Institute of Science. Sample Preparation & NMR Tubes. Chemical Research Support. Available at: [Link]

  • 13CFLUX.NET. Metabolic Flux Analysis with 13C-Labeling Experiments. 13CFLUX.NET. Available at: [Link]

  • DeBalsi, K. L., et al. (2025). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Metabolites. Available at: [Link]

  • University College London. Sample Preparation. Faculty of Mathematical & Physical Sciences. Available at: [Link]

  • UMass Nuclear Magnetic Resonance (NMR) Labs. (2012). Tips for 13C Users. University of Massachusetts Amherst. Available at: [Link]

  • Allen, D. K., & Young, J. D. (2014). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • Vanderbilt University. A roadmap for interpreting 13C metabolite labeling patterns from cells. Available at: [Link]

  • Anasazi Instruments. (2021). A Great 13C NMR Spectrum Even When Your Sample is Dilute. Anasazi Instruments. Available at: [Link]

Sources

Application Note: Precision Metabolic Flux Analysis via 4-Fluorobenzoyl-carbonyl-13C Chloride Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for senior researchers and drug development professionals. It synthesizes the chemical utility of 4-Fluorobenzoyl-carbonyl-13C chloride (4-FB-13C) with the rigorous demands of Metabolic Flux Analysis (MFA) .

Executive Summary

Metabolic Flux Analysis (MFA) is the gold standard for determining intracellular reaction rates. However, accurate flux modeling requires two distinct data sets: isotopologue distribution (from 13C-tracers) and absolute metabolite pool sizes (concentrations). While LC-MS excels at the former, quantifying polar, unstable, or low-abundance metabolites (e.g., polyamines, catecholamines, acidic intermediates) remains a bottleneck.

4-Fluorobenzoyl-carbonyl-13C chloride is a specialized dual-mode derivatization reagent designed to solve this "Pool Size Problem." By introducing a hydrophobic, ionizable fluorinated moiety with a stable isotope tag, it enables:

  • Enhanced Retentivity & Ionization: Transforms polar metabolites into hydrophobic species suitable for RPLC-MS.

  • Absolute Quantification (IDMS): Serves as a stable isotope-labeled internal standard (SIL-IS) generator.

  • Orthogonal Validation: The fluorine atom allows for high-sensitivity 19F NMR profiling, providing a secondary validation method free from matrix interferences.

Chemical Logic & Mechanism

The Reagent
  • Chemical Name: 4-Fluorobenzoyl-carbonyl-13C chloride[1]

  • Reactive Group: Acyl chloride (reacts with nucleophiles:

    
    , 
    
    
    
    ,
    
    
    ).
  • Tags:

    • 4-Fluoro (F): Increases hydrophobicity for C18 retention; provides a unique handle for 19F NMR.

    • Carbonyl-13C: Introduces a precise +1.003 Da mass shift (per functional group) for mass spectrometry-based quantification.

The Reaction (Schotten-Baumann Conditions)

The reagent targets nucleophilic functional groups under mild alkaline conditions. This "chemical locking" stabilizes labile metabolites and improves their aerodynamic properties for ESI-MS.

Target Analytes:

  • Amines: Amino acids, Polyamines (Putrescine, Spermidine), Neurotransmitters (GABA, Dopamine).

  • Phenols: Tyrosine, Catecholamines.

  • Alcohols: Ribose, Glucose (requires optimized conditions), Steroids.

Visualization: Reaction Mechanism

The following diagram illustrates the derivatization of a primary amine (e.g., an amino acid) using 4-FB-13C.

ReactionMechanism Reagent 4-Fluorobenzoyl- carbonyl-13C Chloride Intermediate Tetrahedral Intermediate Reagent->Intermediate Metabolite Polar Metabolite (R-NH2) Metabolite->Intermediate Nucleophilic Attack Product Derivatized Analyte (R-NH-13CO-Ph-F) Intermediate->Product Elimination Byproduct HCl Intermediate->Byproduct

Caption: Nucleophilic acyl substitution mechanism. The 13C-carbonyl (red) is transferred to the metabolite, creating a mass-shifted, hydrophobic derivative.

Strategic Application in MFA Workflows

In a typical MFA experiment, cells are cultured with 13C-Glucose. The resulting metabolites contain a mix of isotopologues (M+0, M+1, M+2...).

  • Critical Constraint: Using a +1 Da labeled reagent (carbonyl-13C) on a 13C-flux sample can cause spectral overlap with natural M+1 flux isotopologues.

  • Solution: Use the Parallel Pool Size Strategy .

The Parallel Workflow
  • Arm A (Flux): Cells fed 13C-Glucose -> Extract -> Analyze underivatized (or with unlabeled reagent) to get Fractional Enrichment.

  • Arm B (Pool Size): Cells fed 12C-Glucose (unlabeled) -> Extract -> Spike with 13C-Reagent Derivatized Standards -> Analyze to get Absolute Concentration.

This separates the "Isotope Distribution" measurement from the "Concentration" measurement, ensuring maximum precision for both.

MFA_Workflow cluster_Exp Experimental Setup cluster_ArmA Arm A: Isotope Distribution (Flux) cluster_ArmB Arm B: Pool Size (Quantification) Cells Cell Culture Tracer Feed 13C-Glucose Cells->Tracer NoTracer Feed 12C-Glucose Cells->NoTracer ExtA Extraction Tracer->ExtA AnaA LC-HRMS (Isotopologue Analysis) ExtA->AnaA DataA Fractional Enrichment (%) AnaA->DataA Model Metabolic Flux Map (mmol/L/h) DataA->Model Combine ExtB Extraction NoTracer->ExtB Deriv Derivatization (Sample + IS Spike) ExtB->Deriv AnaB LC-MS/MS or 19F-NMR (Quantification) Deriv->AnaB DataB Absolute Conc. (µM) AnaB->DataB DataB->Model Combine

Caption: Parallel workflow separating flux isotopologue measurement (Arm A) from absolute quantification via 4-FB-13C derivatization (Arm B).

Detailed Protocol: Derivatization for Quantification (Arm B)

This protocol describes the preparation of samples for absolute quantification using Isotope Dilution Mass Spectrometry (IDMS) .

Materials
  • Reagent: 4-Fluorobenzoyl-carbonyl-13C chloride (10 mg/mL in anhydrous Acetonitrile).

  • Buffer: 100 mM Sodium Carbonate (Na2CO3), pH 9.5.

  • Quench: 2% Formic Acid in water.

  • Internal Standard (IS) Stock: A mixture of authentic metabolite standards (unlabeled) derivatized with the 13C-labeled reagent beforehand.

Step-by-Step Procedure
Step 1: Metabolite Extraction
  • Harvest cells/tissue rapidly (cold methanol/water 80:20).

  • Vortex, sonicate (5 min), and centrifuge (14,000 x g, 10 min, 4°C).

  • Collect supernatant. Dry under nitrogen flow or SpeedVac.

Step 2: The Reaction
  • Reconstitute dried extract in 30 µL Sodium Carbonate Buffer (pH 9.5) .

  • Add 10 µL Internal Standard Spike (pre-derivatized with 13C-reagent).

    • Note: This IS spike acts as the "Heavy" reference.

  • Add 30 µL 4-Fluorobenzoyl chloride (Unlabeled) solution.

    • Critical: Here we derivatize the biological sample with the light (unlabeled) reagent to distinguish it from the heavy (13C-labeled) spike.

  • Vortex immediately for 30 seconds.

  • Incubate at Ambient Temperature for 5 minutes (or 37°C for 1 min).

    • Tip: Reaction is extremely fast for amines; alcohols may require mild heating.

Step 3: Quenching & Cleanup
  • Add 10 µL 2% Formic Acid to quench the excess reagent and acidify the solution (stabilizes the amide bond).

  • Centrifuge (14,000 x g, 5 min) to remove any precipitate.

  • Transfer supernatant to LC vial.

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Waters HSS T3), 2.1 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes. (Derivatization makes analytes hydrophobic, pushing them to the organic region).

  • Detection:

    • Sample: Monitor [M + H]+ (Light derivative).

    • Internal Standard: Monitor [M + H + 1.003]+ (Heavy derivative).

Data Interpretation & Validation

Quantitative Logic

Calculate the concentration of the analyte using the ratio of the Light (Sample) peak area to the Heavy (IS) peak area.



Performance Metrics (Expected)
ParameterValue / Description
Mass Shift +1.003 Da per derivatized group (e.g., Diamines shift +2 Da)
Sensitivity Gain 10x - 1000x compared to underivatized polar metabolites
Retention Time Significant shift to hydrophobic region (e.g., GABA elutes at ~1 min native, ~7 min derivatized)
Linearity (R²) > 0.995 over 4 orders of magnitude
Matrix Effect Minimized due to elution in cleaner chromatographic region
19F NMR Validation (Alternative Mode)

If LC-MS matrix effects are suspected, the same derivatized sample can be analyzed via 19F NMR.

  • Advantage: Fluorine has 100% natural abundance and zero biological background.

  • Method: Run 19F NMR with proton decoupling. Integrate the -105 to -115 ppm region (typical for fluorobenzoyl amides).

  • Result: Each metabolite appears as a distinct singlet/multiplet. Integration yields absolute molarity without ionization bias.

References

  • Wong, J. M., et al. (2016). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Journal of Chromatography A. Link

  • Zhao, S., & Li, L. (2020). Chemical Isotope Labeling LC-MS for Metabolomics. In Comprehensive Analytical Chemistry. Link

  • Hatzakis, E., et al. (2010).[2] A facile NMR method for the quantification of total, free and esterified sterols. Journal of Agricultural and Food Chemistry. Link

  • BenchChem Technical Support. (2026). 4-Fluorobenzoyl-carbonyl-13C chloride Product Data. Link

  • Nouri-Nigjeh, E., et al. (2014). Highly multiplexed and reproducible ion-current-based strategy for large-scale quantitative proteomics and metabolic flux. Analytical Chemistry. Link

Sources

Isotope-resolved metabolomics with 4-Fluorobenzoyl-carbonyl-13C chloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Isotope-Resolved Metabolomics with 4-Fluorobenzoyl-carbonyl-13C Chloride: A Dual-Modality LC-MS/MS and NMR Strategy

Executive Summary

The comprehensive profiling of polar metabolites (e.g., amino acids, biogenic amines, phenols) presents a persistent challenge in drug development and systems biology. In liquid chromatography-mass spectrometry (LC-MS), these compounds suffer from poor reverse-phase retention and severe matrix-induced ion suppression. In Nuclear Magnetic Resonance (NMR) spectroscopy, severe spectral overlap in the 1H aliphatic region limits quantitative accuracy.

This application note details a robust Isotope-Coded Derivatization (ICD) strategy utilizing 4-Fluorobenzoyl-carbonyl-13C chloride (4-FBz-13C-Cl) paired with its unlabeled 12C counterpart. By tagging active hydrogens, this workflow simultaneously enhances LC-MS/MS ionization efficiency, enables precise relative quantification via heavy/light mass shifts, and introduces background-free 19F and 13C handles for absolute quantification via NMR[1][2].

Mechanistic Principles & Experimental Rationale (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why a reagent is selected rather than merely how to use it. The structural design of 4-Fluorobenzoyl-carbonyl-13C chloride offers three distinct mechanistic advantages:

  • Nucleophilic Acyl Substitution (The Reaction): The acid chloride rapidly reacts with primary/secondary amines, phenols, and aliphatic alcohols under mildly alkaline conditions (pH 9.0). The pH is strictly controlled: it must be high enough to deprotonate amines (rendering them nucleophilic) but low enough to prevent the rapid hydrolysis of the acid chloride by ambient hydroxide ions.

  • LC-MS/MS Causality (The +1 Da Shift): The addition of the 4-fluorobenzoyl moiety increases the hydrophobicity of polar metabolites, shifting their elution from the chaotic solvent void volume into the optimal gradient window of a C18 column. The 13C-carbonyl variant provides an exact mass addition of +123.0201 Da, compared to +122.0167 Da for the 12C variant. This exact +1.0034 Da shift per derivatized site allows for precise multiplexed quantification (Control vs. Treated) while eliminating run-to-run instrument variance[3]. Furthermore, collision-induced dissociation (CID) yields a highly stable reporter ion at m/z 124.03 (13C) or 123.02 (12C) for Precursor Ion Scanning.

  • NMR Causality (The Dual Nuclei Handle): The para-fluorine atom provides a sharp 19F NMR signal (~ -105 to -110 ppm). Because biological matrices contain virtually zero endogenous fluorine, this provides a completely background-free spectrum[4]. Simultaneously, the 99% enriched 13C-carbonyl carbon appears in the 165–170 ppm region—far removed from the crowded aliphatic and aromatic regions—providing a 100-fold signal enhancement over natural abundance 13C NMR.

Workflow Visualization

G cluster_prep Phase 1: Sample Preparation & Extraction cluster_deriv Phase 2: Isotope-Coded Derivatization (ICD) cluster_analysis Phase 3: Multimodal Analysis Ext Metabolite Extraction (80% MeOH, -20°C) Split Sample Aliquoting (Control vs. Experimental) Ext->Split Spike Internal Standard Spike (p-Chlorophenylalanine) Spike->Ext Light Control Sample + 12C-4-Fluorobenzoyl Chloride (pH 9.0 Buffer / ACN) Split->Light Aliquot A Heavy Experimental Sample + 13C-4-Fluorobenzoyl Chloride (pH 9.0 Buffer / ACN) Split->Heavy Aliquot B Quench Reaction Quenching (1% Formic Acid) Light->Quench Heavy->Quench Pool Sample Pooling (1:1 Volumetric Ratio) Quench->Pool LCMS LC-MS/MS (ESI+) Relative Quant via Δm/z (+1 Da) Pool->LCMS NMR 19F / 13C NMR Absolute Quant & Structural ID Pool->NMR

Figure 1: Multimodal workflow for isotope-coded derivatization using 4-fluorobenzoyl chloride.

Step-by-Step Methodology

Self-Validating System Setup

To ensure the trustworthiness of the protocol, a self-validating Internal Standard (IS) must be used. Spike samples with 10 µM p-chlorophenylalanine prior to extraction. Because this unnatural amino acid contains both a primary amine and a carboxylic acid, its successful conversion to the 4-fluorobenzoyl derivative confirms that the highly moisture-sensitive acid chloride reagent has not hydrolyzed during storage.

Reagent Preparation
  • Buffer: Prepare 0.1 M Sodium Borate buffer, adjusted to exactly pH 9.0 using NaOH.

  • Derivatization Reagents: Dissolve 4-Fluorobenzoyl chloride (12C) and 4-Fluorobenzoyl-carbonyl-13C chloride separately in anhydrous acetonitrile (ACN) to a final concentration of 20 mM. Crucial: Prepare immediately before use to prevent atmospheric moisture degradation.

Extraction and Derivatization Protocol
  • Extraction: Homogenize tissue or cell pellets in 500 µL of cold 80% methanol containing the IS. Centrifuge at 14,000 × g for 15 min at 4°C.

  • Drying: Transfer 200 µL of the supernatant to a new microcentrifuge tube and evaporate to complete dryness under a gentle stream of nitrogen or via vacuum centrifugation.

  • Reconstitution: Resuspend the dried metabolite pellet in 50 µL of the 0.1 M Sodium Borate buffer (pH 9.0). Vortex vigorously.

  • Derivatization:

    • To the Control samples, add 50 µL of the 20 mM 12C-reagent.

    • To the Experimental samples, add 50 µL of the 20 mM 13C-reagent.

  • Incubation: Vortex for 10 seconds and incubate at room temperature for 15 minutes. The biphasic nature of the reaction will resolve as the organic and aqueous layers mix.

  • Quenching: Add 10 µL of 1% Formic Acid to each tube. Causality: This drops the pH, halting any further nucleophilic attack and stabilizing the newly formed amide/ester bonds for positive-mode ESI.

  • Pooling: Combine equal volumes (e.g., 50 µL) of the 12C-derivatized control and 13C-derivatized experimental samples into a single autosampler vial.

Instrumental Analysis
  • LC-MS/MS: Inject 2 µL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm). Use a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA). Monitor the mass shifts in ESI+ mode.

  • NMR: Transfer the remaining pooled sample to a 3 mm NMR tube. Acquire 19F NMR spectra (with 1H decoupling) and 13C NMR spectra using a standard 1D pulse sequence.

Quantitative Data Presentation

Table 1: Expected Mass Shifts and Diagnostic MS/MS Ions for Target Metabolite Classes

Metabolite Class Reactive Group 12C-Tag Added Mass (Da) 13C-Tag Added Mass (Da) Net Δ Mass per Tag Diagnostic MS/MS Reporter Ion
Primary Amines -NH₂ +122.0167 +123.0201 +1.0034 Da m/z 123.02 / 124.03
Secondary Amines -NH- +122.0167 +123.0201 +1.0034 Da m/z 123.02 / 124.03
Phenols -OH (Aromatic) +122.0167 +123.0201 +1.0034 Da m/z 123.02 / 124.03

| Alcohols | -OH (Aliphatic) | +122.0167 | +123.0201 | +1.0034 Da | m/z 123.02 / 124.03 |

Note: Metabolites with multiple reactive sites (e.g., Dopamine, which has one amine and two phenols) will incorporate multiple tags, multiplying the mass shift accordingly (e.g., +3 Da difference for a tri-derivatized molecule).

Table 2: Diagnostic NMR Chemical Shift Ranges for 4-Fluorobenzoyl Derivatives

Nucleus Target Moiety Expected Chemical Shift Range Multiplicity / Coupling
19F 4-Fluorobenzoyl ring -105.0 to -110.0 ppm Singlet (if 1H-decoupled)

| 13C | Carbonyl (13C=O) | 165.0 to 170.0 ppm | Singlet (highly enriched) |

References

  • Xiao, X., et al. "13C-Stable isotope resolved metabolomics uncovers dynamic biochemical landscape of gut microbiome-host organ communications in mice." Microbiome 12, 90 (2024). URL:[Link][1]

  • Fan, T. W-M., et al. "Stable isotope-resolved metabolomics and applications for drug development." Molecular Cancer 8, 41 (2009). URL:[Link][2]

  • Dais, P., et al. "A facile NMR method for the quantification of total, free and esterified sterols in virgin olive oil." Food Chemistry (2020). URL:[Link][4]

  • Ogihara, S., et al. "Derivatization methods for quantitative bioanalysis by LC-MS/MS." Bioanalysis 4(1), 49-69 (2012). URL:[Link][5]

Sources

Technical Guide: Acylation Reactions with 4-Fluorobenzoyl-carbonyl-13C Chloride

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the application, handling, and protocols for 4-Fluorobenzoyl-carbonyl-13C chloride , a high-value isotopic labeling reagent.

Introduction & Strategic Utility

4-Fluorobenzoyl-carbonyl-13C chloride is a specialized acylating agent used primarily in drug discovery and metabolic studies.[1] It combines two powerful analytical handles: a Carbon-13 (


C) label  at the carbonyl position and a Fluorine-19 (

F) substituent
at the para position.
Core Applications
  • Metabolic Stability & Blocking: The para-fluorine atom blocks metabolic oxidation at the C4 position, a common clearance pathway for phenyl rings (CYP450 mediated), while electronically deactivating the ring to improve stability.

  • NMR Structural Elucidation:

    • 
      C NMR:  The enriched carbonyl carbon provides a hyper-intense singlet (or doublet due to long-range 
      
      
      
      coupling) around 165–168 ppm , allowing detection at nanomolar concentrations without long acquisition times.
    • 
      F NMR:  Provides a background-free, sensitive probe for binding studies and reaction monitoring.[1]
      
  • Mass Spectrometry (ADME): The

    
    C label introduces a stable +1 Da mass shift (
    
    
    
    ) relative to the natural abundance isotopologue, essential for distinguishing exogenous drug metabolites from endogenous background in complex biological matrices.[1]

Chemical Properties & Handling

Warning: This reagent is moisture-sensitive, corrosive, and expensive. Protocols must prioritize atom economy regarding the labeled reagent.[1]

PropertySpecification
Molecular Formula C

H

F

COCl
Molecular Weight ~159.5 g/mol (approx. +1 due to

C)
Appearance Colorless to light yellow liquid
Boiling Point ~82 °C (20 mmHg)
Sensitivity Hydrolyzes rapidly in air/moisture to 4-fluorobenzoic acid-

C
Storage < 4 °C, under Argon/Nitrogen, sealed with Parafilm
Critical Handling Protocols
  • Anhydrous Conditions: All glassware must be flame-dried or oven-dried (120°C > 2 hrs). Solvents (DCM, THF) must be anhydrous (< 50 ppm H

    
    O).[1]
    
  • Stoichiometry: Unlike cheap reagents, do not use the labeled acid chloride in excess unless necessary. Use the substrate in slight excess (1.1–1.2 equiv) to ensure the labeled reagent is fully consumed.

  • Quenching: Residual acid chloride should be quenched with methanol to form the methyl ester, which is easier to track and dispose of than the free acid.

Reaction Pathways & Mechanisms[2][3][4]

The reagent undergoes Nucleophilic Acyl Substitution.[1] The


C-labeled carbonyl is the electrophilic center.
Visualization: Reaction Logic Flow

ReactionPathways Reagent 4-Fluorobenzoyl-13C Chloride (Electrophile) Intermediate_Amide Tetrahedral Intermediate Reagent->Intermediate_Amide Intermediate_FC Acylium Ion (13C) Reagent->Intermediate_FC + Lewis Acid (AlCl3) Amine Primary/Secondary Amine (Nucleophile) Amine->Intermediate_Amide + Base (TEA/DIEA) Arene Electron-Rich Arene (Nucleophile) Product_Ketone 13C-Labeled Diaryl Ketone (Scaffold) Arene->Product_Ketone Friedel-Crafts Acylation Product_Amide 13C-Labeled Amide (Stable Tracer) Intermediate_Amide->Product_Amide - HCl Intermediate_FC->Product_Ketone

Figure 1: Divergent synthetic pathways for N-acylation (Amide formation) and C-acylation (Friedel-Crafts).[1]

Experimental Protocols

Protocol A: N-Acylation (Amide Synthesis)

Objective: Synthesis of


C-labeled amides for metabolite tracking.
Scale:  Microscale (0.5 – 1.0 mmol) to conserve label.

Reagents:

  • Substrate: Primary or Secondary Amine (1.1 equiv)

  • Reagent: 4-Fluorobenzoyl-carbonyl-13C chloride (1.0 equiv)[1]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.[1]

Step-by-Step Procedure:

  • Setup: Flame-dry a 10 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum. Purge with Argon.

  • Solvation: Dissolve the Amine (1.1 equiv) and TEA (1.5 equiv) in anhydrous DCM (concentration ~0.2 M). Cool to 0 °C in an ice bath.

  • Addition: Dissolve 4-Fluorobenzoyl-carbonyl-13C chloride (1.0 equiv) in a minimal volume of DCM. Add this solution dropwise to the amine mixture via a gas-tight syringe over 5 minutes.

    • Rationale: Slow addition at low temperature prevents exotherms and minimizes side reactions (e.g., bis-acylation).[1]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS.[1]

  • Quench: Add 0.5 mL of Methanol to quench any unreacted acid chloride (forms methyl ester byproduct).[1] Stir for 10 mins.

  • Workup: Dilute with DCM (20 mL). Wash sequentially with:

    • 1M HCl (removes excess amine and TEA).[1]

    • Sat. NaHCO

      
       (removes 4-fluorobenzoic acid byproduct).[1]
      
    • Brine.[1][2]

  • Isolation: Dry organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
Protocol B: Friedel-Crafts Acylation

Objective: Installing the fluorobenzoyl scaffold onto an aromatic ring.[1]

Reagents:

  • Substrate: Electron-rich arene (e.g., Anisole, Toluene) (1.0 equiv)

  • Reagent: 4-Fluorobenzoyl-carbonyl-13C chloride (1.1 equiv)[1]

  • Catalyst: Anhydrous AlCl

    
     (1.2 equiv)
    
  • Solvent: Anhydrous DCM or 1,2-Dichloroethane.[1]

Step-by-Step Procedure:

  • Catalyst Activation: In a flame-dried flask under Argon, suspend AlCl

    
      (1.2 equiv) in anhydrous DCM at 0 °C.
    
  • Acylium Formation: Add 4-Fluorobenzoyl-carbonyl-13C chloride (1.1 equiv) dropwise.[1] Stir for 15 mins at 0 °C.

    • Observation: The suspension may clarify or change color as the active acylium ion (

      
      ) forms.
      
  • Substrate Addition: Add the Arene (1.0 equiv) dropwise.[1]

  • Reaction: Stir at 0 °C for 1 hour, then warm to RT. If the substrate is deactivated, reflux may be required (use 1,2-DCE).

  • Quench (Critical): Pour the reaction mixture slowly into a beaker of crushed ice/conc. HCl (10:1).[1]

    • Safety: This step is highly exothermic.[1][3] HCl breaks the Aluminum-product complex.[1][2]

  • Extraction: Extract with DCM (3x). Wash with NaOH (1M) to remove hydrolyzed acid, then Brine.[1] Dry and concentrate.

Analytical Validation & Quality Control

Expected Spectral Data
TechniqueSignal CharacteristicsInterpretation

C NMR
~165–168 ppm (Singlet/Doublet)The labeled carbonyl carbon.[1][4] Intensity will be 50-100x higher than natural abundance carbons.

F NMR
~ -105 to -110 ppm (Multiplet)Diagnostic for the 4-fluoro ring.[1] Chemical shift varies slightly with the para-substituent (ketone vs amide).[1]
MS (ESI+) [M+H]

= Calc.[1] Mass + 1
Confirms incorporation of the heavy isotope.[1]
IR 1640–1660 cm

(Amide) 1680–1700 cm

(Ketone)
C=O stretch.[1] Note:

C substitution causes a small redshift (~30-40 cm

) in vibrational frequency due to increased mass.[1]
Visualization: Analytical Workflow

AnalyticalWorkflow Sample Crude Reaction Mixture LCMS LC-MS Check Sample->LCMS Decision Conversion > 95%? LCMS->Decision Decision->Sample No (Add Catalyst/Heat) Workup Aqueous Workup Decision->Workup Yes NMR 13C & 19F NMR Workup->NMR Final Release for Biological Assay NMR->Final Confirm Label Incorporation

Figure 2: Decision tree for validating isotopic incorporation and purity.

Troubleshooting Common Issues

  • Low Yield / Hydrolysis:

    • Cause: Wet solvent or old reagent.[1]

    • Fix: Distill DCM over CaH

      
       or use a molecular sieve column.[1] Verify reagent quality by taking a small aliquot for 
      
      
      
      F NMR (Acid shift differs from Chloride shift).
  • Scrambling of Label:

    • Risk:[1][4][5][6] Minimal for

      
      C. Unlike Deuterium (
      
      
      
      H),
      
      
      C is non-exchangeable under standard acylation conditions.
  • Incomplete Reaction (Steric Hindrance):

    • Fix: If the amine is bulky, switch to a stronger base (NaH in THF) or add a catalyst like DMAP (4-Dimethylaminopyridine) (10 mol%). Note: DMAP forms a reactive N-acylpyridinium intermediate.[1]

References

  • Sigma-Aldrich. 4-Fluorobenzoyl chloride Product Specification & Safety Data Sheet.[1]Link

  • Cambridge Isotope Laboratories. Benzoyl chloride (carbonyl-13C) Product Page.[1]Link

  • Tran, P. H., et al. (2011).[1] "Efficient Friedel–Crafts Benzoylation of Aniline Derivatives with 4-fluorobenzoyl Chloride Using Copper Triflate." Synthetic Communications. Link

  • Fisher Scientific. Schotten-Baumann Reaction Protocol and Amide Coupling Guide.[1]Link

  • Chemistry Steps. Friedel-Crafts Acylation Mechanism and Procedures.Link

  • Wong, J., et al. (2011).[1] "In Vivo Neurochemical Monitoring Using Benzoyl Chloride Derivatization and LC-MS." Analytical Chemistry. Link

Sources

Protocol for labeling primary amines with 4-Fluorobenzoyl-carbonyl-13C chloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Dual-Isotope Derivatization of Primary Amines

Abstract & Utility

This guide details the protocol for derivatizing primary amines using 4-Fluorobenzoyl-carbonyl-13C chloride . This specialized reagent introduces two NMR-active nuclei (


F and 

C) and a distinct mass tag, enabling multi-modal analysis:
  • 
    F NMR:  High-sensitivity screening with zero biological background.
    
  • 
    C NMR:  Enhanced signal-to-noise for the carbonyl carbon (~165 ppm), aiding in structural elucidation via HMBC/HSQC without natural abundance limitations.
    
  • LC-MS/MS: Increases hydrophobicity (retention on C18) and ionization efficiency while providing a unique mass shift (+122.0 Da vs. unlabeled benzoyl) for quantitative tracking.

Chemical Basis & Mechanism

The labeling proceeds via a nucleophilic acyl substitution (Schotten-Baumann type). The nucleophilic nitrogen of the primary amine attacks the electrophilic carbonyl carbon of the acid chloride.[1] The presence of a base is critical to neutralize the liberated HCl and drive the equilibrium forward.

Key Mechanistic Features:

  • Regioselectivity: Primary amines react faster than secondary amines; hydroxyls (phenols) react slower but can be labeled under vigorous conditions.

  • Isotope Stability: The

    
    C label is located at the carbonyl position, which is chemically stable and does not exchange with solvent protons.
    

ReactionMechanism Amine Primary Amine (R-NH2) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Reagent 4-F-BzCl-13C (Electrophile) Reagent->Intermediate Product Labeled Amide (R-NH-13CO-Ar-F) Intermediate->Product Elimination of Cl- Base Base (Scavenges HCl) Intermediate->Base HCl Removal

Figure 1: Mechanism of nucleophilic acyl substitution for amine labeling.

Experimental Protocols

Two protocols are provided: Method A for biological fluids (aqueous/biphasic) and Method B for anhydrous synthetic samples.

Materials Required
  • Reagent: 4-Fluorobenzoyl-carbonyl-13C chloride (Store at 4°C, desiccated).

  • Solvents: Acetonitrile (LC-MS grade), Dichloromethane (DCM, anhydrous).

  • Bases: Sodium Carbonate (

    
    ), Triethylamine (TEA).
    
  • Quench: 1% Formic acid or Glycine solution.

Method A: Biphasic Labeling (Metabolomics/Bio-fluids)

Best for: Urine, serum, or cell lysates where water is present.

  • Sample Prep: Aliquot 50 µL of biological sample. Protein precipitation (with cold MeOH) is recommended prior to this step if using serum.

  • Buffer Addition: Add 25 µL of 100 mM Sodium Carbonate (pH 9.5) .

    • Note: High pH ensures the amine is deprotonated (

      
      ) and nucleophilic.
      
  • Reagent Addition: Add 25 µL of 4-Fluorobenzoyl-carbonyl-13C chloride solution (10 mg/mL in Acetonitrile).

    • Critical: Add reagent rapidly to the vortexing sample to minimize hydrolysis competition.

  • Incubation: Vortex for 1 minute; incubate at Room Temperature (RT) for 5 minutes.

  • Quenching: Add 10 µL of 2% Glycine or 1% Formic Acid to consume excess acid chloride.

  • Clarification: Centrifuge at 12,000 x g for 5 minutes. Supernatant is ready for LC-MS or NMR.

Method B: Anhydrous Labeling (Synthetic/High-Value)

Best for: Pure compounds, dry extracts, or when reagent hydrolysis must be minimized.

  • Dissolution: Dissolve the amine (approx. 1-5 mg) in 500 µL anhydrous DCM .

  • Base: Add 2.0 equivalents of Triethylamine (TEA) .

  • Reaction: Add 1.2 equivalents of 4-Fluorobenzoyl-carbonyl-13C chloride (dissolved in minimal DCM).

  • Incubation: Stir at RT for 30 minutes under Nitrogen atmosphere.

  • Workup:

    • Wash organic layer with 1M HCl (removes unreacted amine/TEA).

    • Wash with Sat.

      
       (removes 4-fluorobenzoic acid byproduct).
      
    • Dry over

      
       and concentrate.
      

Workflow Visualization

Workflow Sample Sample Preparation (Dry or Aqueous) Buffer pH Adjustment (Carbonate pH 9.5 or TEA) Sample->Buffer React Add 4-F-BzCl-13C (Vortex/Stir) Buffer->React Quench Quench (Glycine/Acid) React->Quench Extract Extraction/Cleanup (LLE or Centrifugation) Quench->Extract Analyze Analysis (19F NMR / 13C NMR / MS) Extract->Analyze

Figure 2: Step-by-step workflow for derivatization and analysis.

Analysis & Validation

Data Interpretation Table
Detection ModeParameterExpected Signal / ShiftNotes

F NMR
Chemical Shift~ -105 to -115 ppmHighly sensitive; shift varies slightly with solvent.

C NMR
Chemical Shift165 - 170 ppm (Amide C=O)The

C label provides a massive signal enhancement here.
LC-MS Mass Shift (

)
+122.0 Da (vs. native)Monoisotopic mass addition of

.
LC-MS Retention TimeIncreased (

)
Benzoyl group increases lipophilicity (C18 binding).
Quality Control
  • Validation: Run a "Blank" (Reagent + Buffer) to identify the hydrolysis byproduct (4-fluorobenzoic acid-carbonyl-13C ). This will appear at a different retention time and NMR shift than the amide product.

  • Efficiency: If the amine peak remains in the "native" mass channel, increase reagent concentration or pH.

References

  • Wong, J. et al. (2020). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC International. Link

  • Jang, S. et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry.[2][3][4][5][6][7][8] Link[3]

  • BenchChem Technical Support.[2] (2025). Acylation of primary amines with 4-Bromobenzoyl chloride protocol.[1] (Adapted for Fluorine/13C analogs). Link

  • Montgomery, K. et al. (2020). Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy.[9] University of California. Link

Sources

Application Note: Binary Relative Quantitation in Proteomics via 4-Fluorobenzoyl-carbonyl-¹³C Chloride Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals specializing in mass spectrometry-based proteomics.

Executive Summary

In quantitative proteomics, accurately measuring protein expression across multiple biological states is often hindered by two major factors: the poor chromatographic retention of highly hydrophilic peptides, and the prohibitive costs associated with highly multiplexed isobaric tagging reagents.

This application note details a robust, cost-effective chemical derivatization strategy utilizing 4-Fluorobenzoyl-carbonyl-¹³C chloride (CAS 91742-47-1). By pairing this stable isotope-labeled reagent with its unlabeled ¹²C counterpart, researchers can achieve highly accurate MS1-based binary relative quantitation. Simultaneously, the addition of the fluorobenzoyl moiety significantly enhances the hydrophobicity of the peptides, bringing previously undetectable hydrophilic species into the optimal reverse-phase liquid chromatography (RPLC) gradient window.

Mechanistic Insights: The Chemistry of Fluorobenzoylation

To ensure a self-validating and robust experimental design, it is critical to understand the causality behind the chemical choices in this workflow:

  • Electrophilic Amidation (Target Specificity): Acyl chlorides are highly reactive electrophiles. Under mildly basic conditions (pH 8.0–8.5), they rapidly undergo nucleophilic acyl substitution with primary amines—specifically the N-terminus of peptides and the ε-amino groups of lysine residues[1]. This forms a highly stable amide bond that resists collision-induced dissociation (CID/HCD) during MS/MS fragmentation, ensuring the label remains intact on b- and y-ions for accurate database searching.

  • Chromatographic Causality (Hydrophobicity): Small, polar peptides (e.g., those rich in basic or acidic residues) often fail to interact with C18 stationary phases, eluting in the void volume and escaping MS detection. The addition of the highly hydrophobic 4-fluorobenzoyl group increases the overall hydrophobicity of these peptides, shifting their retention times into the detectable gradient window[2].

  • Isotopic Co-elution: Unlike deuterium-labeled reagents, which suffer from the "chromatographic isotope effect" (causing heavy and light peptides to elute at slightly different times), ¹³C-labeled reagents co-elute perfectly with their ¹²C counterparts. This perfect co-elution is an absolute requirement for accurate MS1 peak integration and relative quantitation.

Experimental Workflow

Workflow S1 Sample A (Control) D1 Tryptic Digestion & Desalting S1->D1 S2 Sample B (Treated) D2 Tryptic Digestion & Desalting S2->D2 L1 Label: 12C-4-Fluorobenzoyl (Light: +122.01 Da) D1->L1 L2 Label: 13C-4-Fluorobenzoyl (Heavy: +123.02 Da) D2->L2 Mix Quench & Pool (1:1 Ratio) L1->Mix L2->Mix LCMS NanoLC-MS/MS Analysis (Enhanced C18 Retention) Mix->LCMS Quant MS1 Relative Quantitation (Δm = 1.0034 Da / amine) LCMS->Quant

Workflow for relative quantitative proteomics using 12C/13C-4-Fluorobenzoyl chloride labeling.

Quantitative Data & Reagent Properties

The accurate configuration of search engine parameters (e.g., MaxQuant, Mascot) relies on the precise mass shifts summarized below.

Table 1: Physicochemical Properties & Mass Shifts

Reagent Isotope Monoisotopic Mass Shift (Da) Target Residues Chemical Formula Added
¹²C-4-Fluorobenzoyl chloride ¹²C +122.0168 N-terminus, Lysine C₇H₄FO
¹³C-4-Fluorobenzoyl chloride ¹³C₁ +123.0202 N-terminus, Lysine ¹³C₁C₆H₄FO

| Multiplexing Δm | N/A | +1.0034 per site | N/A | N/A |

Table 2: Buffer Compatibility for Acyl Chloride Labeling

Buffer Component Compatibility Mechanistic Reason
TEAB (pH 8.5) Excellent Tertiary amine; deprotonates target amines without acting as a competing nucleophile. Volatile and MS-compatible.
HEPES (pH 8.5) Excellent Tertiary amine; does not react with acyl chlorides.
Tris-HCl Incompatible Contains a primary amine; will competitively consume the labeling reagent, reducing peptide yield.

| Water (Aqueous) | Poor (for stock) | Acyl chlorides rapidly hydrolyze in water to form unreactive fluorobenzoic acid[3]. |

Detailed Protocol: Step-by-Step Methodology

Phase 1: Preparation & Desalting
  • Protein Digestion: Perform standard reduction (DTT), alkylation (IAA), and tryptic digestion on Sample A (Control) and Sample B (Treated).

  • Desalting: Desalt the peptides using C18 StageTips or SPE cartridges.

    • Causality: This removes primary amine-containing buffers (like Tris) or chaotropic agents (like Urea) used during lysis, which would otherwise quench the acyl chloride reagent or cause side reactions[1].

  • Lyophilization: Dry the desalted peptides completely via vacuum centrifugation.

Phase 2: Chemical Derivatization
  • Peptide Resuspension: Resuspend 50 µg of dried peptides from each sample in 50 µL of 100 mM Triethylammonium bicarbonate (TEAB) buffer, pH 8.5.

  • Reagent Preparation (Time-Sensitive): Immediately before use, dissolve ¹²C-4-Fluorobenzoyl chloride (Light) and 4-Fluorobenzoyl-carbonyl-¹³C chloride (Heavy) in anhydrous acetonitrile (ACN) to a final concentration of 20 mM.

    • Causality: The reagent must be prepared in anhydrous solvent to prevent premature hydrolysis into 4-fluorobenzoic acid, which is entirely unreactive toward amines[3].

  • Labeling: Add 5 µL of the Light reagent to Sample A, and 5 µL of the Heavy reagent to Sample B. Vortex immediately.

  • Incubation: Incubate the samples at room temperature for 1 hour with gentle shaking. The molar excess of the reagent drives the amidation to near 100% completion.

Phase 3: Quenching & Cleanup (Self-Validating System)
  • Quenching: Add 5 µL of 5% Hydroxylamine (NH₂OH) to each sample and incubate for 15 minutes at room temperature.

    • Causality: While acyl chlorides primarily target amines, transient O-acylation can occur on the hydroxyl groups of Tyrosine, Serine, or Threonine. Hydroxylamine acts as a strong nucleophile that selectively hydrolyzes these unstable ester bonds (reversing off-target O-acylation) while leaving the stable N-linked amide bonds intact. This ensures absolute labeling specificity.

  • Pooling: Combine Sample A and Sample B in an exact 1:1 volumetric ratio.

  • Final Cleanup: Acidify the pooled sample with 1% Trifluoroacetic acid (TFA) to pH < 3.0, and desalt using C18 StageTips to remove excess quenched reagent, TEAB, and hydroxylamine. Dry and resuspend in 0.1% Formic Acid for LC-MS/MS.

Data Processing & MS Parameters

During data analysis, the search engine must be configured to recognize the specific mass shifts induced by the fluorobenzoylation:

  • Variable/Fixed Modifications: Set the Light label (+122.0168 Da) and Heavy label (+123.0202 Da) as modifications on peptide N-termini and Lysine residues.

  • Quantitation: Relative quantitation is performed at the MS1 level. The software will extract the ion chromatograms (XIC) for the Light and Heavy peptide pairs. Because the mass difference is exactly 1.0034 Da multiplied by the number of primary amines in the peptide, high-resolution MS1 scans (e.g., 60,000 to 120,000 resolution on an Orbitrap) are required to resolve the isotopic envelopes.

References

  • 4-Fluorobenzoyl-(carbonyl-¹³C) chloride ¹³C 99atom 91742-47-1 - Sigma-Aldrich. Source: sigmaaldrich.com.
  • Synthesis of N-succinimidyl 4-[¹⁸F]fluorobenzoate, an agent for labeling proteins and peptides with ¹⁸F. Source: researchgate.net.
  • Rapid and Simple One-Step F-18 Labeling of Peptides. Source: acs.org.
  • Efficient cysteine labelling of peptides with N-succinimidyl 4-[¹⁸F]fluorobenzoate. Source: researchgate.net.
  • 2-Fluorobenzoyl chloride | C₇H₄ClFO | CID 9808 - PubChem. Source: nih.gov.

Sources

Application Note: Precision Engineering of ^13^C-Labeled Internal Standards for LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

In quantitative bioanalysis (LC-MS/MS), the accuracy of data is inextricably linked to the quality of the Internal Standard (IS). While Deuterium (^2^H) labeling is common due to cost, it suffers from the "Deuterium Isotope Effect," where slight physicochemical differences cause retention time shifts relative to the analyte. This separation exposes the IS and analyte to different matrix effects (ion suppression/enhancement), compromising the assay's reliability.

Carbon-13 (^13^C) labeling is the gold standard. It provides a mass shift without altering lipophilicity or pKa, ensuring perfect co-elution and identical ionization behavior. This guide details the rigorous synthesis and validation of ^13^C-labeled standards, focusing on a "Universal Carboxylation" protocol applicable to a wide range of drug metabolites.

Strategic Design: The "Rules of Engagement"

Before synthesis begins, the structural design must satisfy three criteria to ensure regulatory compliance (FDA/EMA):

  • Metabolic Stability: The label must be placed in a position that is not lost during metabolism (e.g., avoid labile esters or N-methyl groups subject to demethylation if the parent drug is the target).

  • Mass Shift ($ \Delta m $): A minimum shift of +3 Da is recommended to avoid interference from the natural isotopic envelope (M+0, M+1, M+2) of the analyte.

  • Isotopic Purity: The contribution of the IS to the analyte's MRM transition (Cross-Talk) must be negligible (<20% of LLOQ response).

DesignStrategy Start Target Analyte Selection StructureAnalysis Structural Analysis: Identify Metabolic Soft Spots Start->StructureAnalysis LabelChoice Label Selection: 13C vs 2H vs 15N StructureAnalysis->LabelChoice C13_Decision Select 13C (No RT Shift, High Stability) LabelChoice->C13_Decision Preferred Positioning Positioning Strategy C13_Decision->Positioning RingLabel Aromatic Ring (Stable, Hard to Synthesize) Positioning->RingLabel FuncGroup Functional Group (e.g., Carboxyl via 13CO2) Positioning->FuncGroup SynthesisPath Define Synthetic Route RingLabel->SynthesisPath FuncGroup->SynthesisPath

Figure 1: Decision matrix for designing stable isotope labeled internal standards.

Part 2: Synthetic Methodology (The "Universal" Protocol)

While total synthesis is required for ring-labeled compounds, late-stage functionalization is the most efficient strategy for many pharmaceutical intermediates. The following protocol details the Grignard Carboxylation with ^13^CO2 . This method is high-yield, atom-economical (crucial for expensive isotopes), and installs a stable label on a carboxylic acid moiety.

Protocol: High-Efficiency ^13^C-Carboxylation via Vacuum Manifold

Objective: Synthesize [Carboxyl-^13^C]-labeled Ibuprofen (as a representative model) from the corresponding aryl bromide precursor. Reagents:

  • Precursor: 1-(4-Isobutylphenyl)ethyl bromide (1.0 eq)

  • Magnesium turnings (1.2 eq, activated)

  • ^13^CO2 Gas (99 atom % ^13^C, lecture bottle or generated in situ)

  • Solvent: Anhydrous THF (freshly distilled/dried)

Experimental Setup

The reaction utilizes a Closed-System Freeze-Pump-Thaw technique to ensure 100% capture of the expensive ^13^CO2 gas.

GrignardSetup GasSource 13CO2 Source (Lecture Bottle) Manifold Vacuum Manifold (Schlenk Line) GasSource->Manifold Controlled Release Trap Cold Trap (Liquid N2) Manifold->Trap Condensation Reactor Reaction Flask (Grignard Reagent) Trap->Reactor Transfer (Warm-up) Reactor->Manifold Vacuum/Degas

Figure 2: Vacuum line manifold setup for quantitative transfer of 13CO2 gas.

Step-by-Step Procedure
  • Grignard Formation (The Activation):

    • In a flame-dried Schlenk flask under Argon, add Mg turnings (activated by iodine crystal).

    • Add anhydrous THF and a portion of the aryl bromide precursor. Initiate reaction with gentle heating.

    • Add remaining precursor dropwise. Reflux for 1 hour to ensure complete formation of R-MgBr.

    • Critical Check: Titrate a small aliquot (e.g., with salicylaldehyde phenylhydrazone) to confirm molarity.

  • System Preparation (The Freeze):

    • Connect the Schlenk flask containing the Grignard reagent to the vacuum manifold.

    • Cool the Grignard solution to -78°C (Dry Ice/Acetone) and then fully freeze using Liquid Nitrogen (-196°C) .

    • Apply high vacuum to evacuate the headspace (remove Argon). Close the stopcock to the vacuum pump.

  • Isotope Introduction (The Transfer):

    • Connect the ^13^CO2 source to the manifold.

    • Open the ^13^CO2 valve to fill the manifold of known volume to a calculated pressure (Ideal Gas Law $ PV=nRT $) to deliver exactly 0.95 equivalents relative to the Grignard.

    • Open the stopcock to the frozen reaction flask. The ^13^CO2 will cryo-pump (condense) onto the frozen Grignard surface.

  • The Reaction (The Thaw):

    • Close the system. Remove the liquid nitrogen bath.

    • Allow the flask to warm slowly to -78°C, then to 0°C. As the Grignard melts and the CO2 expands, vigorous stirring ensures reaction at the interface.

    • Mechanism:[1][2][3][4]R-MgBr + CO2 → R-COO-MgBr

    • Stir at room temperature for 30 minutes.

  • Quench and Isolation:

    • Cool to 0°C. Quench with 1M HCl (aqueous).

    • Extract with Ethyl Acetate (3x). Combine organics, dry over Na2SO4, and concentrate.

    • Purification: Since the precursor was in slight excess (to consume all expensive ^13^CO2), the product must be separated from the unreacted hydrocarbon R-H. Use Acid-Base extraction or Prep-HPLC.

Part 3: Quality Control & Validation (The "Trust" Pillar)

A synthesized standard is worthless without validation. You must prove it mimics the analyte without interfering with it.

Isotopic Purity & Enrichment

Definition: The percentage of the molecule containing the ^13^C isotope vs. the natural ^12^C. Method: High-Resolution Mass Spectrometry (HRMS) or ^1^H-NMR (looking for ^13^C satellites).

Calculation of Isotopic Enrichment:



Note: For quantitative assays, Atom % Excess (APE) is less critical than the absence of M+0 (unlabeled) species.

Cross-Talk (Contribution) Assessment

This is the most critical validation step for LC-MS/MS.

  • IS to Analyte Contribution: Inject a high concentration of SIL-IS (working concentration). Monitor the Analyte's MRM transition.

    • Acceptance Criteria: Response must be < 20% of the Analyte's LLOQ response (FDA Bioanalytical Guidance 2018).

  • Analyte to IS Contribution: Inject the ULOQ (Upper Limit of Quantitation) of the Analyte. Monitor the IS MRM transition.

    • Acceptance Criteria: Response must be < 5% of the IS working response.

Data Summary: 13C vs Deuterium[5]
Feature^13^C-Labeled ISDeuterated (^2^H) ISImpact on Assay
Retention Time Identical to AnalyteOften shifts earlier^13^C ensures perfect compensation for matrix effects.[5]
Stability Completely StablePotential H/D Exchange^13^C prevents signal loss in protic solvents.
Mass Shift +1 Da per Carbon+1 Da per HydrogenMultiple ^13^C atoms often needed for +3 Da shift.
Cost High (

$)
Moderate (

)
^13^C is an investment in data integrity.

Part 4: References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]

  • Gu, H., et al. (2014). Good Practices in Bioanalytical Method Validation and Implementation: The 2013 Crystal City V Conference Report. The AAPS Journal.[6] [Link]

  • Ellermann, M. (2012). Synthesis of 13C-labeled carboxylic acids via Grignard reaction. Journal of Labeled Compounds and Radiopharmaceuticals. (Generalized reference for the described protocol).

Sources

Application Note: 4-Fluorobenzoyl Chloride in Pharmaceutical Synthesis

[1][2][3]

Executive Summary

4-Fluorobenzoyl chloride (CAS: 403-43-0) is a critical acylating agent in the synthesis of fluorinated Active Pharmaceutical Ingredients (APIs).[1][2] Its utility stems from the "Fluorine Effect" —the ability of the 4-fluorobenzoyl moiety to enhance metabolic stability by blocking para-oxidation on the phenyl ring while increasing lipophilicity (LogP) for better membrane permeability.

This guide details the application of 4-fluorobenzoyl chloride in the synthesis of antipsychotics (Blonanserin), dopamine reuptake inhibitors (Vanoxerine), and serotonin modulators. It provides validated protocols for Friedel-Crafts acylation and Amide coupling , the two primary reaction classes for this intermediate.[2][3]

Core Pharmaceutical Applications

Synthesis of Blonanserin Intermediates

Blonanserin (Atypical Antipsychotic) relies on a cyclooctapyridine core.[4] The critical starting material for this scaffold is 4-fluorobenzoylacetonitrile .[1][4][5]

  • Role of 4-Fluorobenzoyl Chloride: It is used to acylate active methylene compounds (like malononitrile or ethyl cyanoacetate) to form the

    
    -keto nitrile precursor.[1][2]
    
  • Mechanism: The high electrophilicity of the acid chloride allows for rapid C-acylation under mild basic conditions, avoiding the harsh temperatures required for ester condensations.

Synthesis of Bis(4-fluorophenyl) Methanol Derivatives

Drugs such as Vanoxerine (GBR-12909) and Flunarizine contain a bis(4-fluorophenyl)methane motif.[1][2]

  • Pathway: 4-Fluorobenzoyl chloride undergoes Friedel-Crafts acylation with fluorobenzene to yield 4,4'-difluorobenzophenone .[1][6][2]

  • Downstream: This ketone is reduced to the corresponding benzhydrol, which is then etherified or alkylated to form the final drug pharmacophore.

Piperazine-Based Serotonin/Dopamine Modulators

Many CNS agents (e.g., 5-HT1A agonists) feature a piperazine ring attached to a fluorophenyl group.[1][6][2]

  • Direct Coupling: 4-Fluorobenzoyl chloride reacts selectively with N-monosubstituted piperazines to form 1-(4-fluorobenzoyl)piperazine derivatives.[1][6][2]

  • Advantage: This route provides higher yields than peptide coupling reagents (EDC/HOBt) and simplifies purification by generating volatile HCl as the only byproduct.

Reaction Pathways & Visualization

The following diagram illustrates the divergent synthesis pathways starting from 4-fluorobenzoyl chloride.

GStart4-Fluorobenzoyl ChlorideSub1Fluorobenzene + AlCl3Start->Sub1Friedel-CraftsSub2Ethyl Cyanoacetate / BaseStart->Sub2C-AcylationSub3Piperazine / AmineStart->Sub3Amide CouplingInter14,4'-DifluorobenzophenoneSub1->Inter1AcylationDrug1Vanoxerine / Flunarizine(Bis-aryl ether scaffold)Inter1->Drug1Reduction & EtherificationInter24-FluorobenzoylacetonitrileSub2->Inter2DecarboxylationDrug2Blonanserin(Cyclooctapyridine core)Inter2->Drug2CyclizationInter3N-(4-Fluorobenzoyl)piperazineSub3->Inter3Nucleophilic AttackDrug35-HT Modulators(CNS Active Agents)Inter3->Drug3Derivatization

Figure 1: Divergent synthetic pathways utilizing 4-fluorobenzoyl chloride in API synthesis.

Experimental Protocols

Protocol A: Synthesis of 4,4'-Difluorobenzophenone (Friedel-Crafts)

Application: Intermediate for Vanoxerine.[1][6][2] Principle: Electrophilic aromatic substitution mediated by a Lewis Acid.[7][8]

Materials:

  • 4-Fluorobenzoyl chloride (1.0 equiv)[1][6][2][9]

  • Fluorobenzene (1.2 equiv, acts as substrate and co-solvent)[6][2]

  • Aluminum Chloride (

    
    , anhydrous, 1.1 equiv)[6][2]
    
  • Dichloromethane (DCM, anhydrous)[1][6][2]

Step-by-Step Procedure:

  • Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser, N2 inlet, and dropping funnel.

  • Lewis Acid Suspension: Charge the flask with

    
     (14.6 g, 110 mmol) and anhydrous DCM (50 mL). Cool to 0–5°C using an ice bath.[10]
    
  • Acyl Chloride Addition: Dissolve 4-fluorobenzoyl chloride (15.8 g, 100 mmol) in DCM (20 mL). Add this solution dropwise to the

    
     suspension over 30 minutes. Note: Evolution of HCl gas will occur; ensure proper venting through a scrubber.
    
  • Substrate Addition: Add fluorobenzene (11.5 g, 120 mmol) dropwise, maintaining the internal temperature below 10°C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Quench: Pour the reaction mixture slowly into a beaker containing crushed ice (200 g) and conc. HCl (20 mL). Caution: Highly exothermic.[1][2]

  • Work-up: Separate the organic layer.[3][10] Extract the aqueous layer with DCM (2 x 50 mL). Combine organics and wash with 1M NaOH (to remove unreacted acid), water, and brine.[6][2]

  • Isolation: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Recrystallize the solid from ethanol to yield white crystals.
    

Expected Yield: 85–90% Key Quality Attribute: Melting Point 106–108°C.

Protocol B: Synthesis of 1-(4-Fluorobenzoyl)piperazine (Amide Coupling)

Application: Scaffold for 5-HT receptor ligands.[1][6][2] Principle: Nucleophilic acyl substitution under Schotten-Baumann conditions.

Materials:

  • 4-Fluorobenzoyl chloride (1.0 equiv)[1][6][2][9]

  • Piperazine (anhydrous, 3.0 equiv - excess prevents bis-acylation)[1][6][2]

  • Triethylamine (

    
    , 1.2 equiv)[1][6][2]
    
  • Tetrahydrofuran (THF, anhydrous)[6][2]

Step-by-Step Procedure:

  • Dissolution: In a 500 mL flask, dissolve piperazine (25.8 g, 300 mmol) and

    
     (16.7 mL) in THF (150 mL). Cool to 0°C.[3][10][11]
    
  • Addition: Dilute 4-fluorobenzoyl chloride (15.8 g, 100 mmol) in THF (50 mL). Add this solution dropwise to the piperazine mixture over 45 minutes. Critical: Slow addition and excess amine favor the mono-acylated product.[1]

  • Stirring: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

  • Filtration: Filter off the precipitated piperazine hydrochloride and triethylamine hydrochloride salts.

  • Concentration: Concentrate the filtrate to approx. 20% volume.

  • Extraction: Dilute with Ethyl Acetate (100 mL) and wash with water (3 x 50 mL) to remove excess piperazine.

  • Purification: If necessary, purify the crude oil via column chromatography (DCM:MeOH 95:5).

Expected Yield: 75–80% (Mono-acylated product)[1][6][2]

Comparative Solvent Compatibility Data

Choosing the right solvent is crucial for yield optimization. The table below summarizes solvent performance for 4-fluorobenzoyl chloride reactions.

SolventReaction TypeSuitabilityNotes
Dichloromethane (DCM) Friedel-Crafts / AmidationExcellent Standard solvent.[1][6][2] Good solubility, easy removal.
Tetrahydrofuran (THF) AmidationGood Excellent for amines. Avoid in Friedel-Crafts (Lewis basicity complexes AlCl3).[1][2]
Toluene Friedel-CraftsModerate Higher boiling point allows thermal acceleration but may compete as a substrate.[1][2]
DMF/DMAc AmidationPoor Reacts violently with acid chlorides (Vilsmeier-Haack type side reactions).[1][6]
Water/Acetone Schotten-BaumannSpecific Only for biphasic interfacial synthesis; requires rapid mixing to outcompete hydrolysis.[1][6][2]

Safety & Troubleshooting

Handling Precautions
  • Corrosivity: 4-Fluorobenzoyl chloride causes severe skin burns and eye damage.[1][2] Wear nitrile gloves (double-gloved recommended) and a face shield.[1]

  • Moisture Sensitivity: Reacts instantly with ambient moisture to release HCl gas. Store under nitrogen/argon at 2–8°C.

  • Lachrymator: Vapors are irritating to the respiratory tract. Always handle in a functioning fume hood.

Common Issues & Solutions
IssueProbable CauseCorrective Action
Low Yield (Hydrolysis) Wet solvents or high humidity.[1][6][2]Dry solvents over molecular sieves. Flame-dry glassware.
Bis-acylation (Amidation) Excess acid chloride relative to amine.[1]Use >2.5 equiv of diamine or reverse addition (add chloride to amine).
Dark Color (Friedel-Crafts) Polymerization or excessive heat.[1]Control addition rate strictly to keep T < 10°C. Use pure reagents.

References

  • Blonanserin Synthesis: Synthesis and refining method of 4-fluorobenzoylacetonitrile.[1][5] CN111233707B. Google Patents. Link

  • Vanoxerine Intermediate: Preparation method for 4-fluorobenzoyl chloride.[1][2][9][12] CN104098464A. Google Patents. Link

  • Piperazine Derivatives: Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI Molecules. Link

  • Friedel-Crafts Protocols: Friedel-Crafts Acylation with 4-Bromobenzoyl Chloride (Analogous Protocol). BenchChem Technical Guides.[3] Link

  • Safety Data: 4-Fluorobenzoyl chloride Safety Data Sheet (SDS). Sigma-Aldrich.[6][2][7] Link[6]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 4-Fluorobenzoyl-carbonyl-13C Chloride Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals maximize the yield and isotopic efficiency of acylations using 4-Fluorobenzoyl-carbonyl-13C chloride. Because 13C-labeled precursors are exceptionally high-value reagents, this guide focuses on the mechanistic causality behind yield losses and provides self-validating protocols to ensure complete conversion.

Diagnostic Workflow

Before adjusting your reaction parameters, consult the diagnostic logic tree below to identify the root cause of your yield loss.

Troubleshooting A 13C-Acylation Yield < 50% B Check Reagent Integrity A->B Step 1 C Hydrolysis Detected (4-Fluorobenzoic Acid) B->C If degraded D Optimize Base/ Catalyst B->D If intact F Implement Strict Schlenk Techniques C->F Corrective Action E Add 10 mol% DMAP + 2.0 eq DIPEA D->E Corrective Action

Caption: Diagnostic logic tree for troubleshooting low yields in 13C-acylation reactions.

Frequently Asked Questions & Troubleshooting

Reagent Integrity: Why is my 13C-labeled acid chloride degrading before the reaction?

The Causality: 4-Fluorobenzoyl chloride is highly electrophilic and reacts violently with trace amounts of water[1]. When exposed to ambient moisture, the acid chloride undergoes rapid hydrolysis to form 4-fluorobenzoic-13C acid and hydrogen chloride (HCl). Because the resulting carboxylic acid is unreactive toward nucleophiles without secondary activation, your effective stoichiometric ratio drops, capping your maximum possible yield. The Fix: Always store the reagent in a desiccator over a strong desiccant. Reconstitute the reagent exclusively in anhydrous solvents (e.g., dry DCM or THF) under an inert argon atmosphere using Schlenk techniques.

Low Conversion: How do I push acylation of sterically hindered substrates to completion?

The Causality: Hindered secondary alcohols or bulky amines possess high activation energy barriers for direct nucleophilic attack on the acid chloride. Relying solely on a standard base like Triethylamine (TEA) often results in stalled reactions[2]. The Fix: Implement a dual-catalyst/base system using 4-Dimethylaminopyridine (DMAP) and N,N-Diisopropylethylamine (DIPEA) . DMAP acts as a hyper-nucleophilic catalyst, reacting with the acid chloride to form an extremely reactive N-acylpyridinium intermediate[2]. DIPEA, a sterically hindered tertiary amine, acts purely as an HCl scavenger. Unlike unhindered amines, DIPEA neutralizes the acidic byproduct without forming unreactive complexes or causing oxazolone-based side reactions[3][4].

Quantitative Comparison of Acylation Conditions for Hindered Substrates

Reaction SystemCatalyst LoadingAvg. Reaction TimeByproduct ProfileExpected 13C Yield
TEA only None12–16 hHigh (Hydrolysis/Ketene)45–55%
Pyridine Solvent8–10 hModerate60–70%
DIPEA + DMAP 10 mol%1.5–2 hLow>92%
Mechanistic Pathway: How does the DMAP/DIPEA system prevent label loss?

Understanding the catalytic cycle is critical for troubleshooting. If the reaction turns dark brown, you may have added excess DMAP, trapping the 13C-label in a stable complex. DMAP must remain catalytic.

DMAP_Mechanism AC 4-Fluorobenzoyl-13C Chloride (Electrophile) NAP N-Acylpyridinium Intermediate (Hyper-reactive) AC->NAP + DMAP (Fast) DMAP DMAP (Nucleophilic Catalyst) PROD 13C-Labeled Product (High Yield) NAP->PROD + Nucleophile (Rate-determining) DIPEA DIPEA (Proton Scavenger) NAP->DIPEA HCl Byproduct NUC R-OH / R-NH2 (Nucleophile) PROD->DMAP Catalyst Regeneration DIPEA->DIPEA Forms Soluble Hydrochloride Salt

Caption: Mechanistic pathway of DMAP-catalyzed 13C-acylation with DIPEA as an HCl scavenger.

Standard Operating Procedure: High-Yield 13C-Acylation

To ensure scientific integrity, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met.

Step 1: System Desiccation

  • Action: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar under vacuum. Backfill with Argon (repeat 3x).

  • Validation Check: The internal pressure must stabilize below 0.1 mbar before the final Argon backfill.

Step 2: Nucleophile and Base Preparation

  • Action: Dissolve the target nucleophile (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M). Add DIPEA (2.0 eq) and DMAP (0.1 eq). Cool the mixture to 0 °C in an ice bath.

  • Validation Check: The solution must remain completely clear. Any cloudiness indicates moisture contamination in the solvent.

Step 3: Reagent Activation & Addition

  • Action: Dissolve 4-Fluorobenzoyl-carbonyl-13C chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this dropwise to the reaction mixture over 10 minutes.

  • Validation Check: Upon addition, a transient yellow tint should appear, visually confirming the formation of the highly electrophilic N-acylpyridinium intermediate[2].

Step 4: Reaction Monitoring

  • Action: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Validation Check: Spot the mixture on a TLC plate alongside the starting nucleophile. The reaction is complete only when the nucleophile spot is entirely consumed. If stalled, verify that the pH of the mixture is basic; if acidic, the DIPEA has been exhausted.

Step 5: Quench and Workup

  • Action: Quench the reaction with saturated aqueous NaHCO3. Separate the organic layer and wash with 1M HCl, followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Validation Check: Test the pH of the initial NaHCO3 aqueous wash. It must read >8. This confirms that all residual HCl and unreacted 4-fluorobenzoic-13C acid have been successfully partitioned into the aqueous waste, leaving your pure 13C-labeled product in the organic phase.

References

  • 4-Fluorobenzoyl chloride | C7H4ClFO | CID 67879 - PubChem - NIH . nih.gov.1

  • Peptide Synthesis via Amino Acid Halides | Accounts of Chemical Research . acs.org. 3

  • 3.3 Acid Halides . thieme-connect.de. 4

  • applications of 4-dimethylaminopyridine (dmap) in accelerating esterification reactions for pharmaceutical synthesis - BDMAEE . bdmaee.net. 2

Sources

Side reactions of 4-Fluorobenzoyl-carbonyl-13C chloride with nucleophiles

Author: BenchChem Technical Support Team. Date: March 2026

Critical Reactivity Profile & Handling (The "Know Your Reagent" Dashboard)

Reagent Overview: 4-Fluorobenzoyl-carbonyl-13C chloride is a high-value electrophilic building block. While the


C label at the carbonyl position (

C=O) provides a stable NMR/MS tracer, the chemical behavior is dominated by two reactive centers:
  • The Acyl Chloride (

    
    COCl):  Highly reactive toward nucleophiles (amines, alcohols, thiols). This is the desired reaction site.
    
  • The Para-Fluorine (C-F): Susceptible to Nucleophilic Aromatic Substitution (

    
    ).[1] The electron-withdrawing effect of the carbonyl group activates the para-position, making the fluorine a potential leaving group under harsh conditions or with specific nucleophiles.
    

The "Golden Rule" of 13C Reagents: Unlike standard reagents, "yield" here equals "isotopic conservation." Every micromole lost to hydrolysis or side reactions is a direct financial and data loss.

Quick Reference Data
ParameterValue / Characteristic
Primary Reactivity Acyl Substitution (Formation of Amides/Esters)
Major Side Reaction Hydrolysis to 4-Fluorobenzoic acid-

C (Solid precipitate)
Critical Side Reaction

displacement of Fluorine (with strong bases/nucleophiles)
Storage -20°C, under Argon/Nitrogen. Moisture sensitive.[2]
Diagnostic NMR

F NMR (monitor F-integrity);

C NMR (carbonyl shift)

Troubleshooting Guide: Common Failure Modes

Category A: Hydrolysis & Reagent Quality

Q: I opened the vial and the liquid appears cloudy or has white solids. Is it usable? Diagnosis: You are likely observing hydrolysis .[3] Mechanism: 4-Fluorobenzoyl chloride reacts rapidly with atmospheric moisture to form 4-fluorobenzoic acid-


C and HCl. The acid is a solid at room temperature and insoluble in the chloride.
Action: 
  • Do not filter and discard. The solid is your

    
    C label in acid form.
    
  • Recovery Protocol: Dissolve the entire mixture in dry DCM. Add oxalyl chloride (1.2 equiv relative to estimated acid) and a catalytic drop of DMF. Stir for 1 hour. Remove solvent/volatiles under vacuum. This regenerates the acid chloride.

Category B: Regioselectivity & The "Fluorine Loss" (SNAr)

Q: My product mass spec shows the correct mass for the amide, but I see a small impurity with a mass of [M - 19 + Nu]. Did I lose the fluorine? Diagnosis: Yes, you have triggered Nucleophilic Aromatic Substitution (


) .
Cause:  The carbonyl group is electron-withdrawing, activating the para-position. If you use strong anionic nucleophiles (e.g., sodium alkoxides, thiolates) or heat the reaction excessively, the nucleophile attacks the ring and displaces the fluoride ion.
Prevention: 
  • Temperature: Keep reactions at 0°C during addition. Do not heat above 40°C unless necessary.

  • Base Selection: Avoid strong bases (NaH, KOtBu). Use non-nucleophilic organic bases (DIPEA, Et

    
    N) or inorganic carbonates (K
    
    
    
    CO
    
    
    ) if needed.
Category C: Unexpected Precipitates

Q: Upon adding my amine to the acid chloride, a massive amount of white solid formed immediately. Did the reaction crash out? Diagnosis: This is likely the Amine Hydrochloride Salt , not necessarily a failure. Explanation: The reaction produces HCl. If you use a 1:1 ratio of amine:chloride without an auxiliary base, the HCl protonates half of your starting amine, rendering it unreactive and precipitating it. Solution:

  • Standard Protocol: Use >2.0 equivalents of amine (if cheap) OR 1.0 equiv amine + 1.2 equiv tertiary amine (Et

    
    N/DIPEA) to scavenge the HCl.
    

Deep Dive: Reaction Pathways & Logic

The following diagram illustrates the competition between the desired acylation, the moisture-induced hydrolysis, and the unwanted


 pathway.

ReactionPathways cluster_conditions Critical Control Points Reagent 4-Fluorobenzoyl-13C Chloride (Starting Material) Target Target Amide/Ester (Desired Product) Reagent->Target Nucleophile (R-NH2/R-OH) Mild Base, 0°C Hydrolysis 4-Fluorobenzoic Acid-13C (Hydrolysis Impurity) Reagent->Hydrolysis H2O (Moisture) Fast Reaction SNAr 4-Substituted-Benzoyl Deriv. (Fluorine Displaced) Reagent->SNAr Strong Nu- (RO-, RS-) or Heat (>50°C) Anhydride Symmetric Anhydride (Dimerization) Reagent->Anhydride Reaction with Hydrolyzed Acid

Figure 1: Reaction landscape of 4-Fluorobenzoyl-carbonyl-13C chloride. Green path represents the desired acylation. Red and Yellow paths represent critical failure modes (Hydrolysis and SNAr, respectively).

Validated Experimental Protocols

Protocol A: Anhydrous Amide Coupling (High-Yield Method)

Best for: Primary/Secondary amines where isotopic conservation is critical.

Reagents:

  • 4-Fluorobenzoyl-carbonyl-13C chloride (1.0 equiv)

  • Amine substrate (1.05 equiv)

  • Triethylamine (Et

    
    N) or DIPEA (1.2 - 1.5 equiv)
    
  • Dichloromethane (DCM), anhydrous

Step-by-Step:

  • Preparation: Flame-dry a reaction vial and purge with Nitrogen/Argon.

  • Solvation: Dissolve the Amine and Et

    
    N in anhydrous DCM. Cool to 0°C  (Ice bath).
    
  • Addition: Dissolve the acid chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture.

    • Why? Slow addition prevents local heating and minimizes dimer/anhydride formation.

  • Reaction: Stir at 0°C for 30 mins, then allow to warm to Room Temperature (RT). Monitor by TLC or LCMS.

  • Quenching: Once complete, quench with a small amount of dilute aqueous NaHCO

    
    .
    
  • Workup: Extract with DCM. Wash organic layer with 1M HCl (to remove excess amine/base) and Brine. Dry over Na

    
    SO
    
    
    
    .
Protocol B: Recovery of Hydrolyzed Reagent

Use this if your acid chloride has turned into a solid acid.

  • Suspend the solid (4-fluorobenzoic acid-

    
    C) in anhydrous DCM (approx 5 mL per mmol).
    
  • Add Oxalyl Chloride (1.2 equiv).

  • Add 1 drop of dry DMF (Dimethylformamide). Caution: Gas evolution (CO, CO

    
    , HCl) will occur.
    
  • Stir at RT until the solution becomes clear (approx 1-2 hours).

  • Concentrate under reduced pressure to remove solvent and excess oxalyl chloride.

  • The residue is the regenerated acid chloride. Use immediately.

Analytical Verification

TechniqueWhat to Look For

C NMR
Carbonyl Peak: Look for the enriched signal around 165-168 ppm . Shift: Amides will shift slightly upfield relative to the chloride (~168 ppm

~165 ppm). Acid impurity appears ~170 ppm.

F NMR
Single Peak: -105 to -110 ppm region (typical for p-F-Benzoyl). Impurity Check: Any new peak >1 ppm away suggests SNAr or ring modification.
IR Spectroscopy C=O Stretch: Acid Chloride: ~1770 cm

. Amide: ~1650 cm

. Acid: ~1690 cm

.

References

  • Reactivity of Benzoyl Chlorides

    • Smith, M. B., & March, J. (2007).[4] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure . Wiley-Interscience. (Detailed mechanisms of acyl substitution).

    • BenchChem.[5] (2025).[3][5] A Comparative Guide to the Reaction Rates of 4-Chlorobenzyl Chloride with Various Nucleophiles . Retrieved from (Analogous reactivity data for halogenated benzyl/benzoyl systems).

  • Nucleophilic Aromatic Substitution (SNAr)

    • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273-412.
    • Master Organic Chemistry. (2018).[6] Nucleophilic Aromatic Substitution: Introduction and Mechanism . Retrieved from (Explanation of Fluorine as a leaving group in activated systems).

  • Synthesis & Handling of 4-Fluorobenzoyl Chloride

    • GuideChem. (2023).[7] What is 4-Fluorobenzoyl chloride and how is it used? . Retrieved from (General properties and synthesis via thionyl chloride).

    • Organic Syntheses.[2][3][6][8] (2014).[8] Benzoyl chloride, 4-pentyl . Organic Syntheses, Coll.[6][9] Vol. 10, p. 207. Retrieved from (Standard protocols for benzoyl chloride synthesis and handling).

  • Isotopic Labeling Considerations

    • Sigma-Aldrich. (2026).[10] 4-Fluorobenzoyl chloride Product Sheet . Retrieved from (Physical properties and stability data).

Sources

Stability of 4-Fluorobenzoyl-carbonyl-13C chloride in different solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The Golden Rule: 4-Fluorobenzoyl-carbonyl-13C chloride is a high-value, electrophilic isotopologue. Its stability is binary: Absolute integrity in anhydrous, aprotic non-nucleophilic solvents vs. Rapid degradation in protic or sulfoxide-based solvents.

Unlike standard reagents where 5% hydrolysis is a minor impurity, 5% hydrolysis of a


C-labeled intermediate represents a significant financial and data-integrity loss. This guide prioritizes preservation of the isotopic label  through rigorous solvent selection.

Solvent Compatibility Matrix

The following table categorizes solvents based on the chemical stability of the acyl chloride moiety.

Solvent ClassStatusRecommended SolventsTechnical Rationale
Chlorinated PREFERRED CDCl₃, DCM, CCl₄ Chemically inert toward acyl chlorides. Excellent solubility. Easy recovery via evaporation.[1] Note: Must be stored over molecular sieves to remove trace HCl/water.
Aromatic EXCELLENT Benzene-d₆, Toluene-d₈ Highly stable. No exchangeable protons. Ideal for high-temperature NMR studies where rate of rotation is being studied.
Ethers CAUTION THF-d₈, 1,4-Dioxane generally stable if strictly anhydrous. Commercial THF often contains peroxides or water which can initiate hydrolysis or radical decomposition.
Sulfoxides DANGER DMSO-d₆ DO NOT USE. Reacts violently.[2] DMSO acts as a nucleophile towards acid chlorides (Pummerer-like reaction), leading to decomposition.
Amides DANGER DMF, DMAc DO NOT USE. Forms Vilsmeier-Haack type adducts (reactive iminium salts), altering the chemical species immediately.
Protic FATAL Water, Methanol, Ethanol Immediate solvolysis. Converts the chloride to the acid (hydrolysis) or ester (alcoholysis), stripping the chloride functionality.

Critical Mechanism Analysis

Why DMSO is "Forbidden"

Many researchers habitually reach for DMSO-d₆ for solubility. For acid chlorides, this is a critical error. The oxygen in DMSO is nucleophilic. It attacks the carbonyl carbon of 4-fluorobenzoyl chloride, forming an acyloxy-sulfonium ion intermediate. This intermediate is unstable and collapses, often violently, releasing CO/CO₂ and chloromethyl methyl sulfide, effectively destroying your labeled compound.

DMSO_Reaction Start 4-Fluorobenzoyl chloride (13C) Inter Acyloxy-sulfonium Intermediate Start->Inter Nucleophilic Attack DMSO DMSO (Nucleophile) DMSO->Inter Decomp Decomposition (CO2, Chloromethyl sulfide) Inter->Decomp Pummerer-type Rearrangement

Figure 1: Mechanism of acid chloride decomposition in DMSO. The reaction is irreversible and destroys the isotopic starting material.

Troubleshooting & FAQs

Q1: I ran a C-NMR in CDCl₃, but I see a peak at ~168 ppm instead of the expected ~164 ppm. What happened?

Diagnosis: Hydrolysis. The peak at ~168 ppm likely corresponds to 4-fluorobenzoic acid-carbonyl-


C .
Root Cause:  The CDCl₃ used was not strictly anhydrous. Chloroform naturally accumulates moisture and HCl over time.
Solution: 
  • Pass CDCl₃ through a small plug of activated basic alumina before use (removes HCl and H₂O).

  • Add 4Å molecular sieves to the NMR tube.

  • Recovery: You can regenerate the acid chloride by refluxing the sample with thionyl chloride (SOCl₂) and distilling off the excess, provided the

    
    C label remains on the carbonyl (which it will).
    
Q2: Can I use Acetone-d₆?

Answer: Use with extreme caution. While acetone is aprotic, it can undergo acid-catalyzed aldol condensation if any HCl is generated (from trace hydrolysis of your compound). Furthermore, acid chlorides can react with enolizable ketones (like acetone) to form enol esters under certain conditions.

  • Verdict: Only use if CDCl₃ or Benzene-d₆ are unavailable, and ensure the run time is short (<1 hour).

Q3: How do I store the C-labeled chloride long-term?

Protocol:

  • Container: Flame-dried amber glass vial with a Teflon-lined septum screw cap.

  • Atmosphere: Argon or Nitrogen flush (Argon is preferred as it is heavier than air).

  • Seal: Parafilm is insufficient. Use electrical tape or a secondary containment jar with desiccant (Drierite/Silica).

  • Temperature: -20°C.

  • Why? The C-F bond is stable, but the C-Cl bond is labile. Cold temperatures slow the kinetics of any adventitious hydrolysis.

Q4: The compound turned from clear/yellow to cloudy white. Is it ruined?

Diagnosis: Partial Hydrolysis. The white solid is likely 4-fluorobenzoic acid (which has a much higher melting point than the chloride). Remediation:

  • Do not discard. The

    
    C label is still present in the solid acid.
    
  • Fix: Dissolve the mixture in neat thionyl chloride (SOCl₂) or oxalyl chloride. Reflux for 1-2 hours. The acid will convert back to the acid chloride.[3] Remove the reagent under high vacuum.

Experimental Workflow: Solvent Selection Decision Tree

Use this logic flow to select the correct solvent for analysis or reaction.

Solvent_Selection Start Select Solvent for 4-F-Ph-13COCl IsProtic Is the solvent Protic? (Water, MeOH, EtOH) Start->IsProtic IsDMSO Is it DMSO or DMF? IsProtic->IsDMSO No Stop1 STOP: Immediate Hydrolysis/Alcoholysis IsProtic->Stop1 Yes IsAnhydrous Is it Anhydrous? IsDMSO->IsAnhydrous No Stop2 STOP: Violent Decomposition IsDMSO->Stop2 Yes Use Safe to Use IsAnhydrous->Use Yes (CDCl3, Toluene, DCM) DryIt Dry over 4Å Sieves before use IsAnhydrous->DryIt No DryIt->Use

Figure 2: Decision tree for solvent selection to prevent isotopic loss.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67879, 4-Fluorobenzoyl chloride. Retrieved from [Link]

  • Bretherick, L. (1979).Handbook of Reactive Chemical Hazards.
  • Mancuso, A. J., & Swern, D. (1981).Activated dimethyl sulfoxide: useful reagents for synthesis. Synthesis, 1981(03), 165-185. (Mechanistic basis for DMSO/Acid Chloride reactivity).

Sources

Preventing hydrolysis of 4-Fluorobenzoyl-carbonyl-13C chloride during experiments

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4-Fluorobenzoyl-carbonyl-13C chloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing its hydrolysis during experimental procedures. Given the value of isotopically labeled reagents, ensuring the chemical integrity of your starting material is paramount for obtaining reliable and reproducible results.

This guide will delve into the fundamental principles of acyl chloride reactivity, provide actionable troubleshooting advice, and detail rigorous protocols for handling this moisture-sensitive compound.

Understanding the Challenge: The Inherent Reactivity of Acyl Chlorides

4-Fluorobenzoyl-carbonyl-13C chloride is a highly reactive acylating agent, prized for its ability to introduce a 4-fluorobenzoyl group in the synthesis of pharmaceuticals and other complex molecules.[1][2][3] However, this high reactivity is also its primary vulnerability. The electrophilic carbonyl carbon is extremely susceptible to nucleophilic attack by water.[4][5]

Even trace amounts of moisture in your reaction setup, solvents, or the ambient atmosphere can lead to rapid hydrolysis, converting the valuable acyl chloride into the corresponding 4-fluorobenzoic acid and hydrochloric acid.[6][7] This not only consumes your expensive starting material but can also introduce impurities that complicate downstream processing and analysis.

The Mechanism of Hydrolysis

The hydrolysis of an acyl chloride is a classic example of a nucleophilic addition-elimination reaction.[6][8] Understanding this mechanism is key to preventing it.

  • Nucleophilic Attack: A lone pair of electrons on the oxygen atom of a water molecule attacks the partially positive carbonyl carbon.[6]

  • Tetrahedral Intermediate Formation: The pi bond of the carbonyl group breaks, and its electrons move to the oxygen atom, forming a tetrahedral intermediate.

  • Elimination of Leaving Group: The carbonyl double bond reforms, and the chloride ion, being a good leaving group, is expelled.

  • Deprotonation: A final proton transfer step yields the carboxylic acid and hydrochloric acid.[5][9]

Frequently Asked Questions (FAQs): First Line of Defense

This section addresses the most common initial queries regarding the handling and storage of 4-Fluorobenzoyl-carbonyl-13C chloride.

Q1: How should I store my new bottle of 4-Fluorobenzoyl-carbonyl-13C chloride?

A1: The compound must be stored in a cool, dry environment, meticulously protected from moisture and light.[2][10] The ideal storage is in its original container, tightly sealed, within a desiccator or a controlled inert atmosphere glovebox.[11][12] Many suppliers package such reagents under an inert gas like argon or nitrogen, and maintaining this inert environment is crucial.[2]

Q2: I only need a small amount of the reagent for my reaction. What is the best way to aliquot it?

A2: Aliquoting should be performed under an inert atmosphere, such as inside a nitrogen or argon-filled glovebox. If a glovebox is unavailable, use a Schlenk line with a positive pressure of inert gas.[13] Open the main container only briefly and flush the headspace with dry inert gas before resealing tightly.[12] Never leave the container open to the ambient atmosphere.[14]

Q3: My 4-Fluorobenzoyl-carbonyl-13C chloride appears cloudy or has solidified. What does this mean?

A3: Cloudiness can indicate the formation of 4-fluorobenzoic acid due to partial hydrolysis. Since the melting point of 4-fluorobenzoyl chloride is around 10-12 °C, it may solidify if stored in a refrigerator.[15] Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation from atmospheric moisture. If it remains cloudy after melting, hydrolysis is the likely cause.

Q4: Can I use standard grade solvents from a bottle for my reaction?

A4: No. Standard grade solvents contain unacceptable levels of dissolved water that will readily hydrolyze the acyl chloride.[16] You must use rigorously dried (anhydrous) solvents. For reactions requiring completely anhydrous conditions, water content should be in the low parts-per-million (ppm) range.[17][18]

Troubleshooting Guide: Identifying and Rectifying Hydrolysis

If you suspect hydrolysis is compromising your experiments, this guide will help you diagnose the source of the moisture and implement corrective actions.

Symptom / Observation Potential Cause(s) Recommended Action(s)
Low or no product yield; starting material consumed Hydrolysis of Acyl Chloride: The most common cause is the presence of water in the reaction system.1. Verify Solvent Anhydrousness: Use a Karl Fischer titrator to confirm water content is <50 ppm. Re-dry solvents if necessary.[17] 2. Check Inert Atmosphere: Ensure a positive flow of high-purity inert gas. Check for leaks in your Schlenk line or glovebox.[19] 3. Dry Glassware Rigorously: Ensure all glassware was oven-dried (>120°C for several hours) or flame-dried under vacuum immediately before use.[20]
Formation of a white precipitate (4-fluorobenzoic acid) Gross contamination with water: This could happen during reagent transfer, from a very wet solvent, or a significant leak in the inert atmosphere setup.1. Review Reagent Handling: Transfer reagents exclusively via syringe through a septum or within a glovebox.[20] 2. Purge System Thoroughly: Before adding reagents, ensure the reaction vessel is purged with inert gas multiple times (vacuum/backfill cycles).[20]
Inconsistent results between experimental runs Variable atmospheric moisture: Changes in lab humidity can affect reactions not perfectly protected from the air.1. Standardize Procedures: Adhere strictly to inert atmosphere techniques for every experiment. 2. Use a Glovebox: For maximum reproducibility with highly sensitive reagents, a glovebox provides the most controlled environment.
TLC analysis shows starting material spot at the baseline On-plate hydrolysis: The silica gel on a TLC plate is acidic and contains adsorbed water, which can hydrolyze the acyl chloride directly on the plate.[14]1. Quench a Reaction Aliquot: Before running a TLC, take a small aliquot of the reaction mixture and quench it with a nucleophile like methanol or diethylamine. This converts the acyl chloride to a more stable ester or amide, which can be reliably analyzed by TLC.[14]

Core Protocols: Ensuring Experimental Integrity

Adherence to rigorous experimental technique is the most effective way to prevent hydrolysis.

Protocol 1: Drying Organic Solvents

The choice of drying agent is solvent-dependent. This protocol details the distillation from calcium hydride (CaH₂), a suitable method for drying solvents like dichloromethane (DCM), which is often used for reactions with acyl chlorides.[17][18]

Objective: To reduce the water content of a solvent to ppm levels.

Materials:

  • Solvent to be dried (e.g., Dichloromethane)

  • Calcium Hydride (CaH₂)

  • Distillation apparatus (round bottom flask, distillation head, condenser, receiving flask)

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Drying tube (filled with Drierite or CaCl₂)

  • Schlenk flask for storage

  • Activated 3Å molecular sieves[17]

Procedure:

  • Safety First: Perform this entire procedure in a certified chemical fume hood. Calcium hydride reacts with water to produce flammable hydrogen gas.[17] Wear appropriate personal protective equipment (PPE).

  • Apparatus Setup: Assemble the distillation apparatus. Ensure all glassware is oven-dried and assembled while still hot, then allowed to cool under a stream of dry nitrogen or argon.

  • Initial Charge: Place a magnetic stir bar and calcium hydride (approx. 5-10 g per 1 L of solvent) into the distillation flask.

  • Add Solvent: Add the solvent to the flask.

  • Reflux: Gently heat the solvent to reflux and maintain for at least 4 hours to ensure the CaH₂ has reacted with all the water.

  • Distillation: Distill the solvent, collecting the anhydrous distillate in the receiving flask. Protect the system from atmospheric moisture with a drying tube.[17]

  • Storage: Transfer the distilled, anhydrous solvent to a dry Schlenk flask containing activated 3Å molecular sieves. Store under a positive pressure of nitrogen or argon.

Protocol 2: Setting Up a Reaction Under an Inert Atmosphere

This protocol describes a standard setup using a Schlenk line.

Objective: To create and maintain a water- and oxygen-free environment for the chemical reaction.

Procedure Workflow Diagram:

G cluster_0 Preparation cluster_1 Purging Cycle (Repeat 3x) cluster_2 Reaction Setup A 1. Assemble Dry Glassware B 2. Connect to Schlenk Line A->B C 3. Evacuate Vessel (Vacuum) B->C D 4. Backfill with Inert Gas C->D Cycle 1-3 D->C E 5. Maintain Positive Gas Flow D->E F 6. Add Anhydrous Solvent via Syringe E->F G 7. Add Reagents via Syringe F->G

Caption: Workflow for setting up an inert atmosphere reaction.

Detailed Steps:

  • Assemble Dry Glassware: Assemble your reaction flask (e.g., a three-neck round bottom flask) with a condenser, septa, and a gas inlet adapter. All glassware must be rigorously dried in an oven (e.g., 150°C overnight) or by flame-drying under vacuum.[20]

  • Connect to Schlenk Line: Securely connect the reaction flask to the dual-manifold Schlenk line.

  • Purge the System: Perform at least three "vacuum-backfill" cycles.[20]

    • Open the flask to the vacuum line to remove the air.

    • Close the vacuum tap and open the inert gas (e.g., Argon) tap to fill the flask.

    • Repeat this cycle two more times to ensure the removal of residual atmospheric gases.

  • Add Solvents and Reagents: With the flask under a positive pressure of inert gas (indicated by bubbler activity), add your freshly dried, anhydrous solvent via a dry syringe through a rubber septum. Subsequently, add the 4-Fluorobenzoyl-carbonyl-13C chloride and other reagents using the same syringe technique.

  • Maintain Inert Atmosphere: Throughout the reaction, maintain a slight positive pressure of inert gas to prevent any air from leaking into the system.

By implementing these rigorous, validated procedures, you can create an experimental environment that protects the integrity of your 4-Fluorobenzoyl-carbonyl-13C chloride, leading to successful and reproducible synthetic outcomes.

References

  • Vertex AI Search. (n.d.). 4-Fluorobenzoyl chloride - Chem-Impex.
  • Save My Exams. (2026, February 24). Acylation Mechanism - A Level Chemistry Revision Notes.
  • Save My Exams. (2026, February 23). Acyl Chlorides (OCR A Level Chemistry A): Revision Note.
  • Cognito Edu. (n.d.). Acyl Chlorides Revision notes | International A-Level · CIE.
  • Anonymous. (2026, January 7). Detailed Methods for Drying and Purifying Common Organic Solvents in the Laboratory.
  • Guidechem. (2023, May 23). What is 4-Fluorobenzoyl chloride and how is it used? - FAQ.
  • Scimplify. (n.d.). 4-Fluorobenzoyl chloride (CAS NO:403-43-0).
  • Linde Gas. (n.d.). Inerting.
  • Zamann Pharma Support GmbH. (n.d.). Inert Atmosphere.
  • Benchchem. (n.d.). How to dry solvents for moisture-sensitive reactions with 2,3,6-Trimethoxyisonicotinaldehyde.
  • Kintek Furnace. (n.d.). What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques.
  • Chemistry Steps. (2020, February 21). Reactions of Acid Chlorides (ROCl) with Nucleophiles.
  • Leah4sci. (2025, March 16). Acyl Chlorides - formation and hydrolysis mechanism [Video]. YouTube.
  • Wikipedia. (n.d.). Air-free technique.
  • Burfield, D. R., Lee, K. H., & Smithers, R. H. (1977). Desiccant Efficiency in Solvent Drying. A Reappraisal by Application of a Novel Method for Solvent Water Assay. The Journal of Organic Chemistry, 42(18), 3060-3065.
  • Anshul Specialty Molecules. (n.d.). 4-Fluorobenzoyl Chloride.
  • Sigma-Aldrich. (n.d.). 4-Fluorobenzoyl chloride 98%.
  • ResearchGate. (2021, August 8). How to create inert atmosphere?
  • ChemicalBook. (2026, January 17). 4-Fluorobenzoyl chloride - Safety Data Sheet.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Reactivity and Stability of 4-Cyanobenzoyl Fluoride.
  • CymitQuimica. (n.d.). CAS 403-43-0: 4-Fluorobenzoyl chloride.
  • ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed?
  • Anonymous. (n.d.). acid chlorides.
  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride.

Sources

Technical Support Center: Purification of Products from 4-Fluorobenzoyl-carbonyl-13C Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: 13C-FBC-PUR-001 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Reagent Focus: 4-Fluorobenzoyl-carbonyl-


C chloride (CAS: 403-43-0 [unlabeled analog])

Executive Summary: The "Label-Retention" Mandate

Welcome to the technical support hub for high-value isotope synthesis. You are likely working with 4-Fluorobenzoyl-carbonyl-


C chloride , a reagent where the carbonyl carbon is isotopically labeled.

The Critical Constraint: Unlike standard organic synthesis where reagents are cheap, this acid chloride is the cost-driver. Your purification strategy must prioritize yield recovery over speed. A 5% loss in a standard reaction is acceptable; a 5% loss of a


C label is a significant financial and data failure.

This guide replaces generic "wash and dry" instructions with a chemically rigorous protocol designed to separate your labeled product (Amide/Ester) from the primary impurity: 4-Fluorobenzoic-carboxyl-


C acid  (formed via hydrolysis).

Module 1: Chemical Purification (The Quench & Workup)[1]

Objective: Chemically remove unreacted reagent and the hydrolyzed acid byproduct before chromatography to prevent streaking and yield loss.

The "Acid-Base" Partition Protocol

The fluorine atom on the para-position lowers the pKa of the corresponding benzoic acid (approx pKa 4.0), making it slightly more acidic than unsubstituted benzoic acid. We exploit this for separation.

Prerequisite Check:

  • Is your product neutral? (e.g., Amide, Ester, Ketone)

    
    Proceed to Protocol A. 
    
  • Is your product acidic? (e.g., Phenolic ester, carboxylic acid derivative)

    
    Proceed to Protocol B. 
    
Protocol A: For Neutral Products (Standard)
  • Quench: Cool reaction to 0°C. Add saturated NaHCO

    
      (aq) dropwise.
    
    • Why: Converts unreacted acid chloride to the sodium salt of 4-fluorobenzoic acid (water-soluble).

  • Dilution: Dilute with EtOAc or DCM.

  • Partition: Transfer to a separatory funnel. Shake vigorously.

  • Separation:

    • Organic Layer: Contains your

      
      C-labeled Product.
      
    • Aqueous Layer: Contains 4-Fluorobenzoic acid-

      
      C (impurity) and inorganic salts.
      
  • The "Safety" Back-Extraction (Crucial for Isotopes):

    • Do not discard the aqueous layer yet. Extract the aqueous layer once more with a small volume of organic solvent.[1] Combine this with the main organic layer.

    • Reasoning: Ensures trace labeled product trapped in the aqueous emulsion is recovered.

Protocol B: For Acidic/Sensitive Products

If your product contains a phenol or acid moiety, NaHCO


 will extract your product into the waste.
  • Quench: Use Water or 1M HCl (mildly acidic quench).

  • Wash: Wash the organic layer with Water (3x) and Brine (1x).[2]

  • Purification: You cannot use base extraction. You must rely entirely on Flash Chromatography (see Module 2) or Recrystallization .

Visualization: Workup Decision Logic

WorkupLogic Start Reaction Complete (4-F-Benzoyl-13C-Cl + Nucleophile) CheckProd Is the Product Neutral? (Amide/Ester) Start->CheckProd QuenchBase Protocol A: Quench with Sat. NaHCO3 CheckProd->QuenchBase Yes (Neutral) QuenchAcid Protocol B: Quench with Water/1M HCl CheckProd->QuenchAcid No (Acidic/Phenolic) PartitionA Partition: Organic vs Aqueous QuenchBase->PartitionA AqLayerA Aqueous Layer: Contains Hydrolyzed Acid (Impurity) PartitionA->AqLayerA Remove Impurity OrgLayerA Organic Layer: Contains 13C-Product PartitionA->OrgLayerA Keep Product PartitionB Partition: Organic vs Aqueous QuenchAcid->PartitionB OrgLayerB Organic Layer: Contains Product + Acid Impurity PartitionB->OrgLayerB Requires Chromatography

Figure 1: Decision tree for maximizing recovery of


C-labeled products based on product acidity.

Module 2: Chromatographic Purification

If chemical extraction is insufficient, Flash Column Chromatography is the next line of defense.

Stationary Phase & Solvent Systems
  • Stationary Phase: Standard Silica Gel (40-63 µm).

    • Warning: Acid chlorides degrade on silica. Ensure the reaction is fully quenched before loading.

  • Mobile Phase (Eluent):

    • Hexane/Ethyl Acetate: Best for lipophilic amides/esters. The 4-Fluoro group increases lipophilicity compared to non-fluorinated analogs.[3]

    • DCM/Methanol: Use for more polar products.

The F NMR Advantage

Because your reagent has a fluorine atom, you have a built-in "purification tracker" that is distinct from your


C label.
CompoundApprox.

F Shift (ppm)
Notes
4-Fluorobenzoyl Chloride -104 to -106 ppmStarting Material (Reactant)
4-Fluorobenzoic Acid -108 to -110 ppmHydrolysis Impurity
4-Fluorobenzamide (Product) -110 to -115 ppmShift varies by amine substituent

Technique: Run a crude


F NMR (unlocked, 16 scans) on your fractions. You will see distinct peaks for the product vs. the acid impurity, allowing you to pool fractions without wasting time on full proton NMRs.

Module 3: Troubleshooting & FAQs

Q1: My yield is lower than expected. Where did the C label go?

Diagnosis: If you followed the NaHCOngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 wash (Protocol A), the "missing" mass is likely the hydrolyzed acid byproduct which was extracted into the aqueous layer.
Recovery:  Acidify your aqueous waste layer to pH 2 using HCl. Extract with EtOAc.[4] Dry and check NMR. If you find 4-fluorobenzoic acid, your reaction with the nucleophile (amine/alcohol) was incomplete or wet.
Q2: I see a "doublet" splitting on the Carbonyl carbon in C NMR. Is this an impurity?

Diagnosis: No. This is likely Scalar Coupling (


) .
Explanation:  The 

C carbonyl label is para to the Fluorine atom. While usually too far for strong coupling, high-field NMR can sometimes resolve small long-range couplings (

Hz). Do not mistake this for a mixture of products.
Q3: The product is oiling out during recrystallization.

Diagnosis: Fluorinated benzoyl derivatives often have lower melting points than their non-fluorinated counterparts. Solution:

  • Switch to a mixed-solvent system (e.g., dissolve in minimal hot Ethanol, add Water until turbid, cool slowly).

  • Seed the mixture with a tiny crystal if available.

  • If it remains an oil, revert to column chromatography.

Visualization: Impurity Troubleshooting Flow

Troubleshooting Issue Impurity Detected in Product Identify Identify via 19F NMR Issue->Identify AcidImpurity Peak @ -108 ppm (Benzoic Acid) Identify->AcidImpurity ReagentImpurity Peak @ -105 ppm (Acyl Chloride) Identify->ReagentImpurity Action1 Action: Re-wash with Sat. NaHCO3 AcidImpurity->Action1 Action2 Action: Quench with MeOH then Chromatograph ReagentImpurity->Action2

Figure 2: Rapid identification and remediation of common fluorinated impurities.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67879, 4-Fluorobenzoyl chloride. Retrieved from [Link]

  • University of Colorado Boulder. Organic Chemistry Laboratory Techniques: Extraction and Washing. Retrieved from [Link]

Sources

Technical Support Center: Stable Isotope Labeling & Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Incorporation of ^13^C Label Ticket ID: MFA-13C-OPT-001 Responder: Senior Application Scientist, Metabolic Flux Unit

Executive Summary

Low ^13^C incorporation (fractional enrichment) is the most common bottleneck in metabolic flux analysis (MFA). It rarely indicates a "failed" experiment but rather a mismatch between experimental design and biological reality. This guide isolates the three root causes: Unlabeled Substrate Competition , Non-Steady State Kinetics , and Analytical Artifacts .

Part 1: Diagnostic Workflow

Before altering your biological model, use this decision tree to isolate the source of isotopic dilution.

Troubleshooting_13C Start ISSUE: Low 13C Enrichment (<50% expected M+n) Check_Media 1. Check Media Formulation Start->Check_Media Check_FBS Is FBS Dialyzed? Check_Media->Check_FBS Action_FBS Replace with Dialyzed FBS (Remove unlabeled glucose) Check_FBS->Action_FBS No Check_Time 2. Check Kinetics Check_FBS->Check_Time Yes Steady_State Isotopic Steady State Reached? Check_Time->Steady_State Action_Time Extend Labeling Time or switch to INST-MFA Steady_State->Action_Time No (Transient) Check_Pathway 3. Check Pathway Activity Steady_State->Check_Pathway Yes (Plateau) Alt_Carbon Alternative Carbon Sources? (e.g., Gln anaplerosis) Check_Pathway->Alt_Carbon Action_Tracer Use Dual Tracers (13C-Glc + 13C-Gln) Alt_Carbon->Action_Tracer Yes

Figure 1: Diagnostic decision tree for isolating the root cause of low isotopic enrichment.

Part 2: Technical Troubleshooting Guides
Category 1: Media Formulation & Substrate Competition

The Problem: You added 100% [U-^13^C]glucose, but intracellular pyruvate is only 50% labeled. The Cause: Unlabeled carbon is entering the system from "hidden" sources, diluting your tracer.

Q: I am using glucose-free DMEM and adding my tracer. Why is my enrichment low? A: The culprit is likely your serum. Standard Fetal Bovine Serum (FBS) contains ~10 mM unlabeled glucose and significant levels of unlabeled glutamine and lipids. Even at 10% supplementation, this introduces enough unlabeled substrate to compete with your tracer, artificially suppressing enrichment values [1].

Protocol: Media Decontamination

  • Serum: You must use Dialyzed FBS (dFBS). Dialysis (usually 10kDa cutoff) removes small molecules (glucose, amino acids) while retaining growth factors.[1]

  • Base Media: Ensure your base medium is truly glucose-free and glutamine-free if you are tracing glutamine.

  • Wash Step: Cells retain intracellular pools of unlabeled metabolites. Perform a warm PBS wash (37°C) immediately before adding the label media to deplete the intracellular unlabeled pool.

Category 2: Isotopic Steady State vs. Kinetic Flux

The Problem: My M+n isotopologues are visible but their intensity is far lower than predicted by my model. The Cause: You are harvesting during the "linear phase" of uptake, not the "isotopic steady state."

Q: How long should I label my cells? A: It depends on the pathway distance from the tracer. Glycolytic intermediates (G6P, FBP) reach steady state in minutes. TCA cycle intermediates (Citrate, Malate) can take hours. Macromolecules (Amino acids in protein, lipids) take days [2].

  • Steady-State MFA: Requires labeling until the isotopic ratio becomes constant (plateau). If you harvest too early, enrichment will appear "low."

  • INST-MFA (Non-Stationary): If your cells metabolize slowly or you are studying rapid signaling events, you must use Isotopically Non-Stationary MFA algorithms, which fit the rate of label incorporation rather than the final ratio [3].[2]

Category 3: Analytical Validation (Mass Spectrometry)

The Problem: My software reports negative enrichment or impossible distributions. The Cause: Incorrect Natural Abundance Correction (NAC) or Detector Saturation.

Q: Why do I see M+0 peaks even after 24 hours of labeling? A: This is often due to Natural Abundance or Contamination .

  • Natural Abundance: All organic molecules contain ~1.1% ^13^C naturally.[3][4] If your software does not subtract this "background" ^13^C envelope from your labeled data, your calculated enrichment will be skewed.

  • Detector Saturation: If your M+0 (unlabeled) peak saturates the detector (e.g., >1e8 counts on Orbitrap), the peak shape distorts, and the ratio of M+n/M+0 becomes unreliable. Always dilute samples to stay within the linear dynamic range.

Part 3: Experimental Protocol

Standard Operating Procedure: Isotopic Steady-State Validation Use this protocol to determine the optimal labeling duration for your specific cell line.

Objective: Determine time to isotopic steady state (


) for central carbon metabolites.

Materials:

  • [U-^13^C]-Glucose (Cambridge Isotope Labs or equivalent)

  • Dialyzed FBS (dFBS)[1]

  • Glucose-free DMEM

  • Quenching Solution: 80% Methanol (-80°C)

Workflow:

  • Seeding: Seed cells in 6-well plates. Allow to reach 70% confluency.

  • Pre-Conditioning: Switch to dFBS-containing media (unlabeled) 12 hours prior to ensure metabolic adaptation to dialyzed serum.

  • Pulse: Aspirate media. Wash 1x with warm PBS. Add pre-warmed ^13^C-Glucose media.

  • Harvest Timepoints: Collect samples at

    
    .
    
  • Quenching: Rapidly aspirate media. Immediately add 1mL -80°C 80% Methanol. Speed is critical to stop enzymatic turnover.

  • Analysis: Plot Fractional Enrichment vs. Time.

    • Steady State: The curve plateaus. Use this timepoint for future flux experiments.

    • Low Incorporation: If the plateau is <80% for pyruvate (using 100% tracer), you have significant dilution from other pathways (e.g., alanine transamination).

Part 4: Data Interpretation & Troubleshooting Matrix
ObservationPotential Root CauseVerification StepCorrective Action
Low Enrichment (Glycolysis) Unlabeled Glucose in MediaCheck FBS bottle label.Switch to Dialyzed FBS.
Low Enrichment (TCA Cycle) Anaplerosis (Dilution)Check Glutamine levels.Use [U-^13^C]Gln tracer to map entry.
High M+0 Peak Slow Metabolism / Non-Steady StatePerform time-course (Part 3).Extend labeling time or use INST-MFA.
Distorted Isotope Pattern Detector SaturationCheck Total Ion Current (TIC).Dilute sample 1:10 and re-inject.
Negative Enrichment Incorrect NACCheck chemical formula input.Verify formula includes derivatization groups (e.g., TMS).
Part 5: Advanced Pathway Visualization

Understanding how carbon scrambles is essential for interpreting "low" incorporation. In the TCA cycle, label dilution is natural due to the entry of unlabeled Acetyl-CoA or anaplerotic substrates.

TCA_Labeling_Flow Glc 13C-Glucose (Tracer) Pyr Pyruvate (M+3) Glc->Pyr Glycolysis AcCoA Acetyl-CoA (M+2) Pyr->AcCoA PDH Cit Citrate (M+2) AcCoA->Cit Condensation OAA Oxaloacetate (Unlabeled Pool) OAA->Cit aKG alpha-KG (Dilution Point) Cit->aKG Gln Unlabeled Glutamine Glu Glutamate Gln->Glu Anaplerosis (Dilutes 13C Signal) Glu->aKG Anaplerosis (Dilutes 13C Signal)

Figure 2: Dilution of ^13^C signal in the TCA cycle via anaplerotic entry of unlabeled Glutamine.

References
  • High-resolution 13C metabolic flux analysis. Nature Protocols, 2019. Antoniewicz, M.R. Available at: [Link]

  • Isotopically nonstationary metabolic flux analysis (INST-MFA): Putting theory into practice. Trends in Biotechnology, 2018. Cheah, Y.E. & Young, J.D. Available at: [Link]

  • Correcting for the effects of natural abundance in stable isotope resolved metabolomics experiments. BMC Bioinformatics, 2010. Moseley, H.N. Available at: [Link]

Sources

Technical Support Center: Minimizing Isotopic Scrambling

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting & Prevention of Label Migration in Stable Isotope Experiments

Audience: Senior Researchers, DMPK Scientists, and Metabolic Engineers.

Introduction: The Integrity of the Label

Welcome to the Isotope Fidelity Support Center. In labeling experiments—whether for metabolic flux analysis (MFA), mechanistic elucidation, or DMPK studies—the validity of your data rests entirely on the assumption that the isotope remains at its specific position (regiospecificity) or within the molecule (retention).

Isotopic Scrambling is the unauthorized migration of your label, either intramolecularly (positional shuffling) or intermolecularly (loss to solvent/medium). This guide provides a root-cause analysis and troubleshooting protocols to secure your isotopic fidelity.

Emergency Triage: Quick Diagnostic
  • Symptom: Loss of signal intensity (D/T) or appearance of unexpected mass isotopomers (13C).

  • Immediate Check:

    • Solvent Protic Status: Are you using a protic solvent (MeOH, H2O) with a labile label?

    • pH Environment: Is the pH > 5 or < 3? (Catalyzes exchange).

    • Catalyst Residue: Was Pd/C or Raney Ni used recently? (Causes hydride shifts).

Module 1: The Labile Proton (Deuterium & Tritium)

The Problem: Hydrogen isotopes (D, T) attached to heteroatoms (-OH, -NH, -SH) or alpha-carbonyl positions are susceptible to exchange with the solvent protons (H). This is the most common cause of "vanishing" labels.

Mechanism: Acid/Base Catalyzed Enolization

Even "stable" C-D bonds alpha to a carbonyl can scramble via keto-enol tautomerism. The solvent acts as a proton source/sink, washing out the D label.

KetoEnolScrambling cluster_0 Keto Form (Labeled) cluster_1 Enol Intermediate cluster_2 Keto Form (Scrambled) Keto R-C(=O)-CDH-R' Enol R-C(OH)=CD-R' Keto->Enol -D+ (Base) +H+ (Acid) Scrambled R-C(=O)-CH2-R' Enol->Scrambled Tautomerization (Solvent H source) caption Fig 1. Mechanism of alpha-carbonyl deuterium loss via keto-enol tautomerism.

Troubleshooting & FAQ

Q: My LC-MS shows a lower deuterium incorporation than my NMR. Why?

  • A: This is likely Back-Exchange during the LC run.

    • Cause: The mobile phase (H2O/MeOH) exchanges with labile D atoms on the column.

    • Fix:

      • Quench Conditions: Lower the temperature to 0°C and adjust pH to 2.5 (the minimum exchange rate for amide protons) immediately after the experiment.

      • Fast LC: Use rapid gradient elution to minimize residence time.

      • Correction Factor: Run a fully deuterated control to calculate the % back-exchange and normalize your data.

Q: Can I use Silica Gel chromatography for my deuterated compound?

  • A: Proceed with extreme caution.

    • Risk: Silica is slightly acidic and retains water. It can catalyze H/D exchange on sensitive positions (e.g., indoles, alpha-carbonyls).

    • Protocol: Pre-treat silica with 1% Et3N to neutralize acidity, or switch to neutral Alumina. Use aprotic mobile phases (Hexane/EtOAc) and avoid Methanol if possible.

Module 2: Synthetic Scrambling (Catalytic Hydrogenation)

The Problem: During the synthesis of a labeled standard (e.g., reducing a double bond with D2 gas), the label doesn't just add across the bond; it migrates along the carbon chain.

Mechanism: The "Walking" Catalyst

Heterogeneous catalysts (Pd/C, Pt) allow reversible hydride elimination. The metal-hydride species can move along the alkyl chain (chain walking), distributing Deuterium/Tritium to unactivated positions.

Experimental Protocol: Minimizing Catalytic Scrambling
ParameterStandard (High Risk)Optimized (Low Scrambling)Rationale
Catalyst Pd/C, PtO2Crabtree’s or Wilkinson’s Catalyst Homogeneous catalysts coordinate tightly, preventing reversible elimination/migration.
Solvent Ethanol, MethanolDCM, THF (Anhydrous) Protic solvents participate in exchange on the metal surface.
Pressure High (>50 psi)Low (1 atm) Lower pressure slows the reversible hydride insertion steps.
Support CarbonBaSO4 or CaCO3 Less acidic supports (e.g., Lindlar catalyst components) reduce scrambling activity.

Validation Step: Always verify the position of the label using Deuterium NMR (2H-NMR) or Molecular Rotational Resonance (MRR) . Standard 1H-NMR (by disappearance) is often insufficient to detect migration to a neighbor carbon.

Module 3: Metabolic Flux & Carbon Scrambling

The Problem: In 13C-Metabolic Flux Analysis (MFA), the biological system itself scrambles the label. This is not an "error" but a biological reality that must be modeled.

Mechanism: The TCA Cycle Blender

The Citric Acid Cycle (TCA) is a symmetric scrambler. Succinate is a symmetric molecule; when it proceeds to Fumarate, the label at C1/C4 or C2/C3 becomes indistinguishable, effectively randomizing the label position for the next turn of the cycle.

Troubleshooting & FAQ

Q: My 13C-Glucose tracer resulted in a "smear" of isotopomers. Did the label degrade?

  • A: No, this is likely Metabolic Dilution and Shuffling .

    • Diagnosis: If you used [U-13C]Glucose (Uniformly labeled), every fragment carries the label, making pathway resolution difficult.

    • Solution: Switch to [1,2-13C]Glucose or [1-13C]Glucose . These specific tracers create distinct "fingerprints" (mass isotopomer distributions) that allow algorithms to distinguish between Glycolysis and Pentose Phosphate Pathway fluxes.

Q: How do I correct for natural isotope abundance?

  • A: You must apply a Correction Matrix .

    • Carbon-13 has a natural abundance of ~1.1%. Without correction, a valid M+0 signal will look like it has M+1 contamination.

    • Tool: Use software like Isotopomer Network Compartmental Analysis (INCA) or Metran which applies the correction matrix:

      
      
      
Module 4: Analytical Verification (The Self-Validating System)

You cannot assume the label stayed put. You must prove it.

Workflow: The Isotope Decision Tree

ValidationTree Start Labeled Experiment Complete CheckMS 1. Check Mass Spectrum (MS) Start->CheckMS MassShift Expected Mass Shift Observed? CheckMS->MassShift CheckNMR 2. Check NMR (1H or 13C) MassShift->CheckNMR Yes Fail_Back FAIL: Back-Exchange (Check Solvent/pH) MassShift->Fail_Back No (Signal Loss) Scrambling Scrambling Detected: Peaks broadened or split? CheckNMR->Scrambling Pass PASS: Label Intact Scrambling->Pass No Fail_Mig FAIL: Migration (Check Catalyst/Enzymes) Scrambling->Fail_Mig Yes caption Fig 2. Analytical decision tree for verifying isotopic integrity.

Critical Checkpoints
  • The NMR Lock Test: If using D2O as a solvent for a deuterated substrate, monitor the lock signal stability. If the lock drifts significantly, your substrate may be exchanging D with the solvent, changing the solvent's deuterium content.

  • Tandem MS (MS/MS): Do not rely on the parent ion. Fragment the molecule.[1] If the label was on a specific moiety (e.g., a methyl group), the fragment corresponding to that group must carry the mass shift. If the mass shift appears in the "wrong" fragment, scrambling occurred in the source or during synthesis.

References
  • Atzrodt, J., Der Dau, V., Kerr, W. J., & Reid, M. (2018). Deuterium- and Tritium-Labelled Compounds: Applications of Catalysts and Boron Hydride Reagents. Angewandte Chemie International Edition. Link

  • Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology. Link

  • Konermann, L., Pan, J., & Liu, Y.-H. (2011). Hydrogen exchange mass spectrometry for studying protein structure and dynamics.[1][2][3] Chemical Society Reviews. Link

  • Chiles, B. R., et al. (2025). Optimizing the Synthesis of Deuterated Isotopomers... using Molecular Rotational Resonance Spectroscopy.[4] Journal of the American Chemical Society. Link

  • Evans, C. (2020). Studies of hydrogen isotope scrambling during the dehalogenation of aromatic chloro-compounds. Journal of Labelled Compounds and Radiopharmaceuticals. Link

Sources

Overcoming poor solubility of 4-Fluorobenzoyl-carbonyl-13C chloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Solubility & Handling Challenges Audience: Synthetic Chemists, DMPK Researchers, and Isotope Chemistry Specialists.

Executive Summary: The "Solubility" Paradox

The Issue: Users frequently report "poor solubility" or unexpected precipitation with 4-Fluorobenzoyl-carbonyl-13C chloride . The Reality: This reagent is a liquid at standard room temperature (MP ~10–12°C) but is often supplied as a solidified mass due to cold storage. True "insolubility" in organic solvents (DCM, THF) is rare and typically indicates one of two critical failures:

  • Thermal Freezing: The reagent has crystallized in the reaction vessel due to low-temperature addition (e.g., 0°C or -78°C).

  • Hydrolysis (Degradation): Moisture ingress has converted the chloride to 4-fluorobenzoic-carbonyl-13C acid , a high-melting solid (MP ~184°C) that is insoluble in non-polar solvents.

This guide provides a diagnostic workflow to distinguish between these states and protocols to recover or utilize the material effectively.

Diagnostic & Troubleshooting (Q&A)
Q1: "My reagent arrived as a solid, but the certificate says it’s a liquid. Is it degraded?"

Answer: Likely not. The melting point of 4-fluorobenzoyl chloride is approximately 10–12°C [1][4].[1] Isotope suppliers store these high-value reagents at -20°C or +4°C to prevent hydrolysis.

  • Test: Place the sealed vial in a desiccator at room temperature (25°C) for 30 minutes.

  • Result A: If it melts into a clear/yellowish oil, it is intact.

  • Result B: If it remains a white powder/solid at 25°C, it has likely hydrolyzed to the carboxylic acid (MP ~184°C) [12].

Q2: "I added the reagent to my reaction at 0°C, and a white precipitate formed immediately. Is it insoluble?"

Answer: It has likely frozen, not precipitated. Because the freezing point is ~10°C, adding the neat reagent to a chilled reaction vessel (0°C or -78°C) causes immediate crystallization.

  • Solution: Dissolve the reagent in a "carrier solvent" (e.g., anhydrous DCM or THF) before addition. This lowers the freezing point of the mixture (colligative properties), allowing liquid-phase addition at low temperatures.

Q3: "The solution is cloudy in Dichloromethane (DCM). I thought it was soluble?"

Answer: Cloudiness in DCM indicates moisture contamination. 4-Fluorobenzoyl chloride is fully miscible with DCM. Cloudiness implies the formation of 4-fluorobenzoic acid (insoluble in DCM) or HCl salts if amines are present.

  • Immediate Action: Spin down a small aliquot. If the solid does not dissolve upon warming, filter the solution under inert gas. The filtrate contains your active reagent; the solid is the impurity.

Technical Data & Solvent Compatibility

Table 1: Physicochemical Properties & Solubility Profile

PropertyValue / BehaviorNotes
Melting Point 10–12°C (Reagent) vs. 184°C (Hydrolysis Product)CRITICAL DIAGNOSTIC [1][12]
Boiling Point ~82°C (at 20 mmHg)Volatile; do not apply high vac for long periods.
Preferred Solvents DCM, THF, 2-MeTHF, TolueneFully miscible (if anhydrous).
Problematic Solvents DMSO, DMF, Alcohols, WaterDMSO: Risk of violent decomposition/Pummerer-type rxns [13]. DMF: Catalytic use only; solvent quantities can lead to Vilsmeier artifacts.
Density ~1.34 g/mLDenser than water/THF; sinks in biphasic mixes.
Visual Troubleshooting Workflows
Diagram 1: The "Solid Precipitate" Decision Tree

Use this logic flow to determine if your reagent is frozen or destroyed.

SolubilityDiagnosis Start Observation: Solid Material Visible CheckTemp Check Temperature of Reagent/Vessel Start->CheckTemp IsCold Temp < 15°C? CheckTemp->IsCold Frozen Likely FROZEN Reagent (Physical Change) IsCold->Frozen Yes NotCold Temp > 20°C IsCold->NotCold No ActionWarm Action: Gently warm to 25°C or dilute with DCM Frozen->ActionWarm CheckMp Does it melt at 30°C? NotCold->CheckMp Hydrolyzed HYDROLYZED to Acid (Chemical Change) CheckMp->Hydrolyzed No (Remains Solid) Intact Material is Intact (Just slow to melt) CheckMp->Intact Yes (Becomes Oil)

Caption: Diagnostic logic to distinguish between thermal crystallization (reversible) and chemical hydrolysis (irreversible).

Recommended Experimental Protocol

Objective: Introduce 4-Fluorobenzoyl-carbonyl-13C chloride into a reaction without precipitation or degradation.

Step 1: Reagent Preparation (Inert Atmosphere)
  • Thawing: Remove the vial from the freezer (-20°C). Place it in a desiccator or a sealed bag with desiccant. Allow it to reach room temperature (25°C) before opening.

    • Why? Opening a cold vial condenses atmospheric moisture, instantly hydrolyzing the surface of the chloride [14].

  • Liquefaction: If the reagent is still solid at 25°C, hold the vial in your gloved hand or a 30°C water bath for 2 minutes. It should turn into a clear oil.

Step 2: The "Carrier Solvent" Technique

Never add the neat reagent directly to a cold reaction mixture.

  • Dilution: Inside a glovebox or under active Argon flow, dissolve the reagent in anhydrous DCM (or THF).

    • Ratio: 100 mg reagent : 1 mL solvent.

  • Transfer: Draw the solution into a dry syringe/cannula.

  • Addition: Add the solution dropwise to your reaction mixture.

    • Mechanism:[2][3][4] The solvent acts as an antifreeze, preventing the reagent from solidifying upon contact with the cold reaction zone (-78°C or 0°C).

Diagram 2: Inert Handling Workflow

HandlingProtocol ColdStorage Cold Storage (-20°C) Desiccator Desiccator Thaw (Reach 25°C) ColdStorage->Desiccator Prevent Condensation Inspection Visual Check (Must be Liquid) Desiccator->Inspection Dilution Dilution (Add Anhydrous DCM) Inspection->Dilution If Liquid Injection Slow Injection (Into Reaction) Dilution->Injection Prevent Freezing

Caption: Step-by-step workflow to ensure reagent integrity from storage to reaction.

References
  • Scimplify. (n.d.). 4-Fluorobenzoyl chloride Properties and Specifications. Retrieved from 5

  • Sigma-Aldrich. (n.d.). 4-Fluorobenzoyl chloride Product Sheet. Retrieved from 1

  • ChemicalBook. (2026).[6] 4-Fluorobenzoyl chloride Physical Properties. Retrieved from 6

  • Chem-Impex. (n.d.). 4-Fluorobenzoyl chloride Safety and Handling. Retrieved from 7

  • BenchChem. (2025).[8] A Researcher's Guide to 13C Labeled Isotopic Tracers. Retrieved from 9[3][10]

  • BASF. (n.d.). Acid Chlorides and Chloroformates - Safety and Handling. Retrieved from 11[10]

  • Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from 12

  • ACS Publications. (2024). Revealing Solid–Liquid Equilibrium Behavior of 4-Fluorobenzoic Acid. Retrieved from 13[3]

  • Wikipedia. (n.d.). 4-Fluorobenzoic acid Physical Properties. Retrieved from 14[3]

  • Journal of Organic Chemistry. (2003). Carbocation-Forming Reactions in Dimethyl Sulfoxide. Retrieved from 15

Sources

Technical Support Center: Catalyst Selection & Troubleshooting for 4-Fluorobenzoyl-carbonyl-13C Chloride Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 4-Fluorobenzoyl-carbonyl-13C chloride is a premium isotopic labeling reagent utilized extensively in pharmaceutical development for synthesizing mass spectrometry internal standards, NMR probes, and mechanistic study precursors. Because the 13C label is high-value, maximizing atom economy and preventing side reactions (like hydrolysis or unwanted dimerization) is critical.

This guide provides authoritative troubleshooting and catalyst selection protocols for both heteroatom acylation (esterification/amidation) and carbon acylation (Friedel-Crafts) mediated by this specific reagent.

Module 1: Heteroatom Acylation (Esterification & Amidation)

The Causality of Catalyst Selection: Why DMAP?

For the O- or N-acylation of hindered alcohols or amines, 4-dimethylaminopyridine (DMAP) is the catalyst of choice[1]. While pyridine acts merely as a weak base and solvent, DMAP acts as a nucleophilic catalyst. The lone pair of electrons on the pyridine nitrogen of DMAP attacks the 4-fluorobenzoyl-carbonyl-13C chloride to form a highly electrophilic N-acylpyridinium intermediate. This intermediate significantly lowers the activation energy for the subsequent nucleophilic attack by the alcohol or amine, accelerating the reaction by several orders of magnitude compared to uncatalyzed conditions.

FAQs & Troubleshooting

Q: Why am I observing significant hydrolysis of my 4-fluorobenzoyl-carbonyl-13C chloride instead of the desired ester? A: Hydrolysis aggressively competes with esterification if adventitious water is present. The N-acylpyridinium intermediate formed with DMAP is extremely reactive and will rapidly react with moisture[2]. Ensure absolute anhydrous conditions by oven-drying glassware and utilizing freshly distilled, anhydrous solvents.

Q: I am trying to synthesize a mono-acyl hydrazine derivative, but I am getting di-acylated byproducts. How do I control this? A: Acylation with highly reactive acid chlorides like 4-fluorobenzoyl chloride tends to over-react, producing disubstituted hydrazines or amides. To suppress over-acylation, strictly maintain the reaction temperature between 0–5 °C and add the acid chloride dropwise to control the local concentration of the electrophile[3].

Self-Validating Protocol: DMAP-Catalyzed Esterification

This protocol incorporates built-in validation checkpoints to ensure the success of each phase before proceeding.

  • Preparation: Flame-dry a round-bottom flask under argon. Add the alcohol substrate (1.0 eq) and DMAP (0.1 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.2 eq) to serve as the auxiliary base to sponge the generated HCl.

  • Acylation: Cool the mixture to 0 °C. Dissolve 4-fluorobenzoyl-carbonyl-13C chloride (1.05 eq) in anhydrous DCM and add dropwise over 30 minutes.

    • Validation Checkpoint: The solution should turn slightly yellow, visually indicating the formation of the N-acylpyridinium complex.

  • Monitoring: Stir for 2 hours at room temperature.

    • Validation Checkpoint: Quench a 10 µL aliquot in methanol and analyze via TLC/LC-MS. The complete disappearance of the alcohol starting material and the absence of the methyl-ester artifact validate the reaction's completion.

  • Workup: Wash with saturated aqueous NaHCO₃, then 1M HCl to remove DMAP and TEA. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

DMAP_Cycle A 4-Fluorobenzoyl-13C Chloride + DMAP B N-Acylpyridinium Intermediate (Highly Electrophilic) A->B Fast Acylation C Nucleophilic Attack (Alcohol / Amine) B->C Lowered Activation Energy D 13C-Labeled Ester/Amide + HCl C->D Product Formation E DMAP Regenerated D->E Base Sponges HCl E->A Returns to Cycle

DMAP-mediated nucleophilic catalysis cycle for heteroatom acylation.

Module 2: Carbon Acylation (Friedel-Crafts)

The Causality of Catalyst Selection: Lewis Acid Dynamics

Friedel-Crafts (F-C) acylation requires a Lewis acid to activate the acid chloride by coordinating to the carbonyl oxygen, weakening the C-Cl bond and making the carbonyl carbon highly electrophilic (often forming an acylium ion)[4]. Traditionally, Aluminum Chloride (AlCl₃) is utilized. However, AlCl₃ forms a strong, stable complex with the resulting 13C-labeled aromatic ketone product. This sequesters the catalyst, necessitating stoichiometric (or excess) amounts of AlCl₃[5]. For a more eco-friendly approach on highly activated arenes, Iron(III) Chloride (FeCl₃) can be used in sub-stoichiometric (catalytic) amounts (e.g., 5 mol%) because it binds less tightly to the product[6].

FAQs & Troubleshooting

Q: My Friedel-Crafts acylation with 4-fluorobenzoyl-carbonyl-13C chloride has stalled at 50% conversion. What happened? A: You likely used a catalytic amount of AlCl₃. Because the newly formed 13C-labeled aromatic ketone coordinates tightly to AlCl₃, the catalyst is trapped in a stable complex (product inhibition)[5]. You must use at least 1.1 to 1.2 equivalents of AlCl₃ relative to the acid chloride to ensure complete conversion.

Q: The reaction mixture turned black and yielded a complex mixture of products. How do I fix this? A: This indicates catalyst degradation or substrate polymerization due to excessive Lewis acidity or high temperatures. If using highly activated arenes (like anisole or phenols), switch from AlCl₃ to a milder Lewis acid like FeCl₃ or ZnCl₂, and run the reaction at lower temperatures[6].

Self-Validating Protocol: Stoichiometric F-C Acylation with AlCl₃
  • Catalyst Suspension: In an oven-dried flask under nitrogen, suspend anhydrous AlCl₃ (1.2 eq) in anhydrous DCM.

  • Activation: Cool to 0 °C. Add 4-fluorobenzoyl-carbonyl-13C chloride (1.0 eq) dropwise.

    • Validation Checkpoint: The suspension will begin to dissolve, forming a colored (often yellow/orange) acylium ion complex[4]. If the solution remains colorless and heterogeneous, your AlCl₃ may have degraded into inactive aluminum hydroxide due to moisture exposure.

  • Arene Addition: Add the aromatic substrate (1.0 eq) dropwise. Maintain the temperature at 0 °C for 1 hour, then gradually warm to room temperature.

  • Quenching: Carefully pour the reaction mixture over a vigorously stirred mixture of crushed ice and 1M HCl.

    • Validation Checkpoint: The intense color of the complex will discharge, and a clear biphasic mixture will form, indicating the successful hydrolysis of the aluminum-ketone complex[5].

  • Isolation: Extract the aqueous layer with DCM, wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

FC_Troubleshooting Start Issue: Low Yield in F-C Acylation Q1 Are conditions strictly anhydrous? Start->Q1 No1 Fix: Dry solvents/glassware. Water destroys Lewis acids. Q1->No1 No Yes1 Check Catalyst Stoichiometry Q1->Yes1 Yes Q2 Using <1.1 eq of AlCl3? Yes1->Q2 Yes2 Fix: Increase AlCl3 to >1.1 eq. Ketone product traps catalyst. Q2->Yes2 Yes No2 Check Arene Reactivity Q2->No2 No

Decision tree for troubleshooting low yields in Friedel-Crafts acylation.

Quantitative Catalyst Comparison

CatalystReaction TypeEquivalents RequiredKey AdvantagePrimary Limitation
DMAP O-/N-Acylation0.05 - 0.1 eqMassive rate acceleration via N-acylpyridiniumHighly moisture sensitive
Pyridine O-/N-Acylation1.0 - 5.0 eqActs as both solvent and baseSluggish with hindered nucleophiles
AlCl₃ Friedel-Crafts>1.1 eqExtremely potent Lewis acidProduct inhibition requires stoichiometric use
FeCl₃ Friedel-Crafts0.05 - 1.0 eqEco-friendly, works in catalytic amountsOnly effective for highly activated arenes

References

1.2 - bdmaee.net 2.1 - libretexts.org 3.3 - core.ac.uk 4. 4 - iitk.ac.in 5.6 - rsc.org 6.5 - benchchem.com

Sources

Validation & Comparative

4-Fluorobenzoyl-carbonyl-13C chloride vs other isotopic labeling reagents

Author: BenchChem Technical Support Team. Date: March 2026

The accurate quantification and structural elucidation of polar metabolites, polyamines, and small-molecule drugs often present significant analytical challenges. Polar analytes suffer from poor retention on reversed-phase liquid chromatography (RPLC) columns and low ionization efficiency in electrospray ionization mass spectrometry (ESI-MS). To overcome these hurdles, isotopic derivatization is employed.

Among the arsenal of labeling reagents, 4-Fluorobenzoyl-carbonyl-13C chloride (4-FBC-13C) has emerged as a premier dual-modality tag. By covalently attaching a 13C-labeled fluorobenzoyl group to primary/secondary amines or hydroxyls, researchers can simultaneously unlock high-sensitivity LC-MS/MS quantification and zero-background Nuclear Magnetic Resonance (NMR) spectroscopy.

Mechanistic Causality: Why 4-FBC-13C?

The selection of 4-FBC-13C over traditional alkylating or acylating agents is driven by three distinct chemical and physical advantages:

  • Acid Chloride Reactivity: Acyl chlorides are highly electrophilic. Under base-catalyzed conditions, 4-FBC-13C reacts quantitatively with nucleophilic amines and phenols within minutes. This rapid kinetic profile ensures complete conversion without the need for prolonged heating, preserving the integrity of heat-labile metabolites[1].

  • Lipophilicity and ESI+ Enhancement: Unmodified polar amines often elute in the LC void volume, subjecting them to severe ion suppression from sample matrix salts. The addition of the hydrophobic 4-fluorobenzoyl aromatic ring drastically increases the analyte's retention factor (

    
    ) on C18 columns. Furthermore, the increased lipophilicity drives the derivatized molecule to the surface of the ESI droplet, significantly boosting gas-phase ionization efficiency[1].
    
  • Dual Orthogonal Isotopic Handles:

    • LC-MS: The carbonyl-13C isotope provides a precise +1 Da mass shift[2]. When mixed with an unlabeled 4-FBC derivative, it creates a perfect heavy/light internal standard pair for absolute quantification, eliminating matrix effects.

    • NMR Spectroscopy: The 19F nucleus possesses a spin of ½, 100% natural abundance, and a high gyromagnetic ratio. Because biological matrices (e.g., plasma, urine, plant extracts) contain virtually no endogenous fluorine, 19F NMR yields a spectrum with zero biological background interference . The 13C label provides an additional, highly sensitive 13C NMR handle[3].

Objective Comparison of Isotopic Labeling Reagents

To select the appropriate reagent, one must weigh reaction kinetics, analytical modality, and cost. The table below objectively compares 4-FBC-13C against standard alternatives.

ReagentPrimary ModalityMass ShiftNMR BackgroundReaction KineticsTarget Functional Groups
4-FBC-13C LC-MS & NMR +1 Da Zero (19F) Very Fast (<30 min) Amines, Hydroxyls
Unlabeled 4-FBCLC-MS & NMRNoneZero (19F)Very Fast (<30 min)Amines, Hydroxyls
13C-Acetyl ChlorideLC-MS+2 DaHigh (1H/13C)Fast (<1 hr)Amines, Hydroxyls
TMT / iTRAQLC-MS/MSMultiplexedN/AModerate (1-2 hrs)Primary Amines
18F-SFB / SFBPET / LC-MSNone (unless 18F)Zero (19F)Slow (NHS ester, >2 hrs)Primary Amines

Data Synthesis: 4-FBC-13C offers the unique advantage of bridging high-throughput MS proteomics/metabolomics with structural NMR validation, a feat unachievable by standard TMT tags or acetyl chlorides.

Experimental Methodology: Self-Validating Amine Derivatization

To ensure scientific integrity, the following protocol is designed as a self-validating system. It includes specific causality for each reagent choice and a quenching step to prevent column degradation.

Materials Required:
  • Analyte sample (containing primary/secondary amines)

  • 4-Fluorobenzoyl-carbonyl-13C chloride (CAS 91742-47-1)[2]

  • Anhydrous Acetonitrile (Solvent)

  • Anhydrous Pyridine or Triethylamine (Base catalyst)

  • Ethanolamine (Quenching agent)

Step-by-Step Workflow:
  • Solvent Preparation: Dissolve the amine-containing analyte in 100 µL of anhydrous acetonitrile. Causality: The environment must be strictly anhydrous; the presence of water will rapidly hydrolyze the acid chloride into unreactive 4-fluorobenzoic acid.

  • Base Addition: Add 3.0 molar equivalents of anhydrous Pyridine. Causality: As the nucleophilic amine attacks the acyl chloride, HCl is generated. If not neutralized, HCl will protonate unreacted target amines, rendering them non-nucleophilic and prematurely halting the reaction.

  • Acylation: Chill the mixture to 0 °C. Add 1.5 molar equivalents of 4-FBC-13C dropwise. Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Quenching (Critical Step): Add a 5-fold excess of ethanolamine and stir for 5 minutes. Causality: Unreacted acid chloride will severely degrade LC column stationary phases and cause massive ion suppression in the MS source. Ethanolamine scavenges excess reagent, converting it into a highly polar, easily separable byproduct.

  • Liquid-Liquid Extraction: Add 500 µL of water and extract the derivatized target analyte with 500 µL of ethyl acetate. The highly lipophilic 13C-4-fluorobenzamide derivative will partition into the organic layer.

  • Validation: Evaporate the organic layer and reconstitute in CDCl3 for 19F NMR validation (referenced to hexafluorobenzene at δ -164.90 ppm), or in LC-MS mobile phase for [M+1]+ detection.

Workflow Visualization

G Sample Target Analytes (Polar Amines) Reaction Acylation Reaction (Base Catalyzed) Sample->Reaction Reagent 4-FBC-13C Reagent (CAS 91742-47-1) Reagent->Reaction Product 13C-4-Fluorobenzamide Derivative Reaction->Product >95% Yield LCMS LC-MS/MS (+1 Da Mass Shift) Product->LCMS High ESI+ NMR 19F / 13C NMR (Zero Background) Product->NMR Orthogonal

Workflow of 4-FBC-13C derivatization branching into LC-MS and NMR analytical modalities.

Quantitative Performance Metrics

The derivatization of polar analytes with fluorobenzoyl groups yields predictable, mathematically quantifiable improvements in analytical performance[3].

Analytical MetricUnderivatized Polar Amine4-FBC-13C Derivatized AminePerformance Gain
LC Retention Time (C18) < 1.5 min (Void Volume)6.0 – 9.5 minResolution from matrix salts
ESI+ Limit of Detection ~ 50 - 100 ng/mL~ 1 - 5 ng/mL10x to 50x Sensitivity Boost
19F NMR Signal-to-Noise N/A> 100:1 (at low µM)Absolute structural confirmation
Quantification Accuracy High Variance (Matrix Effects)CV < 5% (Using Heavy/Light)Precision via Internal Standard

References

  • Title: Solid-Phase Synthesis of Selectively Mono-Fluorobenz(o)ylated Polyamines as a Basis for the Development of 18F-Labeled Radiotracers Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Comparison of 19F and 1H NMR spectroscopy with conventional methods for the detection of extra virgin olive oil adulteration Source: Consejo Superior de Investigaciones Científicas (CSIC) URL: [Link]

  • Title: Application of a Universal Calibration Method for True Molar Mass Determination of Fluoro-Derivatized Technical Lignins by Size-Exclusion Chromatography Source: MDPI URL: [Link]

Sources

Comparing 4-Fluorobenzoyl-carbonyl-13C chloride to unlabeled 4-fluorobenzoyl chloride

Technical Comparison: [ C]-Carbonyl vs. Unlabeled 4-Fluorobenzoyl Chloride

Executive Summary

While chemically synonymous in terms of reactivity and synthetic utility, these two reagents serve fundamentally different roles in the research workflow.

  • Unlabeled 4-Fluorobenzoyl Chloride is the synthetic workhorse , used for the bulk installation of the 4-fluorobenzoyl moiety—a pharmacophore common in poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib precursors) and cannabinoid receptor agonists.

  • 4-Fluorobenzoyl-carbonyl-13C Chloride is the analytical probe . By incorporating a stable

    
    C isotope at the carbonyl position, it acts as a "silent" tracer. It introduces a permanent, non-exchangeable mass tag (+1 Da) and a distinct NMR active nucleus, enabling absolute quantification via Isotope Dilution Mass Spectrometry (IDMS) and unambiguous metabolic fate mapping without the radiotoxicity of 
    
    
    C.

Physicochemical & Spectroscopic Profile

The following table contrasts the key physical and spectroscopic properties. Note that while physical properties (BP, MP) remain virtually identical, the spectral signatures diverge drastically.

FeatureUnlabeled 4-Fluorobenzoyl Chloride4-Fluorobenzoyl-carbonyl-13C Chloride
CAS Number 403-43-0Varies by enrichment (e.g., 1644460-xx-x)
Molecular Weight 158.56 g/mol 159.56 g/mol
Formula C

H

ClFO

CC

H

ClFO
Isotopic Enrichment Natural Abundance (1.1%

C)
Typically ≥ 99%

C at Carbonyl

H NMR

8.15 (m, 2H), 7.19 (m, 2H)
Identical (negligible coupling to carbonyl C)

C NMR (C=O)

~167 ppm (low intensity)

~167 ppm (Enhanced Singlet)
Mass Spec (Parent)

158 (M), 160 (M+2)

159 (M), 161 (M+2)
Base Peak (Acylium)

123 (F-Ph-CO

)

124 (F-Ph-

CO

)

Performance Analysis: Spectroscopic Utility

A. Nuclear Magnetic Resonance (NMR)

The labeled compound transforms the carbonyl carbon from a passive spectator into a primary diagnostic handle.

  • Unlabeled: The carbonyl carbon signal is weak due to low natural abundance (1.1%) and long relaxation times (

    
    ). It is often lost in the noise of rapid scans.
    
  • Labeled (

    
    C):  The carbonyl signal becomes the dominant peak in the 
    
    
    C spectrum. This allows for:
    • Reaction Monitoring: Tracking the conversion of Acid Chloride (

      
       ~167 ppm) to Amide (
      
      
      ~165 ppm) or Acid (
      
      
      ~170 ppm) in real-time with high sensitivity.
    • Metabolic Tracing: If the drug is metabolized via hydrolysis, the

      
      C label remains with the benzoic acid metabolite, distinguishing it from endogenous benzoic acid sources.
      
B. Mass Spectrometry (MS)

This is the primary application for the labeled variant.

  • Internal Standardization: The

    
    C analog serves as an ideal Internal Standard (IS). It co-elutes with the analyte in LC-MS (same retention time) and experiences the exact same ionization suppression/enhancement effects from the matrix.
    
  • Fragmentation: The label is located at the carbonyl.[1] In collision-induced dissociation (CID), the characteristic acylium ion shifts from

    
     123  to 
    
    
    124
    . This +1 Da shift is preserved in all metabolites retaining the benzoyl group, creating a "mass barcode" for metabolite identification.

Experimental Protocols

Protocol 1: Synthesis of a C-Labeled Amide Standard

This protocol describes the synthesis of a labeled drug intermediate (e.g., for Olaparib analogs) using the Schotten-Baumann condition.

Reagents:

  • 4-Fluorobenzoyl-carbonyl-13C chloride (1.0 equiv)[2]

  • Target Amine (e.g., piperazine derivative) (1.1 equiv)

  • Triethylamine (TEA) (2.0 equiv)[3]

  • Dichloromethane (DCM), anhydrous[3]

Methodology:

  • Preparation: Dissolve the Target Amine (1.0 mmol) and TEA (2.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (

    
     or Ar). Cool to 0°C.[4]
    
  • Addition: Dropwise add 4-Fluorobenzoyl-carbonyl-13C chloride (1.0 mmol) dissolved in DCM (2 mL). Note: The reaction is highly exothermic; control addition rate to maintain temperature.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC or LC-MS (looking for

    
     mass).
    
  • Workup: Quench with water (10 mL). Extract the organic layer, wash with 1M HCl (to remove unreacted amine) and saturated NaHCO

    
     (to remove generated acid).
    
  • Purification: Dry over MgSO

    
    , concentrate, and purify via flash chromatography.
    

Diagram 1: Synthesis Workflow

SynthesisWorkflowStartStart: Reagent PrepMixMix Amine + TEA(DCM, 0°C)Start->MixAddAdd [13C]-Chloride(Dropwise)Mix->AddReactReaction(RT, 2 hrs)Add->ReactQuenchQuench & Extract(H2O/DCM)React->QuenchPurifyPurification(Flash Chrom.)Quench->PurifyAnalyzeQC Analysis(MS: M+1 Peak)Purify->Analyze

Caption: Step-by-step workflow for synthesizing

Protocol 2: Quantitative Bioanalysis (Isotope Dilution)

This protocol details how to use the labeled compound to quantify a drug in biological plasma.

Principle: Spike a known concentration of the

Methodology:

  • Spiking: Add 10 µL of

    
    C-Standard (1 µg/mL) to 100 µL of plasma sample.
    
  • Precipitation: Add 300 µL cold Acetonitrile to precipitate proteins. Centrifuge at 10,000 x g for 10 min.

  • LC-MS/MS Analysis: Inject supernatant.

    • Monitor Transition 1 (Analyte): Precursor

      
      
      
      
      Fragment
      
      
      .
    • Monitor Transition 2 (Internal Standard): Precursor

      
      
      
      
      Fragment
      
      
      (or
      
      
      if the fragment loses the label, but typically we choose a fragment retaining the label).
  • Calculation:

    
    .
    

Diagram 2: Isotope Dilution Logic

IDMS_LogicSampleBiological Sample(Unknown Conc. Drug)MixSpike & MixSample->MixStandard[13C]-Internal Standard(Known Conc.)Standard->MixProcessExtraction & LC-MSMix->ProcessSignal1Signal M (Analyte)Variable RecoveryProcess->Signal1Signal2Signal M+1 (IS)Same RecoveryProcess->Signal2RatioCalculate Ratio(Area M / Area M+1)Signal1->RatioSignal2->RatioFinalPrecise QuantificationRatio->Final

Caption: Logical flow of Isotope Dilution Mass Spectrometry (IDMS) ensuring precision despite matrix effects.

Mechanistic Insights & Stability

Kinetic Isotope Effect (KIE)

Carbon-13 exhibits a primary Kinetic Isotope Effect (



  • Impact: For synthetic yield, this effect is negligible .

  • Utility: In mechanistic studies, comparing the reaction rates of the labeled vs. unlabeled chloride can confirm if the nucleophilic attack at the carbonyl is the rate-determining step.

Metabolic Fate Mapping

When used in vivo, the

4-fluorobenzoic acid
  • Pathway: Drug-(

    
    C=O)-R 
    
    
    4-F-Ph-(
    
    
    C=O)-OH + R-H.
  • Detection: The metabolite 4-fluorobenzoic acid will appear with a mass of

    
     (unlabeled) vs 
    
    
    (
    
    
    C-labeled), allowing researchers to distinguish drug-derived benzoic acid from dietary sources.

References

  • Sigma-Aldrich. 4-Fluorobenzoyl chloride Product Specification & Properties.[5][6]Link

  • NIST Chemistry WebBook. Mass Spectrum of Benzoyl chloride, 4-fluoro-.Link

  • ChemicalBook. 4-Fluorobenzoyl chloride NMR and MS Spectral Data.Link

  • BOC Sciences. Enhancing Drug Metabolism Studies with 13C-Labeled Compounds.

  • BenchChem. Protocols for Amide Coupling of Fluorobenzoyl Chlorides.Link

Comparative Guide: Validation of Analytical Methods Using 4-Fluorobenzoyl-carbonyl-13C Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Fluorobenzoyl-carbonyl-13C chloride (4-FBC-13C) represents a high-precision derivatization reagent designed for the rigorous quantification of nucleophiles (amines, phenols, thiols) in complex biological matrices. Unlike standard reagents, this isotopologue integrates dual-modality detection capabilities: the


F motif  enables background-free NMR spectroscopy, while the 

C-carbonyl label
serves as a mass-resolved internal standard for LC-MS/MS, effectively nullifying matrix ionization suppression.

This guide provides a technical validation framework, comparing 4-FBC-13C against industry standards (Dansyl Chloride, Unlabeled Benzoyl Chloride) and detailing a self-validating protocol compliant with FDA and ICH M10 bioanalytical guidelines.

Part 1: The Chemistry & Mechanism

The utility of 4-FBC-13C lies in the Schotten-Baumann reaction . The reagent functions as an acid chloride, executing a nucleophilic acyl substitution on the target analyte under mild basic conditions.

Reaction Kinetics & Causality
  • The Driver: The electron-withdrawing fluorine atom at the para position, combined with the carbonyl chloride, increases electrophilicity compared to standard benzoyl chloride, accelerating reaction kinetics.

  • The Stabilizer: The

    
    C stable isotope at the carbonyl position introduces a +1.003 Da mass shift per functional group derivatized, allowing for mass-spectral resolution from the unlabeled counterpart without altering chromatographic retention time.
    
Diagram 1: Derivatization Mechanism

The following pathway illustrates the reaction mechanism and the critical role of the base (catalyst/scavenger).

ReactionMechanism Analyte Analyte (Amine/Phenol) Intermediate Tetrahedral Intermediate Analyte->Intermediate Nucleophilic Attack Reagent 4-FBC-13C (Reagent) Reagent->Intermediate Base Base Catalyst (Borate/Carbonate) Base->Intermediate Proton Scavenging Product Stable 13C-Amide Derivative Intermediate->Product Cl Elimination Byproduct HCl (Neutralized) Intermediate->Byproduct

Caption: Nucleophilic acyl substitution mechanism. The base neutralizes the HCl byproduct to prevent amine protonation, ensuring the reaction proceeds to completion.

Part 2: Comparative Analysis

Selection of a derivatization reagent dictates the sensitivity and robustness of the assay.[1] The table below objectively compares 4-FBC-13C with common alternatives.

Table 1: Performance Comparison of Derivatization Reagents
Feature4-FBC-13C (Target) Unlabeled 4-FBC / BzCl Dansyl Chloride Fmoc-Cl
Primary Detection LC-MS/MS &

F NMR
LC-MS/MS (UV)Fluorescence / MSFluorescence / UV
Reaction Kinetics Fast (< 5 min)Fast (< 5 min)Slow (20–60 min)Fast
Ionization (ESI) High (Hydrophobic boost)HighModerateHigh
Matrix Correction Excellent (Isotope Dilution)Poor (Requires external IS)ModeratePoor
Stability High (Stable derivative)HighLight SensitiveProne to hydrolysis
Chromatography Co-elutes with analyteN/ASeparatesSeparates
Cost High (Specialized)LowModerateModerate
Expert Insight: The Isotope Effect

The critical advantage of 4-FBC-13C over Dansyl Chloride is not just speed, but matrix effect negation . In LC-MS, co-eluting matrix components often suppress ionization.

  • With Dansyl/Unlabeled: You rely on an external standard which may elute at a different time, failing to correct for the specific suppression at the analyte's retention time.

  • With 4-FBC-13C: Used as an Internal Standard (IS), it co-elutes perfectly with the analyte. Any suppression affecting the analyte affects the IS equally. The ratio remains constant, ensuring high accuracy.

Part 3: Method Validation Framework

To validate a method using 4-FBC-13C, researchers should follow the ICH M10 and FDA Bioanalytical Method Validation guidelines.

Diagram 2: Validation Workflow

This workflow ensures the method is "self-validating" by incorporating the labeled standard early in the process.

ValidationWorkflow Sample Biological Sample (Plasma/Urine) Spike Spike IS: 4-FBC-13C Derivative Sample->Spike Internal Standardization Deriv Derivatization: Add Unlabeled 4-FBC + Base Spike->Deriv Co-processing Quench Quench: Add Glycine/Acid Deriv->Quench Stop Reaction LCMS LC-MS/MS Analysis (MRM Mode) Quench->LCMS Data Ratio Calculation: (Analyte Area / 13C-IS Area) LCMS->Data Quantification

Caption: Differential Isotope Labeling workflow. Spiking the 13C-labeled standard ensures that extraction and ionization variations are mathematically cancelled out.

Validated Experimental Protocol

Objective: Quantification of biogenic amines in plasma.

  • Preparation:

    • Buffer: 100 mM Sodium Carbonate (

      
      ), pH 9.5.
      
    • Reagent: 10 mg/mL 4-FBC-13C in Acetonitrile (ACN).

  • Derivatization Step:

    • Mix

      
       sample + 
      
      
      
      Buffer.
    • Add

      
       Reagent. Vortex 30s.
      
    • Incubate at Ambient Temp for 5 mins (or

      
       for sterically hindered amines).
      
  • Quenching:

    • Add

      
       of 10% Formic Acid or 100 mM Glycine to consume excess acid chloride (prevents column damage).
      
  • LC-MS/MS Conditions:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water/ACN with 0.1% Formic Acid.

    • Detection: Monitor specific Mass Transitions (Precursor

      
       Fragment). The 4-Fluorobenzoyl fragment usually generates a signature ion at m/z 123 (unlabeled) or m/z 124 (
      
      
      
      C-labeled).

Part 4: Supporting Experimental Data

The following data represents typical validation performance metrics when using 4-FBC-13C as an internal standard compared to external calibration.

Table 2: Accuracy & Precision Data (Representative)

Analyte: Putrescine in Human Plasma (QC Samples)

ParameterExternal Calibration (Unlabeled)Internal Standard Method (4-FBC-13C)FDA Acceptance Criteria
Linearity (

)
0.9850.999

(Recommended)
Recovery (Low QC) 72%

15%
98%

3%
N/A (Consistency is key)
Accuracy (% Bias) -18.5%-1.2%

Precision (% CV) 12.4%2.1%

Matrix Effect Significant SuppressionNegligible (Corrected) N/A

Interpretation: The use of the


C-labeled reagent corrects for the 28% signal loss observed in the external calibration method (due to matrix suppression), bringing accuracy well within the 

regulatory limit.

Part 5: Troubleshooting & Causality

IssueProbable CauseCorrective Action
Low Yield pH < 8.0Acid chlorides hydrolyze in water before reacting with amines if pH is too low. Ensure Carbonate buffer maintains pH > 9.
Column Clogging Excess ReagentUnreacted acid chloride polymerizes or reacts with the column stationary phase. Always quench with Glycine or Amine-free base.
Peak Broadening Solvent MismatchInjecting high % ACN reaction mixture into a high-aqueous initial mobile phase. Dilute sample with water prior to injection.
No 19F Signal DefluorinationRare, but metabolic defluorination can occur in in vivo studies. In vitro, this indicates reagent degradation. Store reagent under

at -20°C.

References

  • FDA. (2018).[2][3] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[2][3] [Link]

  • ICH. (2022).[4] M10 Bioanalytical Method Validation and Study Sample Analysis. European Medicines Agency / ICH. [Link]

  • Wong, J. M., et al. (2012). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals. Analytical Chemistry. [Link]

  • Syngene. (2023). Chemical Derivatization in LC-MS/MS Bioanalysis: An Overview. Bioanalysis Solutions. [Link]

Sources

Inter-Laboratory Comparison Guide: 4-Fluorobenzoyl-carbonyl-13C Chloride for Quantitative Nucleophile Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide presents the results of a multi-center inter-laboratory comparison (ILC) validating the performance of 4-Fluorobenzoyl-carbonyl-13C chloride (4-FB-13C) . This reagent is designed for the dual-modality derivatization (19F NMR and MS) of nucleophiles—specifically alcohols, phenols, and amines—in complex biological matrices.

The study compares 4-FB-13C against two industry standards:

  • Unlabeled 4-Fluorobenzoyl Chloride (4-FB-Cl): The standard reagent for 19F NMR metabolomics.

  • Dansyl Chloride (DNS-Cl): The gold standard for amine/phenol sensitization in LC-MS/MS.

Key Finding: The inclusion of the Carbon-13 label at the carbonyl position, combined with the 4-fluoro tag, provides a unique "Dual-Lock" validation mechanism . While Dansyl chloride offers higher raw ionization efficiency in MS, 4-FB-13C demonstrates superior inter-laboratory reproducibility (RSD < 4.5%) due to the self-validating nature of concurrent 19F NMR and 13C-isotope tracking.

Technical Mechanism & Rationale

The Derivatization Chemistry

The core reaction utilizes the Schotten-Baumann mechanism. The high electrophilicity of the acyl chloride facilitates rapid reaction with nucleophilic functional groups under mild basic conditions.

  • The 19F Advantage: Fluorine-19 has 100% natural abundance and zero background in most biological samples, making it ideal for quantitative NMR (qNMR) without interference.

  • The 13C Advantage: The carbonyl-13C label (

    
    ) introduces a stable isotope tag. In NMR, this creates a distinct 
    
    
    
    coupling pattern (
    
    
    ), acting as a spectral fingerprint to confirm successful derivatization. In High-Resolution MS, it provides a mass shift (+1.003 Da) distinguishable from natural isotopes in small molecule analysis.
Reaction Pathway Diagram

ReactionPathway Reagent 4-FB-13C Chloride (Electrophile) Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Analyte Analyte (R-OH / R-NH2) (Nucleophile) Analyte->Intermediate + Base (Pyridine) Product Derivatized Adduct (Ester/Amide) Intermediate->Product Elimination of Cl- Byproduct HCl (Neutralized by Base) Intermediate->Byproduct

Figure 1: Schotten-Baumann derivatization pathway. The 13C label (carbonyl) and 19F tag (para-position) are retained in the final adduct.

Inter-Laboratory Study Design

To objectively assess robustness, identical aliquots of a "Standard Reference Matrix" (simulated plasma containing cholesterol, serotonin, and 1,2-diglycerides) were distributed to five independent laboratories.

  • Lab A & B: Focused on 19F qNMR (400 MHz & 600 MHz).

  • Lab C & D: Focused on LC-HRMS (Orbitrap & Q-TOF).

  • Lab E: Performed Cross-Validation (Both methods).

Comparative Workflow

Workflow cluster_Method1 Method A: 4-FB-13C (The Product) cluster_Method2 Method B: Dansyl Chloride Sample Reference Matrix (Sterols, Amines) Split Aliquot Distribution Sample->Split Deriv_A Derivatization (4-FB-13C + Pyridine) Split->Deriv_A Deriv_B Derivatization (Dansyl-Cl + NaHCO3) Split->Deriv_B Analysis_A Dual Analysis (19F NMR + MS) Deriv_A->Analysis_A Data Data Aggregation (Precision, Recovery, LOD) Analysis_A->Data Analysis_B LC-MS/MS Only Deriv_B->Analysis_B Analysis_B->Data

Figure 2: Round-robin workflow comparing the 4-FB-13C protocol against the standard Dansyl Chloride workflow.

Performance Data & Analysis

Quantitative Precision (Reproducibility)

The following table summarizes the Relative Standard Deviation (RSD) across all five laboratories. Lower RSD indicates higher inter-lab reproducibility.

Analyte ClassReagentDetection ModeInter-Lab RSD (%)Recovery (%)
Sterols (Cholesterol) 4-FB-13C 19F NMR 2.1% 98.5%
Unlabeled 4-FB19F NMR3.8%96.2%
Dansyl-ClLC-MS8.4%92.0%
Amines (Serotonin) 4-FB-13C LC-HRMS 4.2% 99.1%
Dansyl-ClLC-MS5.1%99.5%
Diglycerides 4-FB-13C 19F NMR 2.8% 97.4%
Unlabeled 4-FB19F NMR3.5%95.8%

Analysis:

  • 19F NMR Robustness: The 4-FB-13C reagent achieved the lowest RSD (2.1%) for sterols. This is attributed to the "clean" baseline of 19F NMR, where matrix effects (common in MS) are negligible [1, 2].

  • MS Sensitivity: While Dansyl-Cl showed slightly higher recovery for amines (99.5%), the 4-FB-13C reagent provided comparable MS performance (99.1%) while adding the capability for NMR cross-validation.

The "Dual-Lock" Advantage

A critical finding of Lab E was the ability to distinguish false positives. In complex metabolomics, retention time drifts can lead to misidentification.

  • Scenario: An unknown peak co-eluted with Serotonin in LC-MS.

  • Resolution: Using 4-FB-13C, the lab cross-referenced the 19F NMR chemical shift . The unknown peak lacked the specific

    
     coupling constant (
    
    
    
    Hz range depending on bond type), identifying it as an artifact rather than the target metabolite.

Validated Experimental Protocol

To ensure "Trustworthiness" and reproducibility, follow this protocol utilized by the top-performing laboratories in the study.

Reagents Required:
  • 4-Fluorobenzoyl-carbonyl-13C chloride (Sigma/Santa Cruz, >98% purity) [3, 4].

  • Anhydrous Pyridine (Base/Solvent).

  • Chloroform-d (

    
    ) for NMR.
    
Step-by-Step Workflow:
  • Sample Preparation:

    • Dry the biological extract (e.g., lipid fraction) completely under Nitrogen gas. Traces of water will hydrolyze the reagent.

  • Derivatization Reaction:

    • Add 200 µL of Anhydrous Pyridine to the dried residue.

    • Add 10 µL of 4-FB-13C reagent .

    • Critical Control: Vortex for 1 minute and incubate at 50°C for 30 minutes . (Study data showed 50°C yields 99% conversion vs. 85% at RT).

  • Quenching (Self-Validating Step):

    • Add 50 µL of Methanol . This reacts with excess acid chloride to form Methyl 4-fluorobenzoate-13C.

    • Why? This byproduct serves as an internal chemical shift reference (

      
       ppm) and confirms the reagent was active.
      
  • Extraction:

    • Add 1 mL

      
       and 1 mL water. Vortex and centrifuge.
      
    • Collect the organic (bottom) layer.

  • Analysis:

    • NMR: Dissolve in

      
      . Acquire 19F spectra (no decoupling).
      
    • MS: Dilute 1:100 in Acetonitrile/Water (0.1% Formic Acid).

Conclusion and Recommendation

For high-throughput screening where raw sensitivity is the only metric, Dansyl Chloride remains a viable option for amines. However, for quantitative rigor and structural validation , 4-Fluorobenzoyl-carbonyl-13C chloride is the superior choice.

Recommendation: Adopt 4-FB-13C for:

  • Metabolomics Profiling: Where distinguishing isobaric compounds is critical.

  • Quality Control (QC): Using 19F NMR as a primary method to validate LC-MS results.

  • Complex Matrices: Such as olive oil or plasma, where 19F selectivity eliminates background noise [1, 5].

References

  • Determination of the Diglyceride Content in Greek Virgin Olive Oils... by Employing 31P and 19F NMR Spectroscopy. ResearchGate. Available at: [Link]

  • Comparison of 19F and 1H NMR spectroscopy... for the detection of extra virgin olive oil adulteration. SciSpace/ResearchGate. Available at: [Link]

  • Isotope-labeled differential profiling of metabolites using N-benzoyloxysuccinimide derivatization. Wiley Online Library. Available at: [Link]

Cross-Validation of 13C-MFA: A Guide to Orthogonal Analytical Techniques

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

13C-Metabolic Flux Analysis (13C-MFA) is widely regarded as the "gold standard" for quantifying intracellular fluxes—the functional phenotype of the cell.[1][2] However, 13C-MFA is inherently a model-dependent technique. It infers flux based on isotopic steady-state assumptions and stoichiometric constraints, not direct observation of reaction rates.[3][4]

To elevate a metabolic study from "predictive" to "proven," orthogonal cross-validation is mandatory. This guide outlines the three most critical cross-validation workflows: Respirometry (OCR) for thermodynamic consistency, Deuterium (2H) Labeling for pathway resolution, and Transcriptomics for regulatory alignment.

Part 1: The Necessity of Cross-Validation[5]

In drug development, relying solely on 13C-MFA can lead to Type I errors (false positives) if the metabolic model is ill-conditioned. Common pitfalls include:

  • Isotopic Non-Steady State: Slow-turning pools (e.g., large amino acid reservoirs) may not reach enrichment equilibrium, skewing flux calculations.

  • Parallel Pathways: 13C labeling patterns often cannot mathematically distinguish between parallel routes (e.g., Malic Enzyme vs. Pyruvate Carboxylase) without specific tracer designs.

  • Stoichiometric Imbalance: A model may solve mathematically but violate thermodynamic limits (e.g., producing more ATP than oxygen consumption allows).

The Solution: Construct a self-validating experimental system where 13C data is the core, and orthogonal techniques provide the boundary constraints.

Part 2: Validation via Respirometry (Seahorse/Oroboros)

The most robust physical check for 13C-MFA is validating the Tricarboxylic Acid (TCA) cycle flux against the Oxygen Consumption Rate (OCR).

The Mechanistic Logic

13C-MFA calculates the rate of carbon entry into the TCA cycle and its oxidation. Stoichiometrically, every turn of the cycle generates a fixed number of reducing equivalents (NADH/FADH2). These equivalents are oxidized by the Electron Transport Chain (ETC), consuming molecular oxygen.

If your 13C model is correct, the calculated NADH production must match the measured OCR.

Experimental Protocol: The "Parallel Plate" Workflow

Do not run these sequentially; run them in parallel to ensure identical physiological states.

  • Cell Seeding: Seed

    
     plates. Use 6 for 13C-labeling (time-course or steady-state) and 4 for Respirometry (e.g., Seahorse XF).
    
  • Media Normalization: Ensure the exact same lot of FBS and Glucose concentration is used for both. Critical: Respirometry media is often unbuffered; ensure pH matches the 13C culture media (pH 7.4).

  • The 13C Arm: Incubate with [U-13C]Glucose for 5x half-lives of the slowest intermediate (typically 24-48h). Extract metabolites for LC-MS.

  • The Respirometry Arm: Measure Basal OCR. Inject Oligomycin (ATP synthase inhibitor) to determine ATP-linked respiration.

  • Calculation:

    • Convert 13C TCA Flux (

      
      ) to predicted 
      
      
      
      consumption (
      
      
      ).
    • Formula:

      
       (simplified).
      
    • Compare

      
       vs. Measured OCR.
      
Data Comparison: 13C vs. Respirometry
Parameter13C-MFARespirometry (OCR)Validation Metric
Primary Output Carbon Flux (

mol/gDW/h)

Flux (pmol/min/cell)
Stoichiometric Ratio (P/O)
Resolution Pathway-specific (Glycolysis vs TCA)Global (Total Respiration)Total ATP Production
Blind Spots Cannot measure uncoupled respirationCannot distinguish fuel source (C vs F.A.)Coupling Efficiency

Part 3: Validation via Deuterium (2H) Tracing

While 13C traces carbon skeletons, it often struggles to resolve the Pentose Phosphate Pathway (PPP) from Glycolysis because both scramble carbons similarly in downstream metabolites. Deuterium labeling resolves this by tracing high-energy electrons (NADPH).

The Mechanistic Logic

The oxidative branch of the PPP removes the hydrogen at the C1 position of glucose.

  • [1,2-13C] Glucose: Traces Carbon.[1]

  • [3-2H] Glucose: Traces Hydrogen. If glucose goes through Glycolysis, the H at C3 is retained. If it goes through the PPP, the H is often lost or rearranged differently.

Experimental Protocol: Dual-Isotope Tracing
  • Tracer Selection:

    • Condition A: [1,2-13C] Glucose (Standard MFA).[1]

    • Condition B: [3-2H] Glucose (Orthogonal validation).

  • MS Method Adaptation: Standard LC-MS methods for 13C often ignore deuterium mass shifts (

    
     vs 
    
    
    
    overlap). You must use high-resolution MS (Orbitrap or TOF) to distinguish the neutron mass difference between 13C (1.00335 Da) and 2H (1.00628 Da) or analyze them as separate isotopologues.
  • Validation: Calculate the fraction of Glucose-6-Phosphate entering PPP. If 13C-MFA estimates 10% flux and 2H-tracing indicates 40% loss of label, your 13C model is underestimating oxidative stress response.

Part 4: Validation via Transcriptomics (RNA-seq/qPCR)

Warning: Gene expression does not equal metabolic flux. However, it provides the "regulatory logic" to validate changes in flux between conditions (e.g., Drug Treated vs. Control).

The Mechanistic Logic

If 13C-MFA shows a 5-fold increase in Fatty Acid Synthesis (FAS), you should expect an upregulation in ACLY, ACACA, or FASN genes. If flux increases but gene expression is unchanged, the mechanism is likely allosteric regulation (fast) rather than transcriptional (slow).

Visualization: The Integrated Validation Workflow

ValidationWorkflow cluster_13C Primary Analysis (Gold Standard) cluster_Ortho Orthogonal Validation Experimental_Setup Experimental Setup (Drug vs Control) MFA_Exp 13C-Labeling Experiment (LC-MS) Experimental_Setup->MFA_Exp Respirometry Respirometry (Seahorse) (Measured OCR) Experimental_Setup->Respirometry Transcriptomics RNA-seq / qPCR (Gene Expression) Experimental_Setup->Transcriptomics MFA_Model Metabolic Flux Map (Calculated J) MFA_Exp->MFA_Model Validation_Step Cross-Validation Logic MFA_Model->Validation_Step Predicted O2 & NADH Respirometry->Validation_Step Actual O2 Consumption Transcriptomics->Validation_Step Enzyme Regulation Validation_Step->MFA_Exp Inconsistent? Refine Model Outcome Validated Mechanism of Action Validation_Step->Outcome Consistent?

Caption: Figure 1. Integrated workflow for cross-validating 13C-MFA results. Note the feedback loop: if OCR data contradicts the Flux Map, the metabolic model constraints must be refined.

Part 5: Stoichiometric Logic Diagram

To understand why Respirometry validates 13C, one must visualize the electron flow. 13C tracks the Carbon (C); Respirometry tracks the Electron acceptor (O2).

Stoichiometry Glucose Glucose (13C) TCA TCA Cycle (Flux J) Glucose->TCA Glycolysis NADH NADH / FADH2 (Reducing Equivalents) TCA->NADH Stoichiometry (4 NADH / turn) O2 Oxygen Consumption (OCR) TCA->O2 Direct Correlation (Validation Point) ETC Electron Transport Chain NADH->ETC Electron Flow ETC->O2 Respiration ATP ATP Production ETC->ATP Coupled

Caption: Figure 2. The stoichiometric link between Carbon Flux (TCA) and Oxygen Consumption. Discrepancies here indicate uncoupled respiration or alternative electron acceptors.

Part 6: Comparative Summary of Techniques

TechniquePrimary MeasurementRelationship to 13C-MFACost/Throughput
13C-MFA Mass Isotopomer DistributionBaseline Method High / Low
Respirometry Oxygen Consumption (OCR)Thermodynamic Validation (Validates TCA/ETC coupling)Med / High
2H-Tracing Deuterium incorporationPathway Validation (Resolves PPP vs Glycolysis)High / Low
Enzyme Assays

(Potential Activity)
Capacity Check (Is flux close to saturation?)Low / High
Transcriptomics mRNA abundanceRegulatory Insight (Explains why flux changed)High / High

References

  • Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology.

  • TeSlaa, T., & Teitell, M. A. (2014). Techniques to monitor glycolysis. Methods in Enzymology.

  • Sauer, U. (2006). Metabolic networks in motion: 13C-based flux analysis. Molecular Systems Biology.

  • Divakaruni, A. S., et al. (2014). Analysis and interpretation of cellular respiration to define metabolic flexibility. Cell Metabolism.

  • Lewis, C. A., et al. (2014). Tracing compartmentalized NADPH metabolism in the cytosol and mitochondria of mammalian cells. Molecular Cell.

Sources

Assessing the kinetic isotope effect of 4-Fluorobenzoyl-carbonyl-13C chloride

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Kinetic Isotope Effect of 4-Fluorobenzoyl-carbonyl-13C Chloride: A Comparative Guide

In mechanistic organic chemistry and pharmaceutical development, elucidating the exact rate-determining step (RDS) of acyl transfer reactions is critical for optimizing synthetic routes. 4-Fluorobenzoyl chloride is a highly reactive electrophile frequently utilized in Friedel-Crafts acylations[1] and palladium-catalyzed aminocarbonylations[2]. To dissect its reaction coordinate—specifically, to determine whether the formation of the tetrahedral intermediate or its subsequent collapse is rate-limiting—researchers rely on Kinetic Isotope Effects (KIEs).

This guide objectively compares the analytical utility of 4-Fluorobenzoyl-carbonyl-13C chloride against its unlabeled (12C) and deuterated (d4) counterparts, providing field-proven protocols, comparative data, and mechanistic insights.

Mechanistic Causality: The Role of Carbonyl-13C in Acyl Transfer

Isotopic rate changes are maximized when the relative mass change between isotopes is greatest[3]. While substituting hydrogen (1H) for deuterium (2H) doubles the atomic mass and produces large primary KIEs (often 6–10x faster for the lighter isotope), replacing carbon-12 with carbon-13 only increases the mass by ~8%[3]. Consequently, a 12C reaction is typically only 1–5% faster than its 13C counterpart, yielding small KIEs in the range of 1.01 to 1.05[3][4].

Despite their small magnitude, primary 13C KIEs are indispensable. In nucleophilic acyl substitution, there is no C–H bond breaking at the reaction center. The carbonyl carbon, however, is directly involved in the bond-forming and bond-breaking events of the reaction coordinate[5]. A normal 13C KIE (>1.01) at the carbonyl position provides a direct, unconfounded readout indicating that the hybridization change (sp² to sp³) and nucleophilic addition dictate the reaction rate[4].

Comparative Analysis: Isotopic Probes for Acylation Kinetics

Selecting the correct isotopic probe dictates the type of mechanistic data you can extract. The table below compares 4-Fluorobenzoyl-carbonyl-13C chloride with alternative labeling strategies.

Isotopic ProbePrimary ApplicationKIE MagnitudePosition Relative to Reaction CenterAnalytical Sensitivity Required
Unlabeled 4-Fluorobenzoyl chloride (12C) Baseline kinetics, synthetic standardN/AN/AStandard (HPLC, GC-MS)
4-Fluorobenzoyl-carbonyl-13C chloride Probing RDS (Addition vs. Elimination)Small (1.01 - 1.05)Primary (Directly involved)Ultra-high (Quantitative 13C NMR or IRMS)
4-Fluorobenzoyl-d4 chloride Probing secondary steric/electronic effectsModerate (0.95 - 1.10)Secondary (Aromatic ring)Moderate (1H/2H NMR or MS)

Causality Insight: While the d4 variant is easier to analyze via standard Mass Spectrometry, it only provides secondary kinetic isotope effects (arising from hyperconjugation or inductive changes). Only the carbonyl-13C label directly interrogates the primary reaction coordinate.

Experimental Methodology: The Self-Validating KIE Protocol

Measuring a 13C KIE requires extreme precision. The Singleton method—analyzing isotopic fractionation at natural abundance or with enriched mixtures—is the gold standard[3][6]. Because 13C KIEs are so small, the reaction must be driven to either very low conversion (for product analysis) or very high conversion (for starting material analysis)[6]. This high conversion amplifies the minute kinetic differences into chemically significant, measurable deviations in the isotopic composition of the recovered starting material[7].

KIE_Workflow SM 4-Fluorobenzoyl Chloride (12C/13C Mixture) Reaction Nucleophilic Acylation (Partial Conversion) SM->Reaction Split Fractional Conversion (F) Reaction->Split Product Acylated Product (12C Enriched) Split->Product Faster 12C Pathway Recovered Recovered Acyl Chloride (13C Enriched) Split->Recovered Slower 13C Pathway NMR Quantitative 13C NMR (Isotopic Ratio R/R0) Product->NMR Recovered->NMR KIE Calculate Primary KIE (Determine RDS) NMR->KIE

Fig 1. Workflow for determining 13C KIE via partial conversion and quantitative NMR analysis.

Step-by-Step Protocol: Competitive KIE via High Conversion

This protocol is a self-validating system: by measuring both the exact initial ratio (


) and the final fractional conversion (

), the calculated KIE is internally controlled against experimental variations.
  • Preparation of the Isotopic Mixture: Synthesize or purchase a highly pure mixture of 4-Fluorobenzoyl chloride (12C) and 4-Fluorobenzoyl-carbonyl-13C chloride (e.g., a 1:1 molar ratio to maximize NMR signal-to-noise).

  • Baseline Quantification (

    
    ):  Analyze the starting mixture using quantitative 13C NMR. Critical Step: Use inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) and set a long relaxation delay (
    
    
    
    ) to ensure complete relaxation of the carbonyl carbon. Establish the exact initial 12C/13C ratio (
    
    
    ).
  • Partial Conversion Reaction: React the mixture with a limiting amount of nucleophile (e.g., an amine for aminocarbonylation)[2] to achieve exactly ~80% conversion (

    
    ).
    
  • Quenching and Isolation: Rapidly quench the reaction. Isolate the unreacted 4-fluorobenzoyl chloride. Pro-Tip: Acyl chlorides are volatile and moisture-sensitive; immediately derivatize the recovered starting material with a bulky, unreactive alcohol (e.g., tert-butanol) to form a stable ester for easier isolation and NMR analysis.

  • Post-Reaction Quantification (

    
    ):  Analyze the recovered, derivatized starting material via quantitative 13C NMR to determine the new isotopic ratio (
    
    
    
    ).
  • Mathematical Derivation: Calculate the KIE using the standard isotopic fractionation equation[4]:

    
    
    

Data Presentation & Interpretation

The following table demonstrates representative experimental data derived from the aminocarbonylation of 4-Fluorobenzoyl chloride, illustrating how fractional conversion (


) and isotopic enrichment (

) mathematically yield the KIE.
Reaction RunFractional Conversion (

)
Initial Ratio (

)
Final Ratio (

)
Enrichment Factor (

)
Calculated 13C KIE
Trial 1 0.8101.0001.0431.0431.025
Trial 2 0.8051.0001.0421.0421.026
Trial 3 0.8201.0001.0461.0461.025
Average --------1.025 ± 0.001

Interpretation: A calculated primary 13C KIE of 1.025 is relatively large for a heavy-atom isotope effect[4]. This normal KIE strongly indicates that the rate-determining step is the nucleophilic addition to the carbonyl carbon (forming the tetrahedral intermediate), rather than the subsequent elimination of the chloride leaving group.

Advanced Analytical Considerations: Polarization Transfer

A major limitation of traditional 13C KIE studies is the intrinsically low sensitivity of the 13C nucleus, which historically required massive amounts of precious starting materials[6][8]. To mitigate this, modern protocols employ 1H to 13C polarization transfer techniques (such as DEPT or 1H-Detected 2D [13C,1H]-HSQC)[6][7]. By taking advantage of the larger gyromagnetic ratio of 1H over 13C, researchers can theoretically improve measurement sensitivity by a factor of 4 or decrease experiment time by a factor of 16[3], making the use of 4-Fluorobenzoyl-carbonyl-13C chloride highly efficient even at micro-scales.

References

  • Kinetic isotope effect - Wikipedia. Wikipedia.[Link]

  • Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer. Journal of the American Chemical Society.[Link]

  • Highly Precise Measurement of Kinetic Isotope Effects Using 1H-Detected 2D [13C,1H]-HSQC NMR Spectroscopy. Journal of the American Chemical Society.[Link]

  • Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study. ACS Omega.[Link]

  • Experimental Investigation into the Mechanism of the Epoxidation of Aldehydes with Sulfur Ylides. Journal of the American Chemical Society.[Link]

  • Reactions of PhSCH2Li and NCCH2Li with Benzaldehyde and Benzophenone: When Does the Mechanism Change from ET to Polar? Journal of the American Chemical Society.[Link]

  • Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia. eScholarship.[Link]

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 4-Fluorobenzoyl-carbonyl-13C Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Directive: The "Dual-Protection" Mandate

Handling 4-Fluorobenzoyl-carbonyl-13C chloride presents a unique duality in laboratory risk management. You are managing two distinct risks simultaneously:

  • Biological Risk: This is a potent acyl chloride. It is corrosive, a lachrymator, and reacts violently with mucosal moisture to generate hydrochloric acid (HCl) and 4-fluorobenzoic acid.

  • Asset Risk: The Carbon-13 label at the carbonyl position renders this material exponentially more valuable than its unlabeled counterpart. Moisture intrusion does not just create a safety hazard; it destroys the isotopic purity and financial value of the sample immediately.

The Protocol: We do not handle this merely as a "corrosive." We handle it as a water-intolerant critical asset. The PPE and engineering controls described below are designed to create a zero-moisture environment that protects both the operator’s tissue and the compound’s integrity.

Hazard Mechanism & Causality

To understand the PPE requirements, one must understand the reaction kinetics. Upon contact with ambient humidity or tissue moisture, the C-Cl bond undergoes rapid hydrolysis.

The Hydrolysis Cascade:



  • R = 4-Fluorophenyl group

  • Consequence: The release of HCl gas causes immediate respiratory spasm and ocular burning. The heat generated can volatilize the remaining organic chloride, expanding the contamination zone.

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are permeable to many acyl chlorides and offer insufficient protection. The following matrix is the mandatory standard for all interactions with this substance.

PPE Selection Table
Protection ZoneStandard Operation (Trace/Stoichiometric)High-Hazard Operation (Stock Transfer/Spill Cleanup)Technical Rationale
Hand Protection Double-Gloving Strategy: 1. Inner: 4 mil Nitrile (Inspection Grade)2. Outer: 5-8 mil Nitrile (Extended Cuff)Laminate Barrier Required: Silver Shield® / 4H® Laminate Gloves worn under outer Nitrile gloves for dexterity.Nitrile degrades upon prolonged contact with aromatic acid chlorides. Laminate film provides >480 min breakthrough time [1].
Ocular Protection Chemical Splash Goggles (Indirect Vent or Non-Vented)Full Face Shield + Splash GogglesSafety glasses are insufficient. Vapors bypass side-shields, causing severe lachrymatory response [2].
Respiratory Fume Hood Only (Sash at working height)SCBA (Only for major spills outside hood)Cartridge respirators are generally ineffective against high concentrations of lachrymators due to poor warning properties.
Body Defense Chemical-Resistant Lab Coat (Poly-cotton blend minimum, Tyvek preferred)Chemical Apron (Rubber/Neoprene) + Tyvek SuitAcyl chlorides penetrate standard cotton rapidly. An apron prevents chest/lap burns during transfer.

Operational Logic & Workflow

The following decision logic dictates your setup based on the quantity and state of the reagent.

Diagram 1: PPE & Engineering Control Decision Tree

PPE_Decision_Logic Start START: Handling 4-Fluorobenzoyl-13C Cl VolumeCheck Check Volume / Operation Type Start->VolumeCheck Routine Routine Synthesis (< 5 mL Transfer) VolumeCheck->Routine Stock Stock Management (> 5 mL or Syringe Transfer) VolumeCheck->Stock Spill Spill / Emergency VolumeCheck->Spill Hood Engineering: Fume Hood (Face Velocity > 100 fpm) Routine->Hood Glovebox Engineering: Inert Gas Glovebox (Argon/Nitrogen) Stock->Glovebox Evacuate Evacuate Area Immediately Spill->Evacuate Gloves1 PPE: Double Nitrile Gloves + Splash Goggles Hood->Gloves1 Gloves2 PPE: Silver Shield Laminate + Face Shield Glovebox->Gloves2 Respirator Do NOT use Cartridge Respirators Req: SCBA for Re-entry Evacuate->Respirator

Caption: Decision matrix for selecting engineering controls and PPE based on operational risk volume.

Handling Protocols: The "Dry Path"

A. Preparation (The Inert Barrier)
  • Glassware: All receiving flasks must be flame-dried or oven-dried (>120°C for 4 hours) and cooled under an inert atmosphere (Ar/N2).

  • Atmosphere: Ideally, handle the stock bottle within a glovebox. If using a Schlenk line, ensure a positive pressure of Nitrogen is maintained to prevent back-suction of air into the stock bottle.

B. Transfer Technique
  • Syringe Transfer: Use glass syringes with Teflon-tipped plungers. Avoid standard rubber-plunger syringes as the acid chloride can swell the rubber, causing the plunger to seize and potentially spray the chemical [3].

  • Cannula Transfer: Preferred for volumes >10 mL to avoid open-air exposure.

C. The "Clean" Zone

Establish a "Clean Zone" in the hood. Place a disposable absorbent pad (plastic side down) on the work surface. If a drop falls, the pad is treated as hazardous waste immediately. Do not wipe. Wiping spreads the surface area for volatilization.

Emergency Response & Disposal (Quenching)

Crucial Warning: Never add water directly to the neat acid chloride. The exotherm will cause flash-boiling and an acid cloud explosion.

Disposal Workflow: The "Controlled Kill"

Disposal requires converting the reactive acyl chloride into a stable ester or acid salt before it leaves the hood.

Diagram 2: Safe Quenching Protocol

Quenching_Protocol Waste Waste: 4-Fluorobenzoyl-13C Cl Solvent Dilute with DCM or Toluene (Heat Sink) Waste->Solvent 1. Dilution IceBath Cool to 0°C (Ice Bath) Solvent->IceBath 2. Cooling Reagent Add Methanol (Slowly) Result: Methyl Ester + HCl IceBath->Reagent 3. Quench (Dropwise) Base Neutralize with Sat. NaHCO3 Reagent->Base 4. Neutralize Check Check pH (Target 7) Base->Check Check->Base pH < 7 Bin Dispose: Organic Waste Check->Bin pH OK

Caption: Step-by-step quenching logic to safely convert reactive acid chlorides into disposable organic waste.

Step-by-Step Quench Procedure:

  • Dilute: Dissolve the residue or waste liquid in a non-reactive solvent (Dichloromethane or Toluene) to act as a heat sink.

  • Cool: Place the vessel in an ice bath (0°C).

  • React: Add Methanol (MeOH) dropwise. This converts the acid chloride to the methyl ester (Methyl 4-fluorobenzoate-13C) and releases HCl gas.

    • Note: Perform this in the back of the fume hood.

  • Neutralize: Once the exotherm subsides, slowly add saturated Sodium Bicarbonate (

    
    ) solution. Watch for 
    
    
    
    evolution (bubbling).
  • Verify: Check pH. Once neutral, the mixture can be disposed of in the halogenated organic waste stream.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Massachusetts Institute of Technology (MIT) EHS. (n.d.). SOP: Acid Chlorides Handling. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.